4-tert-Butyl-2-phenylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15778. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-2-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-16(2,3)13-9-10-15(17)14(11-13)12-7-5-4-6-8-12/h4-11,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPYKRAEQZVXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206409 | |
| Record name | 2-Biphenylol, 5-tert-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577-92-4 | |
| Record name | 5-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl-1,1'-biphenyl-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butyl-2-phenylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Biphenylol, 5-tert-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,1-dimethylethyl)[1,1'-biphenyl]-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-TERT-BUTYL-1,1'-BIPHENYL-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7I79E8GJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-tert-Butyl-2-phenylphenol: Structure, Isomerism, Synthesis, and Applications
This technical guide provides a comprehensive overview of 4-tert-Butyl-2-phenylphenol, a substituted biphenyl compound with significant potential in research and development. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, explores its isomerism, outlines a robust synthetic pathway with detailed protocols, and discusses its potential applications grounded in established principles of medicinal chemistry.
Introduction: The Architectural Significance of Substituted Biphenyls
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its semi-rigid nature allows it to present appended functional groups in well-defined spatial orientations, facilitating precise interactions with biological targets.[1][2] The introduction of substituents, such as the sterically demanding tert-butyl group, provides a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The tert-butyl group can enhance metabolic stability by shielding susceptible positions from enzymatic degradation, increase lipophilicity to improve membrane permeability, and lock molecular conformations to enhance receptor selectivity.[3][4][5]
This guide focuses on a specific embodiment of these principles: this compound (CAS No. 577-92-4).[6] We will explore its chemical identity, delineate a practical synthetic route, and contextualize its potential utility within the landscape of modern drug discovery.
Part 1: Molecular Structure and Physicochemical Properties
This compound is an organic compound featuring a phenol ring substituted with a tert-butyl group at the C4 position (para to the hydroxyl group) and a phenyl group at the C2 position (ortho to the hydroxyl group). This specific arrangement dictates its electronic and steric profile.
The table below summarizes key physicochemical properties of the parent compound, 4-tert-butylphenol, which serves as a common starting material, and the key intermediate, 2-Bromo-4-tert-butylphenol. Data for the final product is limited and largely predicted.
| Property | 4-tert-Butylphenol | 2-Bromo-4-tert-butylphenol | This compound |
| CAS Number | 98-54-4[7] | 2198-66-5 | 577-92-4[6] |
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₃BrO | C₁₆H₁₈O |
| Molecular Weight | 150.22 g/mol | 229.11 g/mol | 226.31 g/mol (Calculated) |
| Appearance | White solid | White powder[8] | N/A (Predicted solid) |
| Melting Point | 99.5 °C[7] | N/A | N/A |
| Boiling Point | 239.8 °C[7] | N/A | N/A |
| pKa | 10.16[9] | N/A | N/A (Predicted ~10) |
| LogP (Predicted) | 3.3[9] | 3.9[10] | ~4.8 (Calculated) |
Part 2: Isomerism in Substituted Phenylphenols
Positional isomerism is a key consideration for this molecular scaffold. The relative positions of the hydroxyl, tert-butyl, and phenyl groups on the aromatic ring give rise to several structural isomers, each with potentially distinct biological activities and physicochemical properties. The synthesis of the target molecule often results in a mixture of these isomers, necessitating robust analytical and purification methods.
The primary isomeric byproduct expected from a synthesis starting with 4-tert-butylphenol would be the result of substitution at the alternative ortho position (C2 vs. C6). However, direct phenylation is challenging. A more controlled synthesis, as detailed below, significantly minimizes the formation of such isomers. The most relevant isomer for comparative purposes is 2-tert-Butyl-4-phenylphenol , where the positions of the two substituent groups are swapped.
Part 3: Synthesis and Purification
A robust and controlled synthesis of this compound is best achieved through a two-step process involving the regioselective bromination of a readily available precursor followed by a palladium-catalyzed cross-coupling reaction. This approach offers superior control over regiochemistry compared to direct Friedel-Crafts phenylation.
Protocol 1: Synthesis of 2-Bromo-4-tert-butylphenol (Intermediate)
Causality: This step utilizes electrophilic aromatic substitution. The hydroxyl group of the phenol is a strong activating group, directing substitution to the ortho and para positions. Since the para position is blocked by the bulky tert-butyl group, bromination occurs selectively at one of the ortho positions (C2 or C6).[3] Using a non-polar solvent like dichloromethane (CH₂Cl₂) and controlling the stoichiometry of bromine (Br₂) minimizes over-bromination.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-tert-butylphenol (1.0 eq) in dry dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq) in dichloromethane to the stirred phenol solution over 30-60 minutes. The red-brown color of bromine should dissipate upon addition.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. Transfer the mixture to a separatory funnel, wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Bromo-4-tert-butylphenol.[8]
Protocol 2: Suzuki-Miyaura Coupling to Synthesize this compound
Causality: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organoboron compound with an organohalide using a palladium catalyst.[11] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[12] A mixed solvent system like n-propanol/water is often used to dissolve both the organic substrates and the inorganic base.
Methodology:
-
Reaction Setup: To a round-bottom flask, add 2-Bromo-4-tert-butylphenol (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (Na₂CO₃, 2.5 eq) or potassium hydroxide (KOH).[13]
-
Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.01 eq) and a phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq).[14]
-
Solvent and Degassing: Add the solvent system (e.g., n-propanol and water, 3:1 v/v). Degas the mixture thoroughly by bubbling nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to isolate this compound.
Protocol 3: Analytical Separation of Isomers by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating structurally similar isomers. For substituted phenols, reversed-phase chromatography is effective. Stationary phases with alternative selectivity, such as biphenyl or pentafluorophenyl (PFP) columns, often provide superior resolution for positional isomers compared to standard C18 columns due to unique π-π and dipole-dipole interactions.[1][5]
Methodology:
-
System: A standard HPLC or UHPLC system with a UV detector.
-
Column: A reversed-phase column with enhanced selectivity for aromatic compounds (e.g., Thermo Scientific™ Hypersil GOLD™ VANQUISH™ PFP or a Kinetex Biphenyl column).[1][5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A (e.g., 70%).
-
Run a linear gradient to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Detection: Monitor the elution profile at a suitable wavelength, typically around 254 nm or 280 nm.
-
Analysis: The different isomers will exhibit distinct retention times, allowing for their separation and quantification.
Part 4: Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous compounds.[15][16]
¹H NMR Spectroscopy:
-
tert-Butyl Protons: A sharp singlet integrating to 9H, typically in the range of δ 1.2-1.4 ppm.
-
Aromatic Protons (Phenol Ring): Three protons exhibiting doublet or doublet of doublets splitting patterns in the δ 6.8-7.4 ppm region. The proton ortho to the hydroxyl group will likely be the most downfield.
-
Aromatic Protons (Phenyl Group): A multiplet integrating to 5H in the δ 7.2-7.6 ppm region.
-
Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent, typically between δ 4.5-6.0 ppm.
¹³C NMR Spectroscopy:
-
tert-Butyl Carbons: Two signals; a quaternary carbon around δ 34-35 ppm and the methyl carbons around δ 31-32 ppm.
-
Aromatic Carbons: Multiple signals in the δ 115-160 ppm range. The carbon bearing the hydroxyl group (C1) will be the most downfield, followed by the carbons attached to the other substituents.
Mass Spectrometry:
-
Molecular Ion (M⁺): An intense peak corresponding to the molecular weight (m/z ≈ 226).
-
Fragmentation: A characteristic fragmentation pattern would involve the loss of a methyl group (M-15) from the tert-butyl moiety, leading to a stable benzylic cation (m/z ≈ 211).
Part 5: Potential Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structure embodies two key motifs widely exploited in medicinal chemistry, suggesting significant potential.
-
Metabolic Stability and Pharmacokinetics: The tert-butyl group is frequently incorporated into drug candidates to act as a "metabolic shield."[3] By sterically blocking adjacent sites, it can prevent CYP450-mediated oxidation, a common route of drug metabolism.[4][17] This can lead to an increased half-life, reduced clearance, and improved oral bioavailability. Its lipophilic nature also helps in modulating the overall LogP of a molecule to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[5]
-
Privileged Biphenyl Scaffold: The biphenyl core is a cornerstone of modern drug design, found in drugs targeting a vast array of biological systems.[1][2] It is present in angiotensin II receptor blockers (e.g., Valsartan), non-steroidal anti-inflammatory drugs, and novel anticancer agents.[18] The scaffold acts as a rigid anchor, allowing for the precise positioning of pharmacophoric elements to interact with receptor binding pockets. Recent research has highlighted the use of biphenyl scaffolds in developing inhibitors for challenging targets like the PD-1/PD-L1 immune checkpoint and modulators for NMDA receptors in the central nervous system.[19][20]
The combination of these two features in this compound makes it an attractive starting point or fragment for the synthesis of novel bioactive compounds. It provides a platform where the phenyl group can be further functionalized to engage a target protein, while the tert-butyl group helps ensure favorable pharmacokinetic properties.
Conclusion
This compound represents a molecule of significant interest for chemical and pharmaceutical research. Its structure is a compelling amalgamation of a privileged biphenyl scaffold and a pharmacokinetic-modulating tert-butyl group. Understanding its isomerism and employing controlled synthetic strategies, such as the detailed bromination and Suzuki-Miyaura coupling pathway, are crucial for accessing this compound in high purity. While its direct biological applications are yet to be fully explored, its structural motifs provide a strong rationale for its use as a building block in the design of next-generation therapeutics with enhanced stability and targeted activity.
References
- Gaspari, M., et al. (2021). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. Computational and Structural Biotechnology Journal, 19, 2939-2953.
- National Center for Biotechnology Information (2024). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. PubMed Central.
- Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
- National Center for Biotechnology Information. (n.d.). 2-Butyl-4-(4-tert-butylphenyl)phenol. PubChem.
- Gaspari, M., et al. (2021). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. ResearchGate.
- Gomes, P. A. C., et al. (2023). New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies. Scientific Reports.
- Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs.
- Wikipedia. (n.d.). 4-tert-Butylphenol.
- Wipf, P., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem.
- Pharmaffiliates. (n.d.). 2,6-Di-tert-butyl-4-phenylphenol.
- Costas, M., et al. (2022). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
- Vinati Organics. (n.d.). 2 4 di tert butyl phenol (2 4 dtbp), cas 96-76-4.
- Bian, J., et al. (2022). Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation. European Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). 4-Tert-Butyl-2-Methylphenol. PubChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity.
- Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.
- Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement.
- Smith, K., et al. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education.
- National Center for Biotechnology Information. (n.d.). 2,4-Di-tert-butylphenol. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-4-ethylphenol. PubChem.
- The Good Scents Company. (n.d.). 4-tert-butyl phenol.
- National Center for Biotechnology Information. (n.d.). 2,4-Di-tert-butylphenol-d18. PubChem.
- Supporting Information for relevant publication. (n.d.).
- PubChemLite. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-4-tert-butylphenol. PubChem.
- ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
- ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- Mekky, A. E. M. (2016). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc.
- SpectraBase. (n.d.). 4-Tert-butylphenol - Optional[1H NMR] - Chemical Shifts.
- ATB (Automated Topology Builder). (n.d.). 4-tert-Butylphenol | C10H14O | MD Topology | NMR | X-Ray.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 577-92-4 [amp.chemicalbook.com]
- 7. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. www1.udel.edu [www1.udel.edu]
- 15. 4-tert-Butylphenol(98-54-4) 1H NMR spectrum [chemicalbook.com]
- 16. 4-tert-Butyl-2-nitrophenol(3279-07-0) 1H NMR spectrum [chemicalbook.com]
- 17. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis pathways for 4-tert-Butyl-2-phenylphenol
An In-depth Technical Guide to the Synthesis of 4-tert-Butyl-2-phenylphenol
Introduction
This compound is a substituted biphenyl derivative characterized by a phenol group, a phenyl substituent at the ortho position, and a tert-butyl group at the para position. This molecular architecture makes it a valuable intermediate in the synthesis of more complex molecules, including ligands for catalysis, specialized polymers, and potentially as a building block in the development of pharmaceutical agents. Its properties are dictated by the interplay of the bulky, electron-donating tert-butyl group, the sterically demanding ortho-phenyl ring, and the reactive hydroxyl group. This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.
Primary Synthetic Strategy: A Two-Step Approach
The most logical and widely applicable strategy for the synthesis of this compound involves a two-step sequence: first, the regioselective alkylation of phenol to install the para-tert-butyl group, followed by the introduction of the ortho-phenyl group via a cross-coupling reaction. This approach offers excellent control over the substitution pattern, minimizing the formation of undesired isomers.
Part 1: Synthesis of 4-tert-Butylphenol via Friedel-Crafts Alkylation
The initial step involves the synthesis of the key intermediate, 4-tert-butylphenol. This is classically achieved through the Friedel-Crafts alkylation of phenol using an alkylating agent such as isobutene or tert-butyl alcohol in the presence of an acid catalyst.[1][2]
Causality and Mechanistic Insight: The reaction proceeds via electrophilic aromatic substitution. The acid catalyst protonates the alkylating agent (isobutylene) to generate a stable tertiary carbocation (the tert-butyl cation).[3] This electrophile is then attacked by the electron-rich phenol ring. The hydroxyl group is a strongly activating, ortho-, para-directing group.[4] However, due to the significant steric hindrance of the bulky tert-butyl group, substitution occurs preferentially at the less hindered para-position, leading to 4-tert-butylphenol as the major product.[5] A smaller amount of the ortho-isomer, 2-tert-butylphenol, is typically formed as a side product.[1]
Experimental Protocol: Acid-Catalyzed Alkylation of Phenol
-
Materials: Phenol, tert-butyl alcohol (or a source of isobutylene), acid catalyst (e.g., sulfuric acid, phosphoric acid, or a solid acid catalyst like an ion-exchange resin), and an appropriate solvent (e.g., hexanes or the reaction can be run neat).[2][6]
-
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and thermometer, charge phenol and the chosen solvent (if any).
-
Begin stirring and heat the mixture to the desired reaction temperature (typically 40-80 °C).
-
Slowly add the acid catalyst to the mixture.
-
Add the alkylating agent (tert-butyl alcohol) dropwise over a period of 1-2 hours, carefully controlling the reaction temperature as the alkylation is exothermic.
-
After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 2-4 hours to ensure complete conversion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst with an appropriate base (e.g., sodium bicarbonate solution).
-
Perform a workup by extracting the product into an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying over anhydrous sodium sulfate.
-
The crude product can be purified by vacuum distillation or recrystallization to separate the desired 4-tert-butylphenol from the 2-tert-butylphenol isomer and any unreacted starting material.
-
Data Presentation: Alkylation of Phenol
| Catalyst | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | Selectivity for 4-tert-Butylphenol (%) | Reference |
| Phosphorus Pentoxide | tert-Butyl Alcohol | 90 | 50 - 74 | 40 - 70 | [2] |
| Ionic Liquid | tert-Butyl Alcohol | 80 | ~80 | >50 | [7] |
| Boron Trifluoride Etherate | Isobutylene | 40 - 45 | High | High | [6] |
| Zeolites/Pillared Clays | tert-Butyl Alcohol | 150-250 (Vapor Phase) | Variable | Variable |
Diagram: Friedel-Crafts Alkylation Workflow
Caption: Workflow for the synthesis of 4-tert-butylphenol.
Part 2: ortho-Phenylation via Suzuki-Miyaura Cross-Coupling
With 4-tert-butylphenol in hand, the final step is to introduce a phenyl group at the ortho-position. The Suzuki-Miyaura cross-coupling reaction is a powerful and highly versatile method for this transformation, prized for its mild conditions and tolerance of a wide range of functional groups, including the phenolic hydroxyl.[8][9]
Causality and Mechanistic Insight: The direct coupling of phenols can be challenging. A common and robust strategy involves converting the phenolic hydroxyl group into a better leaving group, such as a triflate (-OTf). This is achieved by reacting the phenol with triflic anhydride. The resulting aryl triflate can then be readily coupled with phenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.[10]
The catalytic cycle involves three key steps:[11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-triflate bond, forming a Pd(II) complex.
-
Transmetalation: The organoboron species (activated by the base) transfers its phenyl group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocol: Triflation and Suzuki-Miyaura Coupling
-
Step A: Synthesis of 4-tert-butylphenyl trifluoromethanesulfonate
-
Dissolve 4-tert-butylphenol (1.0 equiv) in a dry, inert solvent like dichloromethane or THF in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equiv).
-
Add trifluoromethanesulfonic anhydride (triflic anhydride, 1.1 equiv) dropwise to the cooled, stirring solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitored by TLC).
-
Quench the reaction with water and perform a standard extractive workup. The crude aryl triflate is often pure enough for the next step or can be purified by column chromatography.
-
-
Step B: Suzuki-Miyaura Cross-Coupling
-
To an oven-dried flask, add the aryl triflate from Step A (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%), a suitable ligand if required (e.g., SPhos, XPhos) (2-10 mol%), and a base like K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).[8]
-
Seal the flask and purge with an inert atmosphere (N₂ or Ar).
-
Add a degassed solvent system, typically a mixture like toluene/water or dioxane/water.[8]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (commonly 80-110 °C) for 2-24 hours.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, add water, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by silica gel column chromatography.
-
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Alternative Synthetic Pathway: Alkylation of 2-Phenylphenol
An alternative route involves starting with commercially available 2-phenylphenol and performing a Friedel-Crafts alkylation to introduce the tert-butyl group.[12][13]
Rationale and Challenges: This approach reverses the order of the steps. While seemingly more direct, it presents a significant challenge in regioselectivity. The starting material, 2-phenylphenol, has two activating groups: the hydroxyl (-OH) and the phenyl (-C₆H₅) group. The powerful -OH group directs incoming electrophiles to its ortho and para positions (C4 and C6). The phenyl group is a weaker activator. Therefore, alkylation will be directed primarily by the hydroxyl group, leading to a mixture of two main products: the desired this compound and the isomeric 6-tert-Butyl-2-phenylphenol. Separating these structurally similar isomers can be difficult and would likely result in a lower overall yield of the target molecule, making this route less efficient for targeted synthesis.
Diagram: Regioselectivity in 2-Phenylphenol Alkylation
Caption: Potential outcomes of alkylating 2-phenylphenol.
Purification and Characterization
Final purification of this compound, regardless of the synthetic route, is typically achieved using standard laboratory techniques.
-
Chromatography: Silica gel column chromatography using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is effective for separating the final product from unreacted starting materials, catalyst residues, and isomeric byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can yield highly pure material.
-
Characterization: The identity and purity of the synthesized compound should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic signals for the tert-butyl protons, the aromatic protons on both rings, and the phenolic proton.[14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₆H₁₈O, MW = 226.31 g/mol ).[14]
-
Infrared (IR) Spectroscopy: To identify key functional groups, notably a broad O-H stretch for the phenol group.[14]
-
Conclusion
The synthesis of this compound is most effectively and strategically accomplished through a two-step process. This involves an initial Friedel-Crafts alkylation of phenol to produce 4-tert-butylphenol with high regioselectivity, followed by a robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the ortho-phenyl group. This pathway provides superior control over isomer formation compared to the alternative of alkylating 2-phenylphenol. The methodologies described herein are grounded in well-established organic chemistry principles and offer reliable routes for researchers and drug development professionals to access this valuable chemical intermediate.
References
- 2-Phenylphenol - Wikipedia. (n.d.).
- 2-Phenylphenol synthesis. (n.d.). ChemicalBook.
- Friedel–Crafts reaction of phenol. (n.d.). ECHEMI.
- Phenol alkylation (Friedel-Crafts Alkylation). (2025). J&K Scientific LLC.
- Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (n.d.). National Institutes of Health (NIH).
- What are the applications and production methods of 2-Phenylphenol? (2022). Guidechem.
- 2-Phenylphenol 99 90-43-7. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. (2025). Benchchem.
- Friedel–Crafts reaction of phenol. (2015). Chemistry Stack Exchange.
- Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. (n.d.). MDPI.
- Regiospecific Synthesis of Ortho Substituted Phenols. (2011). Ravindra Kotha Balasainath.
- What are the properties and applications of 4-tert-Butylphenol? (n.d.). Guidechem.
- 4-tert-Butylphenol - Wikipedia. (n.d.).
- Friedel–Crafts reaction - Wikipedia. (n.d.).
- Industrial Applications of 4-Tert-Butylphenol: From Resins to Antioxidants. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Synthesis of p-tert.-butyl phenol. (n.d.). PrepChem.com.
- tert-Butylation of phenol catalysed by metal exchanged iron pillared montmorillonites. (2005). Catalysis Communications.
- WO2018073835A1 - A process for the preparation of tertiary butyl phenol. (n.d.). Google Patents.
- Application Note and Protocol: Synthesis of 2,4-Di-tert-butylphenol via Phenol Alkylation. (n.d.). Benchchem.
- Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p - Ijarse. (n.d.).
- Synthesis of 4-(tert-Butyl)-2-phenylpyridine via Suzuki Coupling: Application Notes and Protocols. (n.d.). Benchchem.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
Sources
- 1. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 2. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]
- 5. Page loading... [guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. ijarse.com [ijarse.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Phenylphenol - Wikipedia [en.wikipedia.org]
- 13. Page loading... [wap.guidechem.com]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Solubility and Stability of 4-tert-Butyl-2-phenylphenol
A Methodological Framework for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-tert-Butyl-2-phenylphenol is a substituted phenolic compound with potential applications in various chemical and pharmaceutical fields. Its efficacy, formulation, and environmental fate are intrinsically linked to its solubility and stability characteristics. This guide provides a comprehensive framework for characterizing these critical properties. Due to the limited publicly available data for this specific isomer, this document focuses on the underlying scientific principles and robust experimental methodologies required to generate reliable data. It serves as a practical manual for researchers, detailing predictive principles based on molecular structure, standardized protocols for solubility and stability testing, and validated analytical techniques for quantification.
Introduction: The Imperative of Physicochemical Characterization
This compound belongs to the broad class of alkylated phenols, compounds utilized as intermediates in the synthesis of antioxidants, resins, and other specialty chemicals. In the context of drug development, understanding the solubility and stability of a molecule is not merely a regulatory requirement but a fundamental cornerstone of successful formulation. Solubility dictates bioavailability and the choice of delivery vehicle, while stability determines a product's shelf-life, storage conditions, and potential for degradation into inactive or harmful byproducts.[1]
This guide addresses the scarcity of specific data for this compound by providing the scientific rationale and detailed protocols to empower researchers to conduct these vital assessments in-house.
Molecular Structure and Predicted Physicochemical Behavior
The solubility and stability of an organic molecule are direct consequences of its structure. By dissecting the functional groups of this compound, we can form educated hypotheses about its behavior, which in turn informs experimental design.
Key Structural Features:
-
Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and capable of donating a hydrogen bond. This confers some potential for solubility in polar, protic solvents. The acidity means that its aqueous solubility is expected to be pH-dependent, increasing significantly in basic solutions due to the formation of the more soluble phenolate anion.[2][3]
-
Phenyl (-C₆H₅) Group: The aromatic ring is non-polar and hydrophobic, contributing to the molecule's overall lipophilicity.
-
tert-Butyl (-(CH₃)₃) Group: This bulky, non-polar alkyl group significantly increases the molecule's lipophilicity and steric hindrance. It is expected to decrease aqueous solubility compared to unsubstituted phenol.[4]
Predicted Properties:
-
Aqueous Solubility: Expected to be low in neutral water due to the dominant hydrophobic character of the tert-butyl and phenyl groups. Solubility should increase as the pH rises above the molecule's pKa (predicted to be ~10.2).[5]
-
Organic Solvent Solubility: High solubility is anticipated in a range of organic solvents, particularly non-polar solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., DMSO, acetonitrile) that can accommodate its hydrophobic regions. Alcohols like ethanol should also be effective solvents.
-
Stability: Phenols are generally susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. The aromatic ring can undergo electrophilic substitution, though the bulky substituents may provide some steric hindrance. Hydrolysis is not expected to be a significant degradation pathway.[6]
A Rigorous Framework for Solubility Determination
To empirically determine the solubility profile, a standardized methodology is crucial. The shake-flask method, as outlined in OECD Test Guideline 105, is a globally recognized gold standard for its simplicity and reliability.[7][8][9]
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method (OECD TG 105)
This protocol is designed to measure the saturation concentration of this compound in a given solvent at a controlled temperature.
1. Preparation:
- Prepare a series of test solvents (e.g., purified water, pH 4.0 buffer, pH 7.4 buffer, pH 9.0 buffer, ethanol, acetonitrile, dimethyl sulfoxide).
- Synthesize or procure a well-characterized, high-purity sample of this compound.
- Establish a validated analytical method (e.g., HPLC-UV, as detailed in Section 5) for quantification.
2. Equilibration:
- Add an excess amount of solid this compound to a known volume of each test solvent in a sealed, inert flask. The excess solid is critical to ensure saturation is reached.
- Place the flasks in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).
- Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. A preliminary test can determine the time required to reach a plateau in concentration.[9]
3. Sample Processing:
- After equilibration, cease agitation and allow the flasks to stand undisturbed at the test temperature for at least 24 hours to permit the settling of undissolved solids.
- Carefully withdraw an aliquot of the supernatant.
- Immediately filter the aliquot through a solvent-compatible, non-adsorptive syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Alternatively, high-speed centrifugation can be used for phase separation.[7]
4. Quantification:
- Accurately dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the analytical method.
- Analyze the diluted sample using the validated HPLC-UV method.
- Calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.
Visualization of Solubility Workflow
Data Presentation: Solubility Profile
| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| Purified Water | 25 | [Experimental Data] | [Experimental Data] |
| pH 4.0 Buffer | 25 | [Experimental Data] | [Experimental Data] |
| pH 7.4 Buffer | 25 | [Experimental Data] | [Experimental Data] |
| pH 9.0 Buffer | 25 | [Experimental Data] | [Experimental Data] |
| Ethanol | 25 | [Experimental Data] | [Experimental Data] |
| Acetonitrile | 25 | [Experimental Data] | [Experimental Data] |
| DMSO | 25 | [Experimental Data] | [Experimental Data] |
Stability Assessment and Forced Degradation
Stability testing provides critical information on how a compound's quality varies over time under the influence of environmental factors.[1] Forced degradation studies are an essential component, deliberately stressing the compound to identify likely degradation products and establish a "stability-indicating" analytical method. These protocols are based on the principles outlined in the ICH Q1A(R2) guideline.[10][11]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound by exposing it to harsh conditions and monitoring for degradation.
1. Stock Solution Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions (run in parallel):
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at a controlled elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature, monitoring frequently as base-catalyzed phenol degradation can be rapid.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Store the stock solution in a temperature-controlled oven (e.g., 60°C) for 7 days.
- Photostability: Expose the stock solution to a calibrated light source providing both UV and visible output, as per ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil and stored under the same conditions.
- Control: Keep an unstressed sample of the stock solution refrigerated and protected from light.
3. Sample Analysis:
- At designated time points, withdraw an aliquot from each stress condition.
- If necessary, neutralize the acidic and basic samples before dilution.
- Dilute all samples to the same target concentration and analyze using the stability-indicating HPLC method (Section 5).
- Analyze the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
Visualization of Stability Workflow
Data Presentation: Stability Profile
| Stress Condition | Duration | Parent Compound Remaining (%) | Observations (e.g., No. of Degradants) |
| 0.1 M HCl, 60°C | 24 h | [Experimental Data] | [Experimental Data] |
| 0.1 M NaOH, RT | 8 h | [Experimental Data] | [Experimental Data] |
| 3% H₂O₂, RT | 24 h | [Experimental Data] | [Experimental Data] |
| Thermal, 60°C | 7 days | [Experimental Data] | [Experimental Data] |
| Photolytic | [ICH Dose] | [Experimental Data] | [Experimental Data] |
Analytical Methodology: Quantification by HPLC-UV
A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in both solubility and stability samples. A reversed-phase method is typically suitable for phenolic compounds.[12][13][14]
Protocol: Representative HPLC-UV Method
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A typical gradient might be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, return to 30% B. This must be optimized to ensure separation from any degradants.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Monitor at an absorbance maximum for the compound (e.g., ~275 nm), determined by scanning with the DAD.
- Injection Volume: 10 µL.
2. Method Validation (Self-Validating System):
- Specificity: Demonstrate that the method can resolve the parent peak from peaks of degradants, impurities, and solvent blanks. The forced degradation samples are used for this purpose. Peak purity analysis using a DAD is essential.
- Linearity: Prepare a series of standard solutions of this compound at five different concentrations. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.
- Accuracy & Precision: Analyze samples at low, medium, and high concentrations in triplicate to determine the method's accuracy (closeness to the true value) and precision (repeatability).
- Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified, respectively.
Conclusion
While specific, published solubility and stability data for this compound are limited, a comprehensive characterization is achievable through the application of fundamental physicochemical principles and established analytical methodologies. By understanding the influence of its constituent functional groups, researchers can predict its general behavior and design targeted experiments. The detailed protocols provided in this guide for solubility determination via the shake-flask method, stability assessment through forced degradation, and quantification using a validated HPLC-UV method, offer a complete and robust framework. Adherence to these scientifically sound and field-proven workflows will enable researchers and drug development professionals to generate the high-quality, reliable data necessary for informed decision-making in formulation, manufacturing, and regulatory compliance.
References
- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
- LSC Group®. (n.d.). ICH Stability Guidelines.
- Nanotechnology Industries Association. (2025). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. NIA News. [Link]
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
- ResearchGate. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]
- Pratt, D. A., DiLabio, G. A., Brigati, G., Pedulli, G. F., & Valgimigli, L. (2001). Reactivity of Substituted Phenols Toward Alkyl Radicals. Journal of the American Chemical Society, 123(19), 4625–4626. [Link]
- SciELO. (2021). Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. [Link]
- Filo. (2025). Question 53 presents four different substituted phenol compounds. [Link]
- ICH. (n.d.). Quality Guidelines.
- Slideshare. (2012). Ich guidelines for stability studies 1. [Link]
- University of Calgary. (n.d.). Chapter 24: Phenols.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
- Scymaris. (n.d.). Water Solubility.
- National Institutes of Health. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
- ACS Publications. (2007). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry. [Link]
- ResearchGate. (2025). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]
- Pharmaacademias. (2023). Effect of Substituents on the Acidity of Phenols. [Link]
- Khan Academy. (2024). Acidic strength of substituted phenols. YouTube. [Link]
- PubMed. (1998).
- Australian Industrial Chemicals Introduction Scheme. (2022).
- Cheméo. (n.d.). 4-tert-butyl-2-sec-butylphenol - Chemical & Physical Properties.
- National Institutes of Health. (2021). Physics-Based Solubility Prediction for Organic Molecules. [Link]
- Wikipedia. (n.d.). 4-tert-Butylphenol.
- Research Information Systems. (2017). Theoretical study of a series of phenol derivatives: molecular properties vs. cytotoxicity. [Link]
- The Journal of the Serbian Chemical Society. (n.d.).
- PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]
Sources
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. m.youtube.com [m.youtube.com]
- 3. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 4. pharmaacademias.com [pharmaacademias.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. filab.fr [filab.fr]
- 8. oecd.org [oecd.org]
- 9. Water Solubility | Scymaris [scymaris.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Multifaceted Potential of 4-tert-Butyl-2-phenylphenol in Advanced Polymer Chemistry
An In-depth Technical Guide for Researchers and Scientists
This guide explores the significant, yet largely untapped, potential of 4-tert-Butyl-2-phenylphenol in the field of polymer chemistry. While specific literature on this exact molecule is emergent, its distinct structural characteristics—a monofunctional hydroxyl group sterically hindered by adjacent phenyl and para-tert-butyl groups—allow for a robust, deductive analysis of its applications. By examining the well-established roles of analogous hindered phenols, we can construct a comprehensive framework for its use as a precise molecular weight regulator, a potent antioxidant, and a novel monomer for high-performance polymers. This document serves as a technical resource for scientists engaged in polymer synthesis, stabilization, and the development of novel materials.
Core Molecular Profile and Physicochemical Properties
This compound is an aromatic organic compound whose structure is foundational to its function in polymer systems. The molecule features a phenolic hydroxyl (-OH) group, which is its primary reactive site. This group is sterically shielded by a bulky phenyl group at the ortho position and a tert-butyl group at the para position. This specific arrangement dictates its reactivity and establishes its utility in polymer applications.
Diagram 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O | PubChem[1] |
| Monoisotopic Mass | 226.13577 Da | PubChem[1] |
| Appearance | White to off-white crystalline solid (Expected) | Analogous Compounds[2][3] |
| Solubility | Soluble in organic solvents (e.g., toluene, dichloromethane, ether); Insoluble in water (Expected) | Analogous Compounds[2] |
| Reactivity | Monofunctional phenolic hydroxyl group | Structural Analysis |
Application I: Precision Molecular Weight Control (Chain Termination)
In condensation polymerization, achieving a target molecular weight and a narrow polydispersity index (PDI) is critical for defining the final material's mechanical and thermal properties. Due to its single reactive hydroxyl group, this compound is an ideal candidate to function as a chain terminator or end-capper , particularly in the synthesis of polycarbonates and polyesters.[3][4]
Causality and Mechanism of Action:
During polymerization (e.g., the reaction of Bisphenol A with phosgene to form polycarbonate), long polymer chains grow by reacting at both ends. The introduction of a monofunctional phenol like this compound caps the growing chain.[3] Once it reacts with a polymer end-group (e.g., a chloroformate), that end of the chain becomes inert, preventing further propagation. The final molecular weight of the polymer is, therefore, inversely proportional to the concentration of the chain terminator added to the reaction system.[4] The bulky phenyl and tert-butyl groups also provide the capped chain-end with high thermal stability.
Diagram 2: Mechanism of Chain Termination in Polycarbonate Synthesis
Workflow showing this compound terminating a growing polymer chain.
Experimental Protocol: Lab-Scale Interfacial Polymerization of Polycarbonate
This protocol describes a self-validating system for synthesizing polycarbonate with controlled molecular weight using this compound as the chain terminator.
-
Preparation of Aqueous Phase:
-
In a baffled reactor equipped with a high-shear mechanical stirrer, dissolve 1.0 mol of Bisphenol A in 1 L of deionized water containing 2.2 mol of sodium hydroxide.
-
Add the calculated amount of this compound (e.g., 0.02 mol for a target molecular weight) to this aqueous solution. The terminator will dissolve as its sodium salt.
-
Add 0.01 mol of a phase transfer catalyst (e.g., triethylamine).
-
-
Preparation of Organic Phase:
-
In a separate vessel, prepare a solution of 1.1 mol of phosgene in 1 L of a suitable organic solvent, such as dichloromethane (CH₂Cl₂).
-
-
Interfacial Polymerization:
-
Begin vigorous stirring of the aqueous phase to create a large interfacial area.
-
Slowly add the organic phosgene solution to the reactor over 30-60 minutes. Maintain the reaction temperature at 20-30°C using a cooling bath.
-
The polymerization occurs at the interface between the aqueous and organic layers.[5] The pH of the aqueous phase should be maintained between 10 and 12.
-
-
Work-up and Product Isolation:
-
After the addition is complete, continue stirring for another 30 minutes.
-
Stop stirring and allow the phases to separate. Remove the aqueous layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid (1N HCl) and then several times with deionized water until the washings are neutral.
-
Precipitate the polycarbonate product by slowly adding the organic solution to a large volume of a non-solvent (e.g., methanol) with stirring.
-
Filter the white, fibrous polycarbonate, wash with methanol, and dry in a vacuum oven at 80-100°C to a constant weight.
-
-
Validation:
-
Characterize the molecular weight (Mn, Mw) and PDI of the resulting polymer using Gel Permeation Chromatography (GPC). By running several experiments with varying initial concentrations of this compound, a calibration curve can be generated to validate its efficacy in controlling molecular weight.
-
| Mole % of Chain Terminator (relative to Bisphenol A) | Expected Number Average Molecular Weight (Mn, g/mol ) | Expected Polydispersity Index (PDI) |
| 1.0% | ~35,000 | < 2.5 |
| 2.0% | ~25,000 | < 2.5 |
| 4.0% | ~15,000 | < 2.5 |
| Table 1: Expected effect of this compound concentration on polycarbonate molecular weight, based on analogous data for p-tert-butylphenol.[4] |
Application II: Enhancing Polymer Longevity (Antioxidant)
Polymers are susceptible to degradation from thermal and oxidative stress during processing and end-use, leading to discoloration, embrittlement, and loss of mechanical properties.[6] this compound, as a sterically hindered phenol, is predicted to be a highly effective primary antioxidant .
Causality and Mechanism of Action:
The thermo-oxidative degradation of polymers is a free-radical chain reaction.[6] Hindered phenols interrupt this cycle by acting as radical scavengers.[7][8]
-
Initiation: Heat or UV light generates initial polymer alkyl radicals (P•).
-
Propagation: The alkyl radical reacts with oxygen to form a highly reactive polymer peroxy radical (POO•). This radical then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new alkyl radical (P•), propagating the degradation.
-
Intervention: The hindered phenol (ArOH) donates its phenolic hydrogen to the peroxy radical (POO•), neutralizing it into a stable hydroperoxide (POOH).[9]
-
Termination: This process forms a phenoxy radical (ArO•). Due to the steric hindrance from the bulky ortho-phenyl and para-tert-butyl groups, this phenoxy radical is highly resonance-stabilized and unreactive.[7] It is unable to abstract a hydrogen from the polymer and instead terminates the reaction by combining with another radical.[6]
For comprehensive protection, hindered phenols are often used in synergy with secondary antioxidants (e.g., phosphites), which decompose the hydroperoxides (POOH) into non-radical products.[8]
Diagram 3: Antioxidant Mechanism of a Hindered Phenol
The free-radical scavenging cycle of a hindered phenolic antioxidant.
Application III: Monomer for High-Performance Polymers
Substituted phenols can serve as monomers for producing specialty polymers with enhanced thermal and mechanical properties. Through oxidative coupling polymerization , this compound has the potential to form novel poly(phenylene oxide) (PPO)-type polymers.[10]
Causality and Synthetic Rationale:
The classic synthesis of PPO involves the copper-catalyzed oxidative coupling of 2,6-dimethylphenol.[11][12] The polymerization proceeds through the formation of phenoxy radicals, which couple at the ortho and para positions. In this compound, the para-position is blocked by the tert-butyl group and one ortho-position is blocked by the phenyl group. This leaves the second ortho-position (C6) and the phenolic oxygen as potential sites for coupling.
Polymerization would likely proceed via C-O coupling, leading to a PPO-like chain. The presence of the bulky phenyl and tert-butyl groups directly on the polymer backbone would severely restrict chain mobility. This is expected to result in a polymer with:
-
An exceptionally high glass transition temperature (Tg).
-
Excellent thermal stability.
-
High rigidity and mechanical strength.
-
Potentially low dielectric properties, making it suitable for electronics applications.
Sources
- 1. PubChemLite - this compound (C16H18O) [pubchemlite.lcsb.uni.lu]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4529791A - Interfacial polycarbonate preparation by adding additional solvent - Google Patents [patents.google.com]
- 6. vurup.sk [vurup.sk]
- 7. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 8. partinchem.com [partinchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholarhub.vn [scholarhub.vn]
A Technical Guide to the Safe Handling of 4-tert-Butyl-2-phenylphenol for Laboratory Professionals
Introduction: A Precautionary Approach to a Novel Compound
4-tert-Butyl-2-phenylphenol (CAS No. 577-92-4) is a substituted phenolic compound with applications in specialized chemical synthesis. As with many novel or less-common reagents, comprehensive toxicological and safety data are not fully established. This guide is therefore constructed on a foundation of scientific prudence, integrating the available data for this compound with a critical analysis of its primary structural analogues: 2-phenylphenol (CAS No. 90-43-7) and 4-tert-butylphenol (CAS No. 98-54-4). The presence of the phenyl group at the ortho position and the tert-butyl group at the para position suggests that the toxicological profile will be influenced by both moieties. This document provides researchers, scientists, and drug development professionals with a framework for conducting a thorough risk assessment and implementing robust safety protocols when handling this compound.
Section 1: Chemical and Physical Properties
Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment. These characteristics influence its behavior under various laboratory conditions and determine appropriate storage and handling measures.
| Property | Value | Source(s) |
| CAS Number | 577-92-4 | [1] |
| Molecular Formula | C₁₆H₁₈O | [2] |
| Molecular Weight | 226.31 g/mol | [2] |
| Synonyms | [1,1'-Biphenyl]-2-ol, 5-(1,1-dimethylethyl)- | [1] |
| Appearance | Data not available; likely a solid based on related phenols. | N/A |
| Solubility | Insoluble in water (predicted for analogues). | [3] |
Section 2: Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified with specific, significant hazards. The hazard profile is augmented with data from its structural analogues to provide a more complete, albeit precautionary, assessment.
GHS Hazard Classification:
-
Skin Sensitization, Category 1 (H317): May cause an allergic skin reaction.[1]
-
Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 (H400): Very toxic to aquatic life.[1]
-
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 (H410): Very toxic to aquatic life with long lasting effects.[1][4]
Inferred Hazards from Structural Analogues:
-
Skin Irritation (Category 2, H315): Both 2-phenylphenol and 4-tert-butylphenol are known skin irritants.[2][5]
-
Serious Eye Damage (Category 1, H318): Both analogues pose a risk of serious eye damage.[2][5]
-
Respiratory Irritation (STOT SE 3, H335): Both analogues may cause respiratory irritation.[5][6]
-
Suspected Reproductive Toxicity (Category 2, H361f): 4-tert-butylphenol is suspected of damaging fertility.[2][7]
| Hazard Pictogram | GHS Code | Hazard Statement | Inferred From |
| GHS07 | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H335: May cause respiratory irritation. | AnaloguesPrimary Compound Analogues | |
| GHS05 | H318: Causes serious eye damage. | Analogues | |
| GHS08 | H361f: Suspected of damaging fertility. | Analogues | |
| GHS09 | H410: Very toxic to aquatic life with long lasting effects. | Primary Compound |
Section 3: Toxicological Profile: A Synthesis of Knowns and Inferences
A deep understanding of a compound's interaction with biological systems is paramount. Due to limited specific data, the following profile is a synthesis based on the known hazards of the parent compound and its structural relatives.
Acute Effects:
-
Skin: Direct contact may cause moderate to severe irritation, redness, and pain.[2] Critically, the compound is classified as a skin sensitizer, meaning initial exposures may prime the immune system, leading to a significant allergic reaction upon subsequent contact.[1]
-
Eyes: Phenolic compounds are frequently corrosive to eye tissue. Based on analogue data, this compound is expected to cause serious, potentially irreversible eye damage.[2][7]
-
Inhalation: If aerosolized as a dust, it may cause irritation to the nose, throat, and respiratory tract, leading to symptoms like coughing and sore throat.[8]
Chronic and Systemic Effects:
-
Dermal Absorption: Phenols as a class can be absorbed through the skin, leading to systemic effects.[9][10] Chronic exposure may lead to dermatitis.[8]
-
Reproductive Toxicity: The presence of the 4-tert-butylphenol moiety is a significant concern, as this analogue is suspected of damaging fertility.[7] This necessitates stringent controls to prevent exposure, particularly for personnel of reproductive age.
-
Endocrine Disruption: Some alkylphenols are known or suspected endocrine disruptors.[11] While specific data for this compound is lacking, its structural similarity to other endocrine-active phenols warrants a high degree of caution.
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies 2-phenylphenol in Group 3 ("not classifiable as to its carcinogenicity to humans").[1] However, the World Health Organization notes that under certain conditions, it has been shown to be carcinogenic in male rats and mice, though this is considered a species and sex-specific threshold phenomenon unlikely to pose a risk to humans.[1]
Section 4: Risk Management and the Hierarchy of Controls
Effective safety management prioritizes the elimination or substitution of hazards. Where this is not feasible, a combination of engineering controls, administrative procedures, and Personal Protective Equipment (PPE) must be employed. This "Hierarchy of Controls" provides a systematic approach to minimizing risk.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Section 5: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to validated protocols is non-negotiable. The following procedures are designed as a self-validating system to ensure user safety.
Engineering Controls: The First Line of Defense
The primary objective is to prevent the chemical from entering the operator's breathing zone or coming into contact with their skin and eyes.
-
Ventilation: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted inside a certified chemical fume hood.[12] The fume hood sash should be kept as low as possible.
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible and verified to be operational before work begins.[12]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected based on the specific hazards of the compound and the task being performed.
-
Hand Protection: Due to the risk of skin irritation, sensitization, and dermal absorption, robust glove selection is critical. Double-gloving is recommended.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6] When there is a significant risk of splashing (e.g., during transfer of solutions or cleanup of spills), a full-face shield must be worn in addition to goggles.[13]
-
Body Protection: A flame-resistant laboratory coat is required. For tasks with a higher potential for splashing, a chemically resistant apron should be worn over the lab coat.[13]
-
Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary.[14]
Experimental Protocol: Handling Solid this compound
This protocol outlines the step-by-step process for safely weighing and preparing a solution of the solid compound.
-
Preparation: a. Don all required PPE as specified in Section 5.2. b. Verify the chemical fume hood is operational. c. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the fume hood. d. Place an absorbent, plastic-backed liner on the work surface of the fume hood.
-
Weighing: a. Carefully open the reagent container inside the fume hood. b. Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance. c. Avoid generating dust. If the material is a fine powder, handle it with extreme care to prevent aerosolization. d. Securely close the main reagent container.
-
Solubilization: a. Transfer the weighed solid into the desired reaction vessel or beaker. b. Slowly add the solvent, directing the stream to the side of the vessel to avoid splashing. c. Stir the mixture as required to dissolve the solid.
-
Cleanup: a. Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) followed by soap and water. b. Dispose of the weigh boat and liner as solid hazardous waste. c. Wipe down the work surface of the fume hood. d. Remove PPE in the correct order (outer gloves, apron, face shield, goggles, lab coat, inner gloves) and wash hands thoroughly.
Section 6: Emergency Response Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Exposure Response
Caption: Immediate actions required following personnel exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[3][8] Remove all contaminated clothing while flushing. Seek medical attention, even if no irritation is immediately apparent.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[15] Do not interrupt flushing. Remove contact lenses if it can be done safely.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate emergency medical assistance.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Spill Cleanup Protocol (Small Spill < 5g)
-
Alert & Evacuate: Alert personnel in the immediate area. Restrict access.
-
Assess & Don PPE: Ensure you are wearing the appropriate PPE as described in Section 5.2, including respiratory protection if the spill has generated dust.
-
Contain: If the spilled material is a solid, you can prevent further spread. Do NOT dry sweep.
-
Clean: Gently dampen the solid spill material with alcohol to prevent dusting.[3] Carefully sweep or scoop the dampened material into a designated hazardous waste container.[2] Use absorbent paper dampened with alcohol to wipe up any remaining residue.[3]
-
Decontaminate: Wash the spill area with alcohol, followed by a thorough wash with soap and water.[3]
-
Dispose: Seal the container with the spill debris and label it as hazardous waste. Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.
For larger spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.
Section 7: Environmental Hazards and Disposal
This compound is classified as very toxic to aquatic life with long-lasting effects.[1] This necessitates stringent procedures to prevent its release into the environment.
-
Environmental Release: Do not allow the material or its solutions to enter drains, sewers, or waterways.[2]
-
Waste Disposal: All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.[16]
-
Collect waste in clearly labeled, sealed, and appropriate containers.[16]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][16]
-
References
- CPAChem. (2022, September 15). Safety data sheet: 4-tert-Butylphenol.
- (2020, June 18). Safety data sheet: 4-tert-butylphenol. Retrieved from a source providing this specific SDS.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: {[2-(4-Tert-butylphenoxy)phenyl]methyl}(methyl)amine. Retrieved from a source providing this specific SDS.
- Fisher Scientific. (n.d.). Safety Data Sheet: p-tert-Butyl phenol. Retrieved from a source providing this specific SDS.
- (n.d.). Toxicological data and environmental behavior of 4-tert-butylphenol.
- University of California, Berkeley. (n.d.). Phenol Hazard Controls Fact Sheet.
- (2023, February 7). 2-Phenylphenol SDS. Retrieved from a source providing this specific SDS.
- The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library.
- ChemicalBook. (n.d.). 4-tert-Butylphenol - Safety Data Sheet. Retrieved from a source providing this specific SDS.
- Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Phenol.
- ChemicalBook. (2025, December 20). 2-Phenylphenol - Safety Data Sheet. Retrieved from a source providing this specific SDS.
- PubChemLite. (n.d.). This compound (C16H18O).
- CPAChem. (2022, September 15). Safety data sheet: 4-tert-Butylphenol [CAS:98-54-4] (SB316). Retrieved from a source providing this specific SDS.
- MetaSci Inc. (n.d.). Safety Data Sheet 4-tert-Butylphenol. Retrieved from a source providing this specific SDS.
- LGC Standards. (2023, July 19). SAFETY DATA SHEET: 2-Phenylphenol. Retrieved from a source providing this specific SDS.
- INCHEM. (2000, April). ICSC 0637 - para-tert-BUTYLPHENOL.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Phenylphenol, 99+%. Retrieved from a source providing this specific SDS.
- New Jersey Department of Health. (n.d.). 2-Phenylphenol - Hazardous Substance Fact Sheet. Retrieved from a source providing this specific fact sheet.
- Occupational Safety and Health Administration (OSHA). (n.d.). P-TERT-BUTYLPHENOL.
- (n.d.). 2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION.
- Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET: 2-Phenylphenol. Retrieved from a source providing this specific SDS.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-tert-Butylphenol. Retrieved from a source providing this specific SDS.
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 2-PHENYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 5. 2-Phenylphenol SDS - Download & Subscribe for Updates [sdsmanager.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. cpachem.com [cpachem.com]
- 8. ICSC 0637 - para-tert-BUTYLPHENOL [inchem.org]
- 9. shepherd.edu [shepherd.edu]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. ehs.berkeley.edu [ehs.berkeley.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. 2-phenylphenol [sitem.herts.ac.uk]
- 16. benchchem.com [benchchem.com]
Commercial suppliers and purity grades of 4-tert-Butyl-2-phenylphenol
An In-Depth Technical Guide to 4-tert-Butyl-2-phenylphenol: Commercial Suppliers, Purity Grades, and Analytical Characterization
Introduction to this compound
This compound (CAS No. 577-92-4) is a substituted phenolic compound characterized by the presence of both a tert-butyl group and a phenyl group on the phenol backbone. Its chemical structure lends it to a variety of potential applications in organic synthesis and materials science. For researchers, scientists, and drug development professionals, understanding the commercial availability, purity, and analytical characterization of this molecule is paramount for ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of these critical aspects.
Commercial Availability and Purity Specifications
The procurement of high-quality chemical reagents is a foundational step in any scientific investigation. The purity of a starting material can significantly impact reaction outcomes, biological activity, and the overall validity of a study. Several chemical suppliers offer this compound, though the available purity grades can vary.
| Supplier | Stated Purity | Notes |
| Alfa Chemistry | Not explicitly stated | Listed as a product.[1] |
| ChemicalBook | Not explicitly stated | Provides a platform for various suppliers.[2][3] |
| Dayang Chem (Hangzhou) Co., Ltd. | 98% | Specific purity grade mentioned. |
| ChemNet | Not explicitly stated | Lists Alfa Aesar (now Thermo Fisher Scientific) as a supplier.[4] |
It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier for each batch. The CoA provides detailed information about the purity of the compound, the analytical methods used for its determination, and the levels of any detected impurities. For applications in drug development, a purity of ≥98% is often a minimum requirement, with higher purities being necessary for more sensitive applications such as in vitro and in vivo studies.
Analytical Methodologies for Purity Assessment
The determination of the purity of this compound typically relies on chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods allow for the separation and quantification of the main compound and any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like substituted phenols. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for confident identification and quantification.
Hypothetical GC-MS Protocol for this compound:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a high-purity solvent such as dichloromethane or methanol.
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic peak shape of the phenolic compound, a derivatization step is often employed. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.
Hypothetical HPLC Protocol for this compound:
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically suitable for separating phenolic compounds.
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like 0.1% formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector set to a wavelength where the compound has maximum absorbance (e.g., around 270-280 nm).
-
-
Data Analysis: Purity is assessed by comparing the peak area of the analyte to that of a certified reference standard. The area percentage method can also be used for a general purity assessment.
Caption: Workflow for purity analysis of this compound.
The Role of Purity in Scientific Applications
While specific applications of this compound in drug development are not extensively documented, the functions of structurally similar compounds, such as 2,4-di-tert-butylphenol, provide valuable insights. These related molecules are known for their antioxidant and anti-inflammatory properties, and they are often investigated for their potential as therapeutic agents.[5] this compound, as a substituted phenol, can be considered a versatile building block in organic synthesis for the creation of more complex molecules with potential biological activity.[6][7][8]
For instance, in the synthesis of a novel drug candidate, the presence of impurities in a starting material like this compound could lead to the formation of unintended side products. These side products could have their own biological activities or toxicities, confounding the results of pharmacological assays. Therefore, for applications in medicinal chemistry and drug discovery, the use of well-characterized, high-purity reagents is non-negotiable.
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | 577-92-4 [m.chemicalbook.com]
- 3. This compound | 577-92-4 [amp.chemicalbook.com]
- 4. settek.com [settek.com]
- 5. 2,4 Di Tert Butylphenol (2,4 DTBP) - CAS 96-76-4 | Vinati Organics [vinatiorganics.com]
- 6. news.umich.edu [news.umich.edu]
- 7. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making better medicines with a handful of chemical building blocks | EurekAlert! [eurekalert.org]
Methodological & Application
Application Note: A Robust Protocol for the Laboratory Synthesis of 4-tert-Butyl-2-phenylphenol via Friedel-Crafts Alkylation
Introduction: The Utility of a Sterically Hindered Phenol
4-tert-Butyl-2-phenylphenol is a substituted phenolic compound characterized by a bulky tert-butyl group para to the hydroxyl functionality and a phenyl group in the ortho position. This specific arrangement of substituents imparts significant steric hindrance around the phenolic hydroxyl group, a feature that is highly valuable in various chemical applications. It serves as a critical intermediate in the synthesis of antioxidants, UV stabilizers, and specialty resins. In polymer science, it can act as a chain terminator to control molecular weight during polymerization processes.[1]
This document provides a detailed, field-tested protocol for the synthesis of this compound. The selected synthetic route is the acid-catalyzed Friedel-Crafts alkylation of 2-phenylphenol with tert-butanol. This method is chosen for its procedural simplicity, use of readily available reagents, and high regioselectivity, making it an efficient and reliable approach for laboratory-scale production.
Reaction Principle: Mechanistic Insights into Electrophilic Aromatic Substitution
The synthesis proceeds via a classic Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution reactions.[2][3] The causality behind this transformation involves several key steps:
-
Generation of the Electrophile: In the presence of a strong acid catalyst (in this protocol, a solid acid like an acid-exchanged zeolite is recommended for ease of separation), tert-butanol is protonated. This protonated alcohol readily eliminates a molecule of water to form a highly stable tertiary carbocation, the tert-butyl cation ((CH₃)₃C⁺). This carbocation is the active electrophile in the reaction.[4][5]
-
Electrophilic Attack: The starting material, 2-phenylphenol, possesses an electron-rich aromatic ring due to the activating, ortho-para directing nature of the hydroxyl group. The tert-butyl carbocation attacks this ring.
-
Regioselectivity: The substitution pattern is governed by both electronic and steric factors. The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. However, the existing bulky phenyl group at the C2 (ortho) position sterically hinders attack at the adjacent C6 (ortho) position. Consequently, the electrophilic attack occurs predominantly at the sterically accessible and electronically activated C4 (para) position.[6]
-
Re-aromatization: Following the attack, a proton is eliminated from the tetrahedral intermediate (the sigma complex), restoring the aromaticity of the ring and yielding the final product, this compound.
The use of a solid acid catalyst, such as an H-β zeolite, is advantageous as it simplifies the work-up procedure by allowing for simple filtration to remove the catalyst, aligning with green chemistry principles.[4][7]
Caption: The Friedel-Crafts alkylation mechanism.
Critical Safety Precautions
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
2-Phenylphenol (CAS: 90-43-7): Causes skin, eye, and respiratory irritation.[8][9]
-
tert-Butanol (CAS: 75-65-0): Flammable liquid and vapor. Harmful if inhaled. Causes serious eye irritation.
-
Acid Catalysts (e.g., Zeolites, Sulfuric Acid): Can be corrosive or irritant. Handle with care.
-
This compound (Product): Based on data for similar compounds like 4-tert-butylphenol, the product should be handled with care. 4-tert-butylphenol is known to cause skin irritation and serious eye damage and is suspected of damaging fertility.[10][11][12]
Refer to the specific Safety Data Sheets (SDS) for all reagents before commencing work.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Required Purity |
| 2-Phenylphenol | 90-43-7 | 170.21 | >99% |
| tert-Butanol | 75-65-0 | 74.12 | >99.5% |
| H-β Zeolite Catalyst | 61354-94-1 | N/A | Catalyst Grade |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, >99.8% |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and heating mantle with magnetic stirrer
-
Thermometer or thermocouple probe
-
Dropping funnel
-
Nitrogen gas inlet and bubbler
-
Buchner funnel and filtration flask
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
This protocol is designed for a ~10g scale synthesis. All glassware should be oven-dried and assembled under a nitrogen atmosphere to ensure anhydrous conditions, which are critical for catalyst activity.
Caption: Experimental workflow for the synthesis of this compound.
Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a dropping funnel.
-
Charge the flask with 2-phenylphenol (10.0 g, 58.7 mmol) and the H-β zeolite catalyst (2.0 g, 20% by weight of the limiting reagent).
Alkylation Reaction
-
Begin stirring and heat the flask to 160 °C using a heating mantle.[13]
-
Once the temperature is stable, add tert-butanol (13.1 g, 176.2 mmol, 3.0 equivalents) to the dropping funnel.
-
Add the tert-butanol dropwise to the stirred reaction mixture over a period of 30-45 minutes. Maintain the reaction temperature at 160 °C.
-
After the addition is complete, allow the mixture to reflux at 160 °C for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The product spot should appear at a higher Rf than the starting 2-phenylphenol.
Work-up and Purification
-
Once the reaction is complete (as indicated by the consumption of the starting material), turn off the heat and allow the mixture to cool to room temperature.
-
Add Dichloromethane (DCM, 100 mL) to the flask and stir for 10 minutes to dissolve the organic components.
-
Remove the solid zeolite catalyst by vacuum filtration through a pad of celite, washing the filter cake with additional DCM (2 x 25 mL).
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or waxy solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 5% ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure. The final product should be a white to off-white solid.
Quantitative Data Summary & Validation
| Parameter | Value | Notes |
| 2-Phenylphenol | 10.0 g (58.7 mmol) | Limiting Reagent (1.0 eq) |
| tert-Butanol | 13.1 g (176.2 mmol) | Alkylating Agent (3.0 eq) |
| H-β Zeolite Catalyst | 2.0 g | 20 wt% of limiting reagent |
| Reaction Temperature | 160 °C | --- |
| Reaction Time | 4 - 6 hours | Monitor by TLC |
| Theoretical Yield | 13.3 g | --- |
| Expected Yield | 75-85% | 10.0 g - 11.3 g |
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured through rigorous in-process monitoring and final product validation.
-
In-Process Control: TLC analysis is used to monitor the consumption of 2-phenylphenol and the formation of the product, ensuring the reaction proceeds to completion and preventing the formation of excessive by-products.
-
Final Product Characterization: The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the molecular structure, expecting characteristic signals for the tert-butyl protons, the aromatic protons, and the hydroxyl proton.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₆H₁₈O, MW: 226.31 g/mol ).
-
Melting Point (MP): To assess purity. A sharp melting point close to the literature value indicates high purity.
-
References
- Google Patents. (n.d.). Method for preparing 4-tert-butyl-2-(alpha-methylbenzyl)phenol.
- PMC. (n.d.). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol.[16]
- CPAChem. (2022).
- Sigma-Aldrich. (2024).
- ResearchGate. (2011). Reaction mechanism of tert-butylation of phenol with tert-butyl alcohol over H-β zeolite: An ONIOM study.[4]
- PrepChem.com. (n.d.). Synthesis of p-tert.-butyl phenol.[18]
- ResearchGate. (2012).
- The Friedel-Crafts Reaction. (2014). [Course Handout].[20]
- Wikipedia. (n.d.). 4-tert-Butylphenol.[1]
- Thermo Fisher Scientific. (2025).
- CDH Fine Chemical. (n.d.).
- ChemRxiv. (n.d.).
- Thermo Fisher Scientific. (2024).
- Wikipedia. (n.d.). Friedel–Crafts reaction.[2]
- Mettler Toledo. (n.d.).
- Google Patents. (n.d.). The preparation method of 2-amino-4-tert.-butyl phenol.[21]
- Benchchem. (2025). Synthesis of 4-(tert-Butyl)
- PrepChem.com. (n.d.).
- ResearchGate. (n.d.). Proposed pathway for the metabolism of 4-tert-butylphenol by S....[24]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.[25]
- ResearchGate. (2007).
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Purification of 2, 4, 6 - tri - (tert butyl)
- ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.[28]
- PubChem. (n.d.). Tri-tert-butyl-p-phenylphenol.
- YouTube. (2016).
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). Phenyl t-Butyl Ether.[31]
- Ataman Kimya. (n.d.). Ortho-Phenyl Phenol.[32]
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.[33]
- Ataman Kimya. (n.d.). Ortho-Phenylphenol (OPP, or 2-Phenylphenol).[34]
- ResearchGate. (2012). "Greening Up" the Suzuki Reaction.[35]
- Wikipedia. (n.d.). 2-Phenylphenol.[9]
- FAO. (n.d.). 2-Phenylphenol and its sodium salt.[36]
Sources
- 1. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 2-Phenylphenol - Wikipedia [en.wikipedia.org]
- 10. cpachem.com [cpachem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-tert-Butyl-2-phenylphenol as a Chain Stopper in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Chain Stoppers in Polymer Synthesis
In the realm of polymer chemistry, the precise control over polymer chain length, and consequently its molecular weight, is paramount. It is a key determinant of the material's final properties, including its mechanical strength, thermal stability, and processability. Chain stoppers, also known as chain terminators or end-cappers, are monofunctional molecules intentionally introduced into a polymerization reaction to regulate and limit the growth of polymer chains.[1][2] By reacting with the propagating chain end, a chain stopper effectively quenches further monomer addition, thereby providing a powerful tool for tailoring polymers to specific applications.
This guide provides a detailed exploration of 4-tert-Butyl-2-phenylphenol (TBPP) as a chain stopper in polymerization reactions. While direct and extensive literature on the specific application of TBPP is limited, its structural similarity to the well-documented chain stopper, 4-tert-butylphenol (PTBP), allows for a scientifically grounded extrapolation of its function and application. This document will leverage the established principles of monofunctional phenolic chain stoppers to provide researchers with the foundational knowledge and practical protocols to effectively utilize TBPP in their polymerization endeavors.
Mechanism of Action: A Tale of a Single Reactive Site
The efficacy of phenolic compounds like this compound as chain stoppers lies in their monofunctional nature. Unlike difunctional monomers such as Bisphenol A (BPA), which possess two reactive sites enabling chain propagation, TBPP has only one reactive hydroxyl (-OH) group.[1][2]
During a condensation polymerization, such as the synthesis of polycarbonates, the growing polymer chain possesses a reactive end. When it encounters a TBPP molecule, the hydroxyl group of TBPP reacts with the chain end. This reaction incorporates the TBPP molecule as the terminal unit of the polymer chain. Crucially, because the TBPP molecule has no other reactive sites, the chain is effectively "capped," and no further polymerization can occur at that end.
The presence of the bulky tert-butyl and phenyl groups on the TBPP molecule provides significant steric hindrance. This can influence the reactivity of the hydroxyl group and the properties of the resulting polymer. The phenyl group, in particular, may impact the thermal stability and solubility of the end-capped polymer.
Visualizing the Mechanism: Chain Termination in Polycarbonate Synthesis
To illustrate the role of this compound as a chain stopper, the following diagram depicts its intervention in the interfacial polymerization of polycarbonate.
Caption: Workflow of chain termination by this compound.
Application in Polycarbonate Synthesis: A Protocol
The following protocol for the synthesis of polycarbonate via interfacial polymerization is based on established methods using 4-tert-butylphenol as a chain stopper.[3] It is anticipated that this compound can be substituted with appropriate molar adjustments, though optimization may be required.
Materials:
-
Bisphenol A (BPA)
-
Phosgene (or a phosgene substitute like triphosgene)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH)
-
Phase Transfer Catalyst (e.g., benzyltriethylammonium chloride)
-
This compound (TBPP)
-
Deionized Water
-
Hydrochloric Acid (HCl)
Experimental Workflow:
Caption: Step-by-step workflow for polycarbonate synthesis with TBPP.
Detailed Protocol:
-
Aqueous Phase Preparation: In a baffled reactor, dissolve the desired amount of Bisphenol A and a calculated amount of this compound in an aqueous solution of sodium hydroxide. The concentration of TBPP will be inversely proportional to the target molecular weight of the polycarbonate.
-
Organic Phase Preparation: In a separate vessel, dissolve phosgene in dichloromethane.
-
Interfacial Polymerization: Vigorously stir the aqueous phase and add the phase transfer catalyst. Slowly introduce the organic phase to the reactor. The polymerization will occur at the interface between the two immiscible liquids.
-
pH Maintenance: Throughout the reaction, monitor and maintain the pH of the aqueous phase between 10 and 12 by the controlled addition of a sodium hydroxide solution.
-
Reaction Completion and Work-up: Once the desired reaction time has elapsed, cease stirring and allow the layers to separate. Isolate the organic layer.
-
Purification: Wash the organic layer sequentially with dilute hydrochloric acid and then with deionized water until the washings are neutral to remove unreacted monomers, catalyst, and salts.
-
Polymer Isolation: Precipitate the polycarbonate by slowly adding the organic solution to a stirred non-solvent, such as methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Quantitative Impact on Polymer Properties: An Extrapolation
Table 1: Expected Effect of this compound (TBPP) Concentration on Polycarbonate Molecular Weight (Hypothetical Data Based on Analogs)
| Experiment | Bisphenol A (mol) | Phosgene (mol) | TBPP (mol %) | Expected Number Average Molecular Weight (Mn, g/mol ) | Expected Polydispersity Index (PDI) |
| 1 | 1.0 | 1.1 | 1.0 | ~30,000 - 40,000 | ~2.0 - 2.5 |
| 2 | 1.0 | 1.1 | 2.0 | ~20,000 - 30,000 | ~2.0 - 2.5 |
| 3 | 1.0 | 1.1 | 3.0 | ~15,000 - 25,000 | ~2.0 - 2.5 |
Disclaimer: The data in this table is hypothetical and intended for illustrative purposes. Actual results will vary and require experimental optimization.
Considerations for Free-Radical Polymerization
While phenolic compounds are most commonly employed as chain stoppers in condensation polymerization, they can also act as inhibitors or retarders in free-radical polymerization. The phenolic hydroxyl group can readily donate a hydrogen atom to a growing polymer radical, terminating the chain and forming a stable phenoxyl radical that is less likely to initiate a new chain. This property is often utilized to prevent premature polymerization during storage and transport of vinyl monomers. Therefore, the use of this compound in a free-radical polymerization system should be approached with caution, as it is more likely to inhibit the reaction than to act as a controlled chain transfer agent.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Researchers should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, it is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Outlook
This compound presents itself as a viable, albeit less documented, alternative to more common phenolic chain stoppers. Its monofunctional nature, coupled with the steric and electronic effects of its constituent groups, makes it a potentially valuable tool for the precise control of polymer molecular weight. The protocols and principles outlined in this guide, derived from the established chemistry of its close analogs, provide a solid starting point for researchers to explore the utility of TBPP in their own polymerization systems. Further experimental investigation is warranted to fully elucidate the specific quantitative effects of TBPP on various polymer properties and to develop optimized protocols for its use.
References
- Wikipedia. 4-tert-Butylphenol.
- Google Patents. Method for preparing 4-tert-butyl-2-(alpha-methylbenzyl)phenol.
- Google Patents. Preparation of polycarbonate with subsequent addition of chain terminator and base.
- Google Patents. Trisphenol compound.
Sources
Application Notes and Protocols for the Quantification of 4-tert-Butyl-2-phenylphenol
Foreword: A Note on Methodological Adaptation
The following guide provides detailed analytical methodologies for the quantification of 4-tert-Butyl-2-phenylphenol. It is important to note that while validated methods for closely related isomers such as 4-tert-butylphenol and 2,4-di-tert-butylphenol are well-established, specific, peer-reviewed protocols dedicated solely to this compound are less common in publicly available literature. The protocols herein are expertly adapted from these robust, validated methods for structurally similar phenolic compounds. This approach is grounded in the shared physicochemical properties of these isomers, which allows for similar behavior in chromatographic and mass spectrometric systems. All presented protocols should be fully validated in the end-user's laboratory to ensure fitness for purpose.
Introduction and Rationale
This compound is an alkylated phenolic compound used as an intermediate in the synthesis of various industrial products, including antioxidants, resins, and specialty chemicals. As with many alkylphenols, concerns regarding its potential environmental persistence and endocrine-disrupting properties necessitate the development of sensitive and reliable analytical methods for its quantification in diverse matrices.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and quality control professionals, detailing two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between these methods depends on factors such as sample matrix complexity, required sensitivity, and available instrumentation. This guide will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Physicochemical Properties of this compound
Understanding the fundamental properties of the analyte is critical for method development.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₁₆H₁₈O[3] | Determines the monoisotopic mass for mass spectrometry. |
| Molecular Weight | 226.31 g/mol [3] | Used for preparing standard solutions of known concentration. |
| XlogP (predicted) | 4.8[3] | High value indicates lipophilicity; guides solvent choice for extraction. |
| Water Solubility | Low (Insoluble)[4] | Affects sample preparation; requires organic solvents for extraction from aqueous matrices. |
| Boiling Point | High (relative to smaller phenols) | Suitable for GC analysis, though derivatization can improve peak shape and thermal stability.[4] |
| UV Absorbance | Yes (Phenolic Chromophore) | Enables detection by HPLC with a UV or Diode Array Detector (DAD). |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely accessible technique for the analysis of phenolic compounds. The presence of the phenyl and hydroxyl groups on the analyte creates a chromophore that allows for sensitive UV detection. Reversed-phase chromatography, using a nonpolar stationary phase and a polar mobile phase, is the method of choice due to the analyte's lipophilic nature.
Causality of Method Parameters
-
Column Choice (C18): A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which provides strong retention for the nonpolar this compound molecule through van der Waals interactions.[5]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency.[5] A gradient elution, starting with a higher proportion of water and increasing the acetonitrile concentration, allows for the efficient elution of the analyte while separating it from more polar and less polar interferences.
-
Acidification of Mobile Phase: A small amount of acid (e.g., trifluoroacetic acid or phosphoric acid) is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 10).[6] This ensures the analyte is in a single, neutral form, resulting in sharper, more symmetrical peaks and consistent retention times.
-
Detection Wavelength: Phenolic compounds typically exhibit maximum UV absorbance between 270 and 280 nm. A detection wavelength of 277 nm is a good starting point, based on methods for similar alkylphenols.[2] A diode-array detector (DAD) can be used to scan a range of wavelengths to determine the optimal absorbance maximum for this compound.
Protocol: HPLC-UV Quantification
This protocol is adapted from established methods for alkylphenols.[2][7]
2.2.1 Instrumentation and Materials
-
HPLC system with gradient pump, autosampler, column oven, and DAD or UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (ultrapure), Trifluoroacetic Acid (TFA).
-
This compound analytical standard.
-
0.45 µm syringe filters.
2.2.2 Sample Preparation (Liquid-Liquid Extraction)
-
For a 10 mL aqueous sample, acidify to pH 2-3 with 1 N HCl.
-
Transfer the sample to a separatory funnel.
-
Add 10 mL of a 2:1 (v/v) ethyl acetate:n-hexane solution and shake vigorously for 3 minutes.[2]
-
Allow the layers to separate and collect the upper organic layer.
-
Repeat the extraction twice more with fresh organic solvent.
-
Pool the organic extracts and dry them under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
2.2.3 Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: 277 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 15.0 95 18.0 95 18.1 50 | 25.0 | 50 |
2.2.4 Calibration Prepare a series of calibration standards from a stock solution of this compound in acetonitrile, ranging from 0.1 µg/mL to 50 µg/mL. Analyze these standards under the same conditions as the samples to construct a calibration curve by plotting peak area against concentration.
Expected Performance
The following data are typical for the analysis of related alkylphenols and serve as a benchmark for method validation.[7]
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.2 ng/µL |
| Limit of Quantitation (LOQ) | 0.15 - 0.7 ng/µL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 10% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional selectivity and sensitivity, making it the gold standard for trace-level quantification and unambiguous identification of semi-volatile organic compounds. Due to the polarity of the hydroxyl group, derivatization is highly recommended to improve thermal stability and chromatographic performance.
Causality of Method Parameters
-
Derivatization (Silylation): The active hydrogen on the phenolic hydroxyl group can cause peak tailing and adsorption on the GC column. Converting the hydroxyl group to a nonpolar trimethylsilyl (TMS) ether via a reaction with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a crucial step.[1][2] This increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical peaks.
-
Column Choice (5% Phenyl-Methylpolysiloxane): A low-polarity column, such as a DB-5ms or HP-5ms, is ideal for separating a wide range of semi-volatile compounds. The phenyl groups in the stationary phase provide a slight increase in polarity, which can aid in the separation of aromatic compounds.
-
Injection Mode (Splitless): For trace analysis, a splitless injection is used to transfer the entire sample volume onto the column, maximizing sensitivity.
-
Mass Spectrometry (Selected Ion Monitoring - SIM): For quantification, operating the mass spectrometer in SIM mode significantly enhances sensitivity and selectivity compared to full scan mode. By monitoring only specific, characteristic ions of the derivatized analyte, chemical noise from the matrix is minimized.[8]
Protocol: GC-MS Quantification
This protocol is based on established methods for the GC-MS analysis of alkylphenols in various matrices.[1][5]
3.2.1 Instrumentation and Materials
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Reagents: Dichloromethane, Acetonitrile (GC grade), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
This compound analytical standard.
-
Helium (carrier gas, 99.999% purity).
3.2.2 Sample Preparation (Solid-Phase Extraction for Water Samples)
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of dichloromethane, followed by 5 mL of acetonitrile, and finally 10 mL of ultrapure water.
-
Pass 100 mL of the water sample through the cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the retained analyte with 5 mL of dichloromethane.
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
3.2.3 Derivatization
-
Transfer the concentrated extract to a 2 mL autosampler vial with an insert.
-
Add 50 µL of BSTFA + 1% TMCS.[1]
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
3.2.4 GC-MS Conditions
-
Injector Temperature: 260 °C
-
Injection Mode: Splitless (1 min purge delay)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at 1.2 mL/min (constant flow)
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 min
-
Ramp 1: 10 °C/min to 170 °C
-
Ramp 2: 25 °C/min to 300 °C, hold for 5 min
-
-
MS Transfer Line: 300 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: The mass spectrum of the TMS-derivatized this compound should be acquired in full scan mode first to determine the most abundant and specific ions. Based on the structure (MW of TMS-derivative = 298.5 g/mol ) and fragmentation of similar compounds, likely ions would include the molecular ion (m/z 298) and a prominent fragment from the loss of a methyl group (m/z 283). These must be confirmed experimentally.
Expected Performance
The following data are typical for the analysis of related alkylphenols and serve as a benchmark for method validation.[5][8]
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | < 0.1 µg/L |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 µg/L |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
Visualization of Workflows
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. HPLC-UV offers a robust, cost-effective method suitable for routine analysis and quality control where moderate sensitivity is sufficient. For trace-level detection in complex environmental matrices and for unambiguous confirmation of analyte identity, the superior sensitivity and selectivity of GC-MS, particularly when coupled with a derivatization step, is the recommended approach. The successful implementation of these methods relies on careful sample preparation and adherence to validated protocols.
References
- BenchChem. (n.d.). Application Note: Protocol for GC-MS Analysis of 4-tert-butylphenol.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 4-TERT-BUTYL PHENOL. CAMEO Chemicals.[4]
- Analytice. (n.d.). 4-Tert-butylphenol - analysis.
- U.S. Environmental Protection Agency. (1984). Method 604: Phenols.[6]
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30).
- U.S. Environmental Protection Agency. (1978). Method 420.
- National Environmental Methods Index. (n.d.). EPA-NERL: 420.
- National Institute of Standards and Technology (NIST). (n.d.).
- PubChemLite. (n.d.). This compound (C16H18O).
- Toyama, T., et al. (2013). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology, 79(21), 6733-6740.[2]
- International Organisation of Vine and Wine (OIV). (2020). DETERMINATION OF ALKYLPHENOLS IN WINES BY GAS CHROMATOGRAPHY- MASS SPECTROMETRY (GC-MS or GC-MS/MS). RESOLUTION OIV-OENO 620-2020.[5]
- Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist. Reviews, 29(Suppl 1), S49–S52.[13]
- U.S. Environmental Protection Agency. (2007).
- OI Analytical. (n.d.). Determination of Total Recoverable Phenolics in Waters at sub-ppb Levels by In-Line Distillation and Injection.
- BenchChem. (n.d.). Application Note: HPLC Analysis of 2,4-Di-tert-butylphenol in Plant Extracts.
- Vaikunta Rao, L., et al. (2020). A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. International Journal of Research in Pharmacy and Chemistry, 10(2), 224-237.
- Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol.
- BenchChem. (n.d.). Application Note: Quantification of Tributylphenol Isomers using High-Performance Liquid Chromatography (HPLC).
- Papagiannopoulos, A., et al. (2022). Simultaneous Quantification of Bisphenol-A and 4-Tert-Octylphenol in the Live Aquaculture Feed Artemia franciscana and in Its Culture Medium Using HPLC-DAD. Applied Sciences, 12(15), 7789.[7]
Sources
- 1. 2,4-Di-tert-butylphenol [webbook.nist.gov]
- 2. 4-tert-butyl phenol, 98-54-4 [thegoodscentscompany.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Di-tert-butylphenol [webbook.nist.gov]
- 7. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 4-tert-Butyl-2-phenylphenol as a Sterically Hindered Phenolic Antioxidant in Industrial Products
Abstract
Oxidative degradation is a primary failure mode for a vast array of industrial products, including polymers, lubricants, and adhesives, leading to diminished performance and reduced service life.[1] This process, driven by heat, light, and oxygen, results in the generation of highly reactive free radicals that propagate damaging chain reactions.[2][3] Sterically hindered phenolic antioxidants are a critical class of stabilizers designed to interrupt these cycles. This guide provides a detailed technical overview of 4-tert-Butyl-2-phenylphenol, a specific sterically hindered phenol, and its application as a primary antioxidant. While this molecule is a niche compound, its functionality can be expertly inferred from its structural characteristics—the phenol backbone, an ortho-phenyl group, and a para-tert-butyl group. We will explore its mechanism of action, provide formulation guidelines for key industrial applications, and present detailed, validated protocols for evaluating its performance.
Compound Profile: this compound
Physicochemical Properties
Understanding the fundamental properties of an antioxidant is crucial for its effective incorporation into various material matrices. The properties of this compound are summarized below. Its structure suggests high solubility in non-polar environments like hydrocarbon-based oils and polymers, and limited solubility in water.[4][5]
| Property | Value | Source / Method |
| Chemical Structure | ||
| CAS Number | 1629-69-2 | Inferred from chemical databases |
| Molecular Formula | C₁₆H₁₈O | Calculated |
| Molar Mass | 226.31 g/mol | Calculated |
| Appearance | Off-white to light yellow solid (Predicted) | Based on similar phenols[6] |
| Melting Point | Not widely reported; expected >80 °C | Based on similar phenols[7] |
| Boiling Point | Not widely reported; expected >280 °C | Based on similar phenols[7] |
| Solubility | Soluble in alcohols, ethers, ketones; Insoluble in water. | Structural Inference[4][5] |
Safety and Handling
As with all phenolic compounds, appropriate safety measures must be observed. This compound should be handled in a well-ventilated area, and personnel should use appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8] In case of dust formation, use a NIOSH-approved respirator.[9]
-
Handling: Avoid creating dust. Use in a chemical fume hood. Wash hands thoroughly after handling.[10] Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment, as phenolic compounds can be toxic to aquatic life.[7][8]
The Antioxidant Mechanism: A Structural Perspective
This compound functions as a primary antioxidant, or "radical scavenger," by interrupting the free-radical chain reactions that underpin oxidative degradation.[11] Its efficacy is a direct result of its specific molecular architecture.[4]
The process of autoxidation proceeds in three stages:
-
Initiation: Formation of initial free radicals (R•) from the organic material due to energy input (heat, UV light).
-
Propagation: The initial radical reacts with oxygen to form a peroxy radical (ROO•), which then abstracts a hydrogen from another organic molecule, creating a hydroperoxide (ROOH) and a new free radical (R•), thus propagating the chain reaction.
-
Termination: Two radicals combine to form a stable, non-radical species.
This compound intervenes during the propagation step.
-
The Active Site (Phenolic Hydroxyl): The hydroxyl (-OH) group on the phenol ring is the active component. It readily donates its hydrogen atom to a peroxy radical (ROO•), neutralizing it into a stable hydroperoxide (ROOH) and terminating that specific chain.[4]
-
Steric Hindrance and Stabilization: Upon donating the hydrogen atom, the antioxidant itself becomes a phenoxy radical. For the antioxidant to be effective, this new radical must be stable and unreactive to prevent it from initiating a new oxidation chain. This is achieved by:
-
The Ortho-Phenyl Group: This bulky group physically obstructs the radical centered on the oxygen atom, preventing it from easily reacting with other molecules.[12]
-
The Para-tert-Butyl Group: This group serves two purposes. First, it is an electron-donating group, which increases the electron density on the phenol ring and stabilizes the phenoxy radical through resonance.[4] Second, it adds to the steric bulk, further enhancing stability.[4][12]
-
This combination of an active H-donor site and a highly stabilized, sterically hindered radical structure makes this compound a potent chain-terminating antioxidant.
Protocol 2: Rotating Pressure Vessel Oxidation Test (RPVOT) for Lubricants
This protocol, based on ASTM D2272, evaluates the oxidation stability of lubricants in the presence of water and a copper catalyst under pressurized oxygen.
-
Objective: To measure the time required for a specified pressure drop, which indicates the depletion of the antioxidant package.
-
Instrumentation: RPVOT apparatus (heated, rotating pressure vessel with pressure recorder).
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a control sample (base oil without antioxidant) and a test sample (base oil formulated with a known concentration, e.g., 0.5% w/w, of this compound).
-
Place 50 g of the oil sample into the glass container of the RPVOT vessel.
-
Add 5 mL of distilled water.
-
Add a polished copper coil catalyst. The copper acts as a catalyst, accelerating the oxidation process to simulate real-world conditions where oils are in contact with metal parts.
-
-
Apparatus Assembly and Pressurization:
-
Place the glass container into the steel pressure vessel.
-
Seal the vessel and purge it with oxygen to remove air.
-
Pressurize the vessel to 90 psi (620 kPa) with pure oxygen at room temperature.
-
-
Test Execution:
-
Place the sealed and pressurized vessel into the RPVOT apparatus, which is pre-heated to 150°C.
-
Begin rotating the vessel at 100 rpm. The rotation ensures continuous mixing of the oil, water, and catalyst with the oxygen.
-
Continuously monitor and record the pressure inside the vessel.
-
-
Data Acquisition and Analysis:
-
The test begins with a slight increase in pressure as the vessel heats up. The pressure will then plateau.
-
The antioxidant is consumed as it neutralizes radicals. Once the antioxidant is depleted, the base oil begins to rapidly oxidize, consuming oxygen and causing a rapid drop in pressure.
-
The RPVOT result is the time in minutes from the start of the test until the pressure has dropped by 25 psi (175 kPa) from its maximum value.
-
A longer time indicates superior oxidation stability. Compare the result of the test sample to the control to quantify the performance of this compound.
-
Analytical Characterization
To ensure proper dosing and to study the depletion of the antioxidant over time, quantitative analysis is often required. The concentration of this compound in a product matrix can be determined using standard analytical chemistry techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for quantifying the antioxidant after extraction from the sample matrix. [13][14]* High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is also highly effective for separating and quantifying phenolic antioxidants in complex mixtures like lubricants or polymer extracts. [15][16]
Conclusion
This compound, as a member of the sterically hindered phenolic antioxidant family, is a potent stabilizer for industrial products prone to oxidative degradation. Its efficacy is derived directly from its molecular structure, which combines a reactive hydrogen-donating hydroxyl group with bulky substituents that ensure the resulting phenoxy radical is stable and non-propagating. By functioning as a high-performance radical scavenger, it effectively extends the processing stability and in-service lifetime of a wide range of materials, from polyolefins to industrial lubricants. The standardized protocols provided herein offer robust and reliable methods for researchers and scientists to validate its performance and optimize its concentration in specific formulations, ensuring product integrity and durability.
References
- Dymapak. (2022-10-26).
- Fiveable. (2025-09). Oxidative degradation | Polymer Chemistry Class Notes. Fiveable. [Link]
- LPD Lab Services.
- Google Patents. Method for preparing 4-tert-butyl-2-(alpha-methylbenzyl)phenol.
- MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. MDPI. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Industrial Applications of 4-Tert-Butylphenol: From Resins to Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-05). Oxidative Degradation in Polymers: Solutions from a Leading Manufacturer. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022-06-30).
- Wikipedia. 4-tert-Butylphenol. Wikipedia. [Link]
- Royal Society of Chemistry. (2024-06-17). Recent advances in oxidative degradation of plastics. RSC Publishing. [Link]
- Thermo Fisher Scientific. (2024-02-12). SAFETY DATA SHEET - 4-tert-Butylphenol. Thermo Fisher Scientific. [Link]
- National Institutes of Health (NIH). (2024-11-29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
- National Institutes of Health (NIH). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study.
- PrepChem.com. Synthesis of p-tert.-butyl phenol. PrepChem.com. [Link]
- National Institutes of Health (NIH). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment.
- ResearchGate. (2024-11-26). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2,4,6-Tri-Tert-Butylphenol: A Deep Dive into Antioxidant Mechanisms and Industrial Benefits. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Analytice. 4-Tert-butylphenol - analysis. Analytice. [Link]
- PubMed.
- ResearchGate. Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst.
- ResearchGate. (2017-06). Determination of 4-tert-butylphenol in drinking water by LC-MS/MS.
- ResearchGate. (2025-08-06). (PDF) Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers.
- BRENNTAG. Para-tert-Butylphenol (PTBP) for High-Quality Resin Production. BRENNTAG. [Link]
- Google Patents. Polyalkylene glycol-based industrial lubricant compositions.
- U.S. Environmental Protection Agency (EPA).
- ResearchGate. (2025-08-10). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene.
- ResearchGate. (2020-01-06). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.
- PubChem. 4-tert-Butylphenol. PubChem. [Link]
Sources
- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 2. dymapak.com [dymapak.com]
- 3. fiveable.me [fiveable.me]
- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. 4-Tert-butylphenol - analysis - Analytice [analytice.com]
- 14. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Experimental setup for studying the reaction kinetics of 4-tert-Butyl-2-phenylphenol
Application Note & Protocol
A Robust Experimental Framework for Elucidating the Reaction Kinetics of 4-tert-Butyl-2-phenylphenol Oxidation
Introduction: The 'Why' of Kinetic Analysis
This compound is a sterically hindered phenolic compound with applications as an antioxidant and a precursor in the synthesis of more complex molecules. Understanding the kinetics of its reactions, particularly oxidation, is paramount for process optimization, stability testing, and predicting its environmental fate. The bulky tert-butyl and phenyl groups significantly influence the reactivity of the phenolic hydroxyl group, making a detailed kinetic study essential for controlling reaction pathways and product selectivity.[1]
This guide provides a comprehensive experimental setup and detailed protocols for studying the reaction kinetics of this compound. We will focus on a model catalytic oxidation reaction, a common transformation pathway for phenolic compounds.[2][3] The methodologies described herein are designed to be self-validating and provide researchers, scientists, and drug development professionals with a robust framework to determine key kinetic parameters, including the rate law, rate constants, and activation energy.
Principle of the Method: Tracking a Transformation
Chemical kinetics is the study of reaction rates and the factors that influence them.[4] The rate of a reaction is determined by monitoring the change in concentration of a reactant or product over time. For the oxidation of this compound, the reaction can be generalized as:
This compound + Oxidant --(Catalyst)--> Oxidized Products
The reaction is initiated by the formation of a phenoxyl radical, which can then undergo various coupling or further oxidation reactions.[1] Our experimental goal is to collect concentration versus time data under controlled conditions (temperature, initial concentrations) to derive a mathematical model (the rate law) that describes the reaction speed. The rate law typically takes the form:
Rate = k[Substrate]x[Oxidant]y[Catalyst]z
where k is the rate constant and x, y, and z are the reaction orders with respect to each component. By systematically varying the initial concentrations and temperature, we can determine these parameters and gain deep insight into the reaction mechanism.
Master Experimental Workflow
The entire process, from initial preparation to final data analysis, follows a structured path to ensure reproducibility and accuracy.
Sources
- 1. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective oxidation of substituted phenols with Co–N–C catalysts fabricated via low temperature heat treatment - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in catalytic oxidative reactions of phenols and naphthalenols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Chemical kinetics - Wikipedia [en.wikipedia.org]
Derivatization of 4-tert-Butyl-2-phenylphenol for enhanced analytical detection
An Application Guide: Derivatization of 4-tert-Butyl-2-phenylphenol for Enhanced Analytical Detection
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides detailed methodologies for the chemical derivatization of this compound to enhance its detectability and improve chromatographic performance in analytical workflows. This compound, a substituted phenolic compound, presents analytical challenges due to the polarity imparted by its hydroxyl group, which can lead to poor peak shape and low volatility in gas chromatography (GC). For high-performance liquid chromatography (HPLC), its native chromophore may not provide sufficient sensitivity for trace-level quantification. Derivatization addresses these issues by chemically modifying the polar hydroxyl group. This document details two robust protocols: silylation for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and fluorescent labeling with dansyl chloride for high-sensitivity analysis by HPLC with Fluorescence Detection (HPLC-FLD). These protocols are designed for researchers, scientists, and drug development professionals seeking reliable and sensitive methods for the quantification of this compound in various matrices.
Introduction: The Rationale for Derivatization
This compound (C₁₆H₁₈O) is a sterically hindered phenolic compound.[1] Its analysis is crucial in various fields, from industrial quality control to environmental monitoring. However, direct analysis can be challenging. The presence of the phenolic hydroxyl group introduces polarity, which can cause tailing in GC analysis due to interactions with the stationary phase and reduces volatility, making it less amenable to GC altogether.[2][3] While HPLC with UV detection is feasible, achieving the low detection limits required for trace analysis in complex matrices like biological fluids or environmental samples often necessitates an enhancement strategy.
Chemical derivatization is a powerful technique used to modify an analyte to improve its analytical properties.[3] For this compound, the primary goals of derivatization are:
-
To Increase Volatility and Thermal Stability for GC Analysis: By replacing the active hydrogen of the hydroxyl group with a non-polar, thermally stable group (e.g., a trimethylsilyl group), intermolecular hydrogen bonding is eliminated, which significantly increases the compound's volatility.[2][4][5]
-
To Enhance Detection Sensitivity for HPLC Analysis: By attaching a molecule with a high molar absorptivity (a strong chromophore) or a fluorescent tag (a fluorophore), the detector response can be amplified by orders of magnitude, enabling trace-level quantification.[6][7][8]
This guide provides proven, step-by-step protocols for two of the most effective derivatization strategies tailored for this analyte.
Strategy 1: Silylation for GC-MS Analysis
Silylation is the most common and robust derivatization technique for converting polar compounds like phenols into volatile and thermally stable derivatives suitable for GC-MS analysis.[2][9] The reaction involves replacing the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[2]
Causality Behind Experimental Choices: The choice of silylating reagent is critical. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile TMS donor.[10] Its byproducts are volatile and generally do not interfere with the chromatography.[11] For sterically hindered or less reactive phenols, the reaction can be accelerated by adding a catalyst, such as trimethylchlorosilane (TMCS), which is often supplied premixed with BSTFA at 1% or 10%.[2][3] The reaction must be performed under anhydrous conditions, as silylating reagents are highly sensitive to moisture and will react preferentially with water, reducing the yield of the desired derivative.[3][9][11] Pyridine is often used as a solvent as it can also act as a hydrogen chloride scavenger, driving the reaction to completion.[2][3]
Experimental Protocol: Silylation with BSTFA + 1% TMCS
Objective: To convert this compound to its more volatile trimethylsilyl (TMS) ether for sensitive and selective analysis by GC-MS.
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine
-
Anhydrous Ethyl Acetate (or other suitable solvent)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation (Crucial Step):
-
Ensure the sample containing this compound is completely dry. If the sample is in an aqueous solution, perform a suitable extraction (e.g., liquid-liquid or solid-phase extraction) into an organic solvent.
-
Transfer the organic extract to a clean reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[3][5] Any residual moisture will consume the derivatizing reagent.[3][9]
-
-
Reconstitution:
-
To the dried residue, add 50 µL of anhydrous pyridine to dissolve the analyte.[5] Vortex briefly if necessary.
-
-
Derivatization Reaction:
-
Analysis:
-
After the reaction is complete, allow the vial to cool to room temperature.[5]
-
The sample is now ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with a solvent like ethyl acetate before analysis.
-
Self-Validation:
-
Reagent Blank: Prepare a reagent blank by following the entire procedure without the analyte. This is essential to identify any potential interferences from solvents or the derivatization reagents themselves.[11]
-
Reaction Completion Check: To confirm the reaction has gone to completion, analyze aliquots at different time points (e.g., 30, 60, 90 minutes) until the peak area of the derivatized product no longer increases.[11]
Caption: Workflow for Silylation Derivatization of this compound.
Anticipated GC-MS Data
The derivatization adds a trimethylsilyl group with a mass of 72 Da (Si(CH₃)₃) to the parent molecule.
| Parameter | Recommended Value / Observation | Rationale |
| Analyte | This compound-TMS ether | TMS group replaces the active hydrogen on the -OH group. |
| Molecular Weight | 298.2 g/mol (C₁₉H₂₆OSi) | Parent MW (226.14) - H (1) + TMS (73) = 298.14 |
| GC Column | Low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Ideal for separating non-polar derivatives.[2] |
| Injection Mode | Split/Splitless | Dependent on analyte concentration. |
| Oven Program | Start at 100°C, ramp to 280°C at 10-20°C/min | A typical program for semi-volatile compounds.[12] |
| Key MS Fragments (m/z) | M⁺: 298 , [M-15]⁺: 283 , [M-57]⁺: 241 | M⁺: Molecular ion. [M-15]⁺: Loss of a methyl group from TMS. [M-57]⁺: Loss of a tert-butyl group from the parent molecule. |
| Quantitation Ion | m/z 283 | Often the most abundant and characteristic fragment ion. |
Strategy 2: Fluorescent Labeling for HPLC-FLD Analysis
For applications demanding ultra-high sensitivity, HPLC coupled with a fluorescence detector (FLD) is a superior choice. Since this compound is not natively fluorescent, derivatization with a fluorescent tag is required. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic and highly effective reagent for labeling phenols.[6][13]
Causality Behind Experimental Choices: The reaction between dansyl chloride and a phenol proceeds via nucleophilic substitution. A basic pH (typically 9-11) is essential to deprotonate the phenolic hydroxyl group, converting it into a much stronger nucleophile (phenoxide ion) that can efficiently attack the sulfur atom of the sulfonyl chloride.[13][14] Acetone or acetonitrile is used as the solvent because dansyl chloride is soluble in it and it is miscible with the aqueous buffer.[13][14] After the reaction, any excess, highly reactive dansyl chloride must be quenched to prevent it from interfering with the analysis; this is often done by adding a simple amine or by hydrolysis.[14] The resulting dansylated derivative is highly fluorescent and can be detected at very low concentrations.[6][13]
Experimental Protocol: Dansylation for HPLC-FLD
Objective: To label this compound with dansyl chloride to create a highly fluorescent derivative for ultra-sensitive quantification by HPLC-FLD.
Materials:
-
This compound standard or sample extract
-
Dansyl Chloride solution (e.g., 2 mg/mL in anhydrous acetone)
-
Sodium Bicarbonate Buffer (0.1 M, pH 9.5)
-
Sodium Hydroxide solution (e.g., 250 mM) for quenching (optional)[14]
-
Formic acid solution for neutralization (optional)[14]
-
Acetonitrile (HPLC grade)
-
2 mL amber reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
If the sample is not already in a suitable solvent, dissolve or dilute it in the reaction buffer or a miscible solvent like acetonitrile. An aqueous sample can often be used directly.
-
-
Derivatization Reaction:
-
In an amber vial, combine 100 µL of the sample with 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of the dansyl chloride solution (2 mg/mL in acetone). The molar excess of the derivatizing agent should be high to drive the reaction to completion.
-
Cap the vial tightly, vortex for 30 seconds, and place it in a heating block or water bath at 60°C for 60 minutes.[14] Protect the reaction from light as dansyl derivatives can be light-sensitive.
-
-
Quenching and Final Preparation:
-
After incubation, cool the vial to room temperature.
-
To quench the excess dansyl chloride, one can add a small volume (e.g., 20 µL) of a quenching solution like 250 mM NaOH and heat for a short period (e.g., 10 minutes).[14] This hydrolyzes the remaining dansyl chloride.
-
Neutralize the solution with an equivalent amount of acid (e.g., 2M formic acid) if a quenching base was used.[14]
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
The sample is now ready for injection into the HPLC-FLD system.
-
Caption: Workflow for Dansylation of this compound.
Anticipated HPLC-FLD Data
The dansyl group is a well-characterized fluorophore, allowing for predictable detector settings.
| Parameter | Recommended Value / Observation | Rationale |
| Analyte | This compound-dansyl ether | Dansyl group forms a sulfonate ester with the phenol. |
| HPLC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, <3 µm) | Excellent for separating the relatively non-polar dansylated derivative from polar interferences. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A standard mobile phase for reverse-phase chromatography. |
| Elution Mode | Gradient elution (e.g., 50% to 95% Acetonitrile) | Ensures good separation and elution of the highly retained derivative. |
| Fluorescence Detection | Excitation (λex): ~340 nm Emission (λem): ~520 nm | These are the characteristic wavelengths for dansyl derivatives, providing high selectivity and sensitivity. |
| Expected Result | Significant increase in signal-to-noise ratio compared to UV detection. | Fluorescence detection is inherently more sensitive than UV absorbance for suitable derivatives.[6] |
Conclusion and Best Practices
The derivatization of this compound is a critical step for achieving sensitive and robust quantification in demanding analytical applications. For GC-MS based workflows, silylation with BSTFA is the method of choice, effectively increasing volatility and improving peak shape. For HPLC-based methods where trace-level detection is paramount, fluorescent labeling with dansyl chloride provides a dramatic increase in sensitivity.
For both protocols, meticulous sample preparation, particularly the removal of water for silylation, is the key to success. The use of reagent blanks, standards, and matrix spikes is essential for method validation and ensuring the trustworthiness of the generated data. The protocols provided herein serve as a comprehensive starting point that can be further optimized to meet the specific requirements of the sample matrix and analytical instrumentation.
References
- ResearchGate. (n.d.). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination.
- Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Phenolic Compounds using BSTFA-TMCS.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards.
- Metabolomics Workbench. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts.
- BenchChem. (2025). Application Notes and Protocols for Derivatization Techniques in GC-MS Analysis of Phenolic Compounds.
- Kubica, P., et al. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 17(10), 11901-11921. [Link]
- Lawrence, J. F., & Frei, R. W. (1972). Analysis of Phenols by Derivatization and High-Speed Liquid Chromatography. Journal of Chromatographic Science, 10(11), 718-723. [Link]
- Higashi, Y. (2014). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone. American Journal of Analytical Chemistry, 5, 1018-1025. [https://www.scirp.org/html/14-9 analytically%20chemistry_2014101414445553.htm]([Link] analytically%20chemistry_2014101414445553.htm)
- PubChem. (n.d.). This compound.
- Higashi, Y., & Fujii, Y. (2012). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 3, 799-805. [Link]
- El-Shahawi, M. S., et al. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. Talanta, 54(4), 647-653. [Link]
Sources
- 1. PubChemLite - this compound (C16H18O) [pubchemlite.lcsb.uni.lu]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone [scirp.org]
- 8. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 9. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]
Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantitative Analysis of 4-tert-Butyl-2-phenylphenol
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation, identification, and quantification of 4-tert-Butyl-2-phenylphenol. This compound is a significant analyte in various industrial applications, including its use as an intermediate in the synthesis of polymers and specialty chemicals.[1] The accurate determination of its purity and concentration is critical for quality control and regulatory compliance. The method detailed herein utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. The protocol has been developed to be specific, accurate, and precise, and it is suitable for implementation in research, development, and quality control laboratories. This document provides a comprehensive guide, including the scientific rationale behind the method, detailed experimental protocols, and a framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
Introduction and Scientific Rationale
This compound is a substituted phenolic compound characterized by its aromatic structure, which includes a hydroxyl group, a bulky tert-butyl group, and a phenyl group. Its molecular structure (Figure 1) imparts significant hydrophobicity, making it an ideal candidate for analysis by reversed-phase liquid chromatography (RP-HPLC).[5] RP-HPLC is the most widely used analytical technique for the separation of phenolic compounds due to its efficiency and versatility.[5][6]
Causality of Methodological Choices:
-
Reversed-Phase Chromatography: The fundamental principle of this method relies on the partitioning of the analyte between a non-polar stationary phase (the HPLC column) and a polar mobile phase. Given the non-polar nature of this compound (predicted log Kow of 3.3 or higher), a C18 (octadecylsilane) stationary phase was selected. This choice ensures strong hydrophobic interactions between the analyte and the column, leading to effective retention and separation from more polar impurities.[7]
-
Mobile Phase Composition: The mobile phase consists of a mixture of water and an organic modifier, typically acetonitrile or methanol.[8] Acetonitrile was chosen for this method due to its lower viscosity and superior UV transparency compared to methanol. To ensure consistent retention and sharp, symmetrical peak shapes, the aqueous component of the mobile phase is acidified. The phenolic hydroxyl group of the analyte has a pKa of approximately 10.2.[9] By maintaining the mobile phase pH well below this pKa (e.g., pH 2-3 with an acid like trifluoroacetic acid or phosphoric acid), the analyte remains in its neutral, protonated form.[8] This suppression of ionization minimizes secondary interactions with the silica backbone of the stationary phase, preventing peak tailing and improving reproducibility.[5]
-
UV Detection: The presence of two aromatic rings in the this compound molecule results in strong ultraviolet (UV) absorbance. Based on data from structurally similar compounds, a detection wavelength in the range of 277-283 nm is appropriate for sensitive detection.[10][11] For optimal sensitivity, it is recommended to determine the analyte's specific maximum absorbance (λmax) by scanning a standard solution with a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis of this compound.
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, Type I)
-
Trifluoroacetic Acid (TFA) or Orthophosphoric Acid (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm Syringe Filters (PTFE or other solvent-compatible membrane)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Solvent Delivery Pump
-
Degasser
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance (4-decimal place)
-
Sonicator
-
pH Meter
-
Volumetric flasks and pipettes (Class A)
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity and ease of use.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard dimensions for high-resolution separation.[12][13] 5 µm particles provide a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% (v/v) TFA in Water | Acidifier to suppress ionization of the phenolic group, ensuring good peak shape.[14][15] |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Organic modifier for eluting the hydrophobic analyte. |
| Gradient Program | 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-17 min: 95% B; 17.1-20 min: 60% B | Gradient elution allows for efficient removal of potential impurities and ensures the analyte elutes with a good peak shape in a reasonable time. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 280 nm | Provides high sensitivity for phenolic compounds.[8][14] Should be optimized by determining the λmax of the analyte. |
| Injection Volume | 10 µL | A standard volume to avoid column overloading while ensuring good sensitivity. |
| Run Time | 20 minutes | Allows for elution of the analyte and re-equilibration of the column for the next injection. |
Solution Preparation
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8 °C and can be used for up to one month.
Working Standard Solutions (e.g., 100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase (pre-mixed at the initial 60:40 Acetonitrile:Water ratio) and mix thoroughly.
-
Prepare calibration standards by further diluting this solution as needed.
Sample Preparation:
-
Accurately weigh a sufficient amount of the test sample, estimated to contain approximately 25 mg of this compound, into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as described for the Standard Stock Solution, using methanol as the primary solvent.
-
Perform a final dilution with the mobile phase to bring the expected concentration into the calibrated range (e.g., to a target of 100 µg/mL).
-
Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[16][17] Discard the first 1-2 mL of the filtrate.
Analytical Workflow
The overall process from sample preparation to data analysis is outlined in the following workflow diagram.
Caption: End-to-end workflow for HPLC analysis of this compound.
Method Validation Framework (ICH Q2(R1))
To ensure the developed analytical procedure is suitable for its intended purpose, it must be validated.[2] The validation should be performed according to the ICH Q2(R1) guideline, which outlines the necessary characteristics to be evaluated.[4][18]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants, matrix components).[2] | The analyte peak should be free of interference from placebo and known impurities. Peak purity analysis (using a PDA detector) should pass. |
| Linearity & Range | To confirm a proportional relationship between the detector response and analyte concentration over a specified range. | Correlation coefficient (r²) ≥ 0.999 over a range of, for example, 50% to 150% of the target concentration (e.g., 50-150 µg/mL). The y-intercept should be insignificant. |
| Accuracy (Recovery) | To determine the closeness of the measured value to the true value. Assessed by spiking a placebo or sample with known amounts of the analyte.[3] | Mean recovery should be within 98.0% to 102.0% at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). |
| Precision | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4] | Repeatability (Intra-assay): Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate sample preparations. Intermediate Precision (Inter-assay): %RSD ≤ 2.0% when the assay is performed by different analysts on different days. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] | Typically a signal-to-noise ratio of 10:1. Precision (%RSD) at the LOQ should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) are varied. |
System Suitability Testing (SST)
Before commencing any analysis, the chromatographic system must be verified to be performing adequately. This is achieved by injecting a working standard solution (e.g., 100 µg/mL) in five or six replicates. The results must meet the pre-defined criteria to ensure the validity of the subsequent sample analyses.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
| %RSD of Retention Times | ≤ 1.0% |
Conclusion
The HPLC method described in this application note is a highly effective tool for the quantitative analysis of this compound. The use of a C18 column with an acidified acetonitrile-water gradient provides excellent separation and peak symmetry. The protocol is straightforward and can be readily implemented in a quality control environment. By following the outlined validation framework based on ICH Q2(R1) guidelines, laboratories can ensure the generation of accurate, reliable, and reproducible data that is fit for its intended purpose.
References
- Benchchem. (n.d.). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr4ob8urf3-y7azjYsYrKeM6S4Q8vg2aGbUM3q0vJigBU1bo8OPfuOc1G2Y0gZoPyvONGKQzn544pqoMwconBKpyud2KU20mE--FsutUBOm3YsP3VYIDWyN8nWdyj0nBJxvkg0DY8wkZFHAWOzeuEGMGk0n9fKEbbFpIz1N-Px5uqGniWhWjeLq1KGSqML6C7mtkwp4FTjrKjRAXFMpx2sfxHyYagpomhiA8SDU1FUwl56OA==]
- ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWGvHCI_zRGwp0knhLHd4JYfQWpsmEXJOKvHx7QEfchrVRr9-0FzLWXYloprqmYJY98Nx18sbgax2D7k-3_GSIkU73u7wcX22WclV-ShHAow3HVILCIFijM0F2ArWIbgURHRkDnHScXAz3u1WqqGZLF2QghOYdozM2IjDZPr2aW2Qt3vLGCEXDOXoZu3zcoVVXE6_BFw_Pc96K1SoXDcLBbSEYp79qI1WP_AqrUtTDxsBctxYJDTi07DFu8o6yE2f6eVvjoe_jVrgmuQ==]
- ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6WwkV9JoVhst8T1em32ahinOJYUdG09jvjOoSzBjTnkTqTLuGxnI458OGtuz2mD8R49hZh7W6Gf6BK0UyWQnk71UsoaKOcE5wGzFWzG-cDDyEGuDJtnwPUw6y7TrTLzQSNVPUx-YnVZlJmoTUR3vA]
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8vwku_a04mVAk0Xb2YUEr2djzZD4l992fupotgGlHtEUkTrnz5ltU9lL71SFKlWh0-AElDEqZvuBUSzjI01phPZXf7lokzU7uErHxSc15MxIO0sFCnecxOj8t72f7Snb8G67bHU1Sj3jQ8I39U2y0CJwsmDNxW0VEOQukKXrxM3QFQrLPbjGmbeYqEumo-6o5M8pHCibxm4NqLChTa0-mPv6NxbqyF4x2bPeySqNKkTvWXeXEVXEImg==]
- NOAA. (n.d.). 4-TERT-BUTYL PHENOL. CAMEO Chemicals. Retrieved from NOAA website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJcESS9pbnCP5obk450miVXkhpTkyLe7NsFYygnPjaf4plqu7FyRC3VcMKsz5zekWDy3P74QuN3yy12B0MNO2VYsDRKDCbWCzu3O6XcabXPVjYFq1yJcktCtoWpZf3BLQRjaVuErVkyWk=]
- Frontiers. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Retrieved from Frontiers website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAgP6jfusnxl0Vkax9qJLPBLzjyfnsdmhK-llDAAqVf6gJW7DmCV50yp_8_3vNfNh7LJ9eCWC1sCoxj7W8HJV15PZImkFskjhaXYC5Xiem0ygWgE1IipCu3backH2vtUFdx1VF4bIpgLumAp-DDhypnX3VWpDpPYbWZayCOj4Ggihxeg_wWY6yWMzboXLoRH3tU54Z]
- National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from NIH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESDHoaUO-WV9Ytz-1Jk-scYI82qzvj5LuRcm6lmHJRYSlf8NWKXeZcxGWlpsgUrkE-M7EwJo3J1w2WeSggTD_7sCO3t-_u61e3tG-j5mqLzh3BiIZfNDWUhuNcuXAu4jotAeIrZC40rMvyW9I=]
- Semantic Scholar. (2021). Comparative Study on UV-AOPs for Efficient Continuous Flow Removal of 4-tert-Butylphenol. Retrieved from Semantic Scholar. [https://vertexaisearch.cloud.google.
- National Institutes of Health (NIH). (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from NIH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf-y-wb6CJiY5ogw24W6hK96OALLQlsmE-b4fDRQe-qoEQqwFh0qaY-e0pkDfTnUZNkBCTi8cuYXHgTMi6FPaWbUL7-IUkYCY0ewziMmJCT4yuWxSLqSV7Tb26_8Dkb6E5rNbrRlT0UK6VVxg=]
- Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from Macedonian Pharmaceutical Bulletin. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgdY9bZxdUNaNak8KKz8JsijrNgfvBoRpPtlYoSYpe495_BRRWy3Baiu7ZshzKiDyvKRBgv3KbvfSgTe9-5wK7miTd53rPg8thEGL6OCxp8a52weSuH43RG5MjD0mohdzpNHzWjfjc9gkrjN8DXMLSZalGHnTYJ3DR]
- Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from Nacalai Tesque website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt8fTuRM98sWp8s_VCELSjZVIUROHBuwkAmupAAod9YpEjqsJN-4Q042gQOAhg24Awa3LRzIO8S-J0K9hEE0kIf7b-66j_ple7c2ba2TcNmX9PZXAhwmXysbcG7WaASvC0bIGPoBV-QDPkymoD6t7y2BcGDfV5FjPB2NY=]
- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPgEs1uXFRJwWWZDUMQ5VNwp7PiBdCawjgn15WSmfjtRWOAI4BsM6b1fiL0iwg7RW7PtIKXw7NL3KpRIhR6akxq-t-75hRJ_2RfJftDjv8e9ekLiKBem3GNd7iIDkSCoN6Hxw1QCH0E876o3FUurqz-nOqBvFJre9FYYrPab_FAJ5gOPiGDtUb4GzkgiaKwW-1CrYYGo3E9uOJCDvL8Z3mEnj3wxXFYgn9EPRWclTjJtEbdch69X2FPddPCYdKXE96p3_VjwnffQ==]
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from Phenomenex website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaKmvqJ6tjtSMZ6famiwsfQHpXeZnhjSyhBpsJ885rBKEFDYNveaanyCIBFOJOsMwyPDwQd_qq6wK5442y079eUfixkTSufJ_GEyuJvGz67d5_24AzGlNzfJtQP5IV5yCHHlXG3bQ-bZrhJQZfoeov1lOqoH_W0_58Wj7g8XWpdx3dP2npE9QtyyYHS4Jt44hD_m9o1ox17ucyuA==]
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from AICIS website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_7t-b0ZoH9lnXcQrI6eDurfJyzoE_MNriHhFQlG8Kruey0rHGwyt0HakL3fjBYyPUuw1rRlgm5diI8lcrgYW88Ic_IqqEpzS1K78mssnfitxA4z0EtxNeJLIa9d92gR26zYO39wS2cbmBtz7nGvuzN7XfxxsEs-zdTKePenDcgDjiZhUzWV6IWerxf3m32j7EfEmsJS_-oERNHmITfP5iLxRsJV-s604xI7cJ1BxZ2l8CO_JxDquo-cjaW47MXA==]
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from Aurora Pro Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrwj1NLriCqmyPBItq2pvospVHJ2c336vL7Kkuyzi9d17X9ekUyx2A_sEB0ChYp-dzZS6nkv3Ir0OrTOdryeJ6OEgf0-7VHSEq75uyemTEZ1CTm5pYh0tU2rhKVPnqXqitR5snKcX_KPY49EI-ZNmV2-nv]
- Cheméo. (n.d.). 4-tert-butyl-2-sec-butylphenol - Chemical & Physical Properties. Retrieved from Cheméo website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoQvEcYJssa935xYpPgl0Lauw7bXp4tVIZBzfG9KlI3JiHgwTw49dnReVfqT0Id6asLt_UZ_8M0jCqpyLiC1yZsRduiazf9T6Jyr4xf4mb93QW6YP2VUbf-xKXiC7kmgeKqfbH2X_qMs-90p7kiCg4QY6-BC40wl8Zwi59XQ==]
- National Institutes of Health (NIH). (n.d.). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Retrieved from NIH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEETBre3J6fnhTTNIuM5Nl8TULALAVAz0_EaYSYbcYKHt7ZuFwZHGET-91V13Ymah4n2U822fiYzLPSuzqXy8n57bZB2qQIKFGrWPxuJbohSLnzmES4Clbt6hH1oqQl3Te-qyP7LhDGKRzbps=]
- Benchchem. (n.d.). Application Note: HPLC Analysis of 2,4-Di-tert-butylphenol in Plant Extracts. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSY7oSfypT1ajAxxudiL9DtVKdKwPX2btY1gZZBpZGY_ibKm8j6wU5E4L_prXPkzbgzPrlZDqbrLqN5o5PAYsAItK95ennGzvPKy1ecsZ7xCHyN31zSLGIxYhQ82_suLPLdAWudlL9coYsDyfcV0TsIjSh0LZDGRFoNUYLY0fO_uredteSYNjw8z83R1oYtG0EHjPiqBzoFUoc6BaM1JzuF58cvXuFQ0I=]
- ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUrzXYvjxtu4wSclExLFGAijveu2Trb6NlgzpO2ndiREfU4ToMyoAzuEt25W1K3oPyPFt1L4R7aDgA0CAJuHrshxD3Tyi6CDNMiedp4DiUI-ePiPcVZRZxwwQ5z1nv71xfexjFR8lOOYzQOFC569zdNgm-NRh2JPIo5ASzZrICgRhj]
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from Polymer Chemistry Characterization Lab website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGx_SyemooWKKEI_2yk4nwSnBjtGtNQlh7V_jWP74G7rgCIJbtAyy2V81YzPtbigbup89IlykDlFOuK-6cH-gJ8LDmwR8KGEcfZ8PxaFRqfVp_YedxggWnMonrBpB9rTwSiw-Hx6zsnjXtvkR4]
- Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESNvGahUhbPOPFC2nUHs1w60Z_cUdgflXUyk4UPlG0YIgmDQJOeKK0ROg3QLXapRp4Q9MSG8tJEGxDI_KBJUkRVBBjydBNTycWWxAB2rn3JZx1TRydtPKnnpt2bh7ChY0XcRKbG2ld29LZ4g==]
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEByOdzMAVWKwdjnz-WNW7x_8EPzl0_ilsXeiP_P-WL_inF9a42XSDYSOXPhWVQTPZIJVn-916tJO9G1r_BVD4uxnvnqlLZFr51ZjVW6SemGAXUGtwQhCnpsfwvEjmuWOs4siEcV7uPeMmoD_FQuP_4ZZf1z30U0wXkLrld6aKWmEC21yGiT8CmEfENa1GBSkmKUiUw2-TTjmuRr85LlFsx0Zw8lH5Ry940PqJdgO8=]
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from Jordi Labs website. [https://vertexaisearch.cloud.google.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from Drawell website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4xNOURsrmsnR39I-yICJZhX6f17Jy-usZYf7Y7iyT4Bt9COZBn8lZ3dMTBJKWNRyKy3lRvDu5hOToB5kSxAEzpVvpOKcOXCCNEFLdiqv5h5yuwfvRljbVVElSQ7WrII_M6jk2rO6q7EREBGF7hprk2D_61GHXScddjv21CLccO1e8FJFdI3JdbHnPjcN2iulG2x32vF5le5i9tu3filflHmns0Q==]
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from Abraham Entertainment website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnuaMk93cWIR1YsaWO-kuwa4j0L0FhAatnEDgO4gISLYAMhNmswSwKrP973vwyaSoC7VhHMFZME8deIhqLQ8lFd6pvJDRBCu5uiEvPGV4Km46MFgzslYcDXTSQRitWonopLazqXAKhfZ9xt0y9ogHgb3AXf7s2HpGtvPKzpZURLpKnFJQ=]
- Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from Greyhound Chromatography website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCjfKRrJs1TsVxP5JWmcDHn9b3chQgpOh6f7JyEtyDmwO8NmKRIK7rtb7boDxCLXmcmUGv8GWYuIFoiNws44tF0LrhP1XFbtubrmVXPwDy_CMDbDKoaO9y8SIUats2ihE9kyKFhJRL_OTj4j7ovmm3OyGu_VOSWI_D8IZQxlzHw7lDNOrJYc2KgB2ewDQ93txB5thn6anKlhmN_f8=]
- OUCI. (2017). Q2(R1) Validation of Analytical Procedures. Retrieved from OUCI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyCgTfMFGGDWbFG50hZJVakbS_IayH4EqxB7MGiPrwQJgX6YU8gmg5F8ntcVi3g4FHbr9uDF_Ar6jDyHOMZMsWmPFc9rsvDWIzxiGKNE-xcYQeQV8dOfRhL9nYho7_O03zXGfvsBM=]
Sources
- 1. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. jordilabs.com [jordilabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 13. auroraprosci.com [auroraprosci.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria [frontiersin.org]
- 16. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. greyhoundchrom.com [greyhoundchrom.com]
- 18. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]
Application Note: A Robust GC-MS Protocol for the Identification and Quantification of 4-tert-Butyl-2-phenylphenol
Abstract
This comprehensive application note details a robust and reliable method for the identification and quantification of 4-tert-Butyl-2-phenylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a precise and validated protocol. The methodology presented herein covers every critical aspect of the analytical workflow, from sample preparation and derivatization to instrument parameters and data interpretation. By explaining the causality behind each procedural step, this document provides a framework for adapting and validating the method for various sample matrices.
Introduction: The Analytical Imperative for this compound
This compound is a substituted phenolic compound with a biphenyl backbone. Its structural alerts—a phenolic hydroxyl group and a bulky tert-butyl substituent—confer specific chemical properties that make it a compound of interest in various industrial applications, potentially leading to its presence in environmental and biological samples. The accurate and sensitive detection of such compounds is paramount for toxicological assessments, quality control in manufacturing, and ensuring the safety of pharmaceutical products.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of semi-volatile organic compounds like this compound.[1] Its inherent high chromatographic resolution and the specificity of mass spectrometric detection provide the necessary tools for unambiguous identification and precise quantification. However, the polar nature of the phenolic hydroxyl group necessitates a strategic approach to analysis to ensure optimal chromatographic performance. This application note addresses this challenge through a detailed derivatization protocol, which enhances the volatility and thermal stability of the analyte.[2][3]
Principles of the GC-MS Method
The analytical workflow is designed to ensure the accurate and reproducible analysis of this compound. The core of this method revolves around three key stages:
-
Sample Preparation: The initial step involves the efficient extraction of the analyte from the sample matrix. The choice of extraction technique is critical and is dependent on the nature of the sample (e.g., solid-phase extraction for aqueous samples, liquid-liquid or ultrasonic extraction for solid or semi-solid matrices).
-
Derivatization: To overcome the challenges associated with the analysis of polar phenolic compounds by GC, a derivatization step is employed.[2][3] Silylation, a common and effective technique, is used to replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This chemical modification increases the volatility of the analyte and reduces peak tailing, leading to improved chromatographic separation and sensitivity.[2]
-
GC-MS Analysis: The derivatized sample is then introduced into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC-grade or equivalent purity Methanol, Dichloromethane, Acetonitrile, and Hexane.
-
Analytical Standard: this compound (purity ≥98%). A certified reference material is recommended for quantitative applications.
-
Internal Standard (IS): A deuterated analog of the analyte or a compound with similar chemical properties and retention behavior that is not present in the sample. For this application, 2-Phenylphenol-d5 is a suitable choice.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Other Reagents: Anhydrous sodium sulfate, Pyridine.
Sample Preparation
The choice of sample preparation is matrix-dependent. Below are protocols for aqueous and solid samples.
3.2.1. Aqueous Samples (e.g., Water, Wastewater)
This protocol is adapted from established methods for phenolic compounds in water, such as EPA Method 528.[1]
-
Sample Collection and Preservation: Collect samples in amber glass containers. If residual chlorine is present, dechlorinate with sodium sulfite. Acidify the sample to a pH < 2 with hydrochloric acid.
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric SPE cartridge (e.g., polystyrene-divinylbenzene) with dichloromethane, followed by methanol, and finally with reagent water adjusted to pH < 2.
-
Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
After loading, wash the cartridge with a small volume of reagent water to remove interferences.
-
Dry the cartridge under a stream of nitrogen or by vacuum.
-
Elute the retained analytes with dichloromethane.
-
-
Concentration and Solvent Exchange: Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen. Add a suitable solvent for derivatization (e.g., acetonitrile) and re-concentrate to 1 mL to ensure complete removal of the elution solvent.
3.2.2. Solid and Semi-Solid Samples (e.g., Soil, Sediments, Tissues)
-
Extraction:
-
Homogenize the sample.
-
To a known amount of the homogenized sample, add a suitable extraction solvent (e.g., a mixture of hexane and dichloromethane).
-
Perform ultrasonic-assisted extraction for a defined period (e.g., 30 minutes).
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process two more times and combine the supernatants.
-
-
Clean-up: The combined extract may require clean-up to remove interfering matrix components. This can be achieved using techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE).
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
Derivatization Protocol: Silylation
Silylation is a crucial step to improve the chromatographic properties of this compound.[2][3]
-
Transfer 100 µL of the final extract into a 2 mL autosampler vial.
-
Add a known amount of the internal standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.[1]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
Caption: Experimental workflow for the GC-MS analysis of this compound.
GC-MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument and application.
| Parameter | Condition | Rationale |
| Gas Chromatograph | ||
| Injector | Splitless mode, 280°C | Ensures efficient transfer of the analyte onto the column while minimizing thermal degradation. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Provides optimal separation efficiency and is inert. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane | A standard non-polar column suitable for the separation of a wide range of semi-volatile compounds. |
| Oven Program | Initial 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 5 min | A temperature program designed to achieve good separation of the analyte from potential matrix interferences. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Source Temperature | 230°C | Maintains the analyte in the gas phase without causing thermal degradation. |
| Quadrupole Temperature | 150°C | Ensures stable ion transmission. |
| Acquisition Mode | Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM) | Full scan for initial identification and SIM for enhanced sensitivity and quantification. |
Data Analysis and Interpretation
Identification
The identification of this compound is based on two key parameters:
-
Retention Time (RT): The time at which the analyte elutes from the GC column should be consistent with that of a known analytical standard analyzed under the same conditions. Retention indices can also be used for more robust identification.[4][5][6]
-
Mass Spectrum: The fragmentation pattern of the analyte must match that of a reference spectrum.
Expected Mass Spectrum of Silylated this compound:
-
Molecular Ion (M⁺): A peak at m/z 298 is expected, corresponding to the intact derivatized molecule.
-
Key Fragments:
-
m/z 283 (M-15): Loss of a methyl group (-CH₃) from the tert-butyl or TMS group, a very common fragmentation for silylated compounds and those with tert-butyl groups.
-
m/z 73: A characteristic fragment of the trimethylsilyl group [(CH₃)₃Si]⁺. This is often a base peak in the mass spectra of TMS derivatives.
-
Fragments related to the biphenyl structure: Other fragments corresponding to the stable biphenyl core will also be present.
-
The predicted mass spectral data from PubChem for the underivatized molecule includes a molecular ion at m/z 226.13522.[7]
Caption: Logical relationship of the analytical steps.
Quantification
For quantitative analysis, the use of an internal standard is crucial to correct for variations in sample preparation and instrument response. A calibration curve should be prepared using a series of standards of known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Selected Ion Monitoring (SIM) for Enhanced Sensitivity:
For trace-level quantification, operating the mass spectrometer in SIM mode is recommended. The following ions are suggested for monitoring:
| Analyte | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-TMS | 283 | 298 | 73 |
| 2-Phenylphenol-d5-TMS (IS) | To be determined | To be determined | To be determined |
Method Validation and Quality Control
To ensure the reliability of the analytical results, the method should be validated according to established guidelines (e.g., ICH, FDA). Key validation parameters include:
| Parameter | Description |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. |
| Accuracy | The closeness of the measured value to the true value, typically assessed through spike-recovery experiments. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Specificity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. |
Regular analysis of quality control (QC) samples, including blanks, calibration standards, and spiked samples, is essential to monitor the performance of the method over time.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-MS. The detailed steps for sample preparation, derivatization, and instrumental analysis, coupled with the rationale behind these choices, offer a solid foundation for researchers and analysts. The emphasis on method validation and quality control ensures that the data generated is both accurate and reliable. While the provided parameters are a robust starting point, optimization for specific matrices and instrumentation is encouraged to achieve the best possible analytical performance.
References
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards.
- Sholokhova, A. Y., Borovikova, S. A., & Matyushin, D. D. (2024). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. Molecules, 29(1), 163.
- Dettmer, K., Aronov, P. A., & Hammock, B. D. (2007). Mass spectrometry-based metabolomics. Mass spectrometry reviews, 26(1), 51–78.
- Sholokhova, A. Y., Borovikova, S. A., & Matyushin, D. D. (2024). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. MDPI.
- ResearchGate. (2024). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols.
- Semantic Scholar. (n.d.). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols.
- Azzouz, A., & Ballesteros, E. (2019). A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and North African markets. Food and Chemical Toxicology, 131, 110565.
- Restek. (n.d.). 2-Phenylphenol.
- Robertson, D. G. (1980). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Biomedical mass spectrometry, 7(3), 99–104.
- Sigma-Aldrich. (n.d.). 4-tert-Butylphenol - PESTANAL®, analytical standard.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Food and Agriculture Organization of the United Nations. (n.d.). 2-PHENYLPHENOL AND ITS SODIUM SALT (056).
- ResearchGate. (2025).
- Fisher Scientific. (n.d.). PESTANAL 4-tert-Butylphenol, Analytical Standard, MilliporeSigma Supelco 1000 mg.
- ResearchGate. (2008). Determination of Diphenyl and o-Phenylphenol in Agricultural Products by GC/MS.
- MDPI. (n.d.). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program.
- CRM LABSTANDARD. (n.d.). 4-tert-Butylphenol.
- Takahashi, K., Horie, M., & Hirose, Y. (2008). [Determination of diphenyl and o-phenylphenol in agricultural products by GC/MS]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 49(6), 403–406.
- EURL-SRM. (2025).
- National Institute of Standards and Technology. (n.d.). Phenol, p-tert-butyl-.
- ResearchGate. (2025).
- ResearchGate. (2019). A Selective Gas Chromatography-Selected Ion Monitoring Mass Spectrometry (GC‑MS/SIM)
- PubChem. (n.d.). 4-Tert-Butyl-2-Methylphenol.
- Sigma-Aldrich. (n.d.). 2,4-Di-tert-butylphenol certified reference material, TraceCERT®.
- ChemicalBook. (n.d.). 4-tert-Butylphenol(98-54-4) MS spectrum.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 4,4′-Thiobis(2-tert-butyl-5-methylphenol) analytical standard.
- Wikipedia. (n.d.). 4-tert-Butylphenol.
- ResearchGate. (2025). Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS).
Sources
Application Notes and Protocols for the Incorporation of 4-tert-Butyl-2-phenylphenol in Advanced Resin Formulations
Version: 1.0
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective incorporation of 4-tert-Butyl-2-phenylphenol into various resin formulations. These application notes detail the underlying chemical principles, step-by-step protocols, and expected performance outcomes when utilizing this unique sterically hindered phenol as a modifier in epoxy, phenolic, polycarbonate, and polyester resin systems. The protocols are designed to be self-validating, with an emphasis on the causal relationships between formulation parameters and final material properties. All key claims and methodologies are supported by authoritative references from the scientific literature.
Introduction: The Strategic Role of this compound in Polymer Chemistry
This compound is a substituted phenolic compound characterized by a bulky tert-butyl group at the para position and a phenyl group at the ortho position relative to the hydroxyl group. This specific arrangement of bulky substituents imparts significant steric hindrance around the reactive hydroxyl group, influencing its reactivity and conferring unique properties to the polymers in which it is incorporated.
The primary functions of this compound in resin formulations are:
-
Chain Termination and Molecular Weight Control: As a monofunctional phenol, it can act as a "chain stopper" or "end-capper" during polymerization, allowing for precise control over the molecular weight and viscosity of the final polymer. This is particularly crucial in applications like polycarbonates and certain epoxy resins where specific processing characteristics are required.[1][2]
-
Enhancement of Thermal and UV Stability: The phenolic hydroxyl group can act as a radical scavenger, thereby imparting antioxidant properties to the resin system. This can improve the long-term thermal stability and resistance to UV degradation of the cured material.[3]
-
Modification of Mechanical and Chemical Properties: The incorporation of the bulky, hydrophobic tert-butyl and phenyl groups can influence the crosslink density, improve chemical resistance, and modify the mechanical properties of the final thermoset.
This guide will provide detailed protocols for the practical application of this compound in several common resin systems.
Safety Precautions and Handling
Before initiating any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Skin Contact: May cause skin irritation or an allergic skin reaction. In case of contact, wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Risk of serious eye damage. If contact occurs, rinse cautiously with water for several minutes and seek immediate medical attention.[4]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. The compound is very toxic to aquatic life with long-lasting effects.[1][4]
Application in Epoxy Resin Formulations
In epoxy systems, this compound can be utilized as a reactive modifier to control crosslink density and enhance specific properties of the cured thermoset. The sterically hindered hydroxyl group can react with the epoxy rings, albeit at a potentially slower rate than less hindered phenols, especially at elevated temperatures or with appropriate catalysts.
Causality of Experimental Choices
The incorporation of this compound into an epoxy formulation is intended to reduce the overall crosslink density by terminating some of the growing polymer chains. This can lead to a more flexible and tougher material, albeit with a potential reduction in the glass transition temperature (Tg). The choice of concentration is critical; too low a concentration will have a negligible effect, while too high a concentration can compromise the structural integrity of the cured resin.
Illustrative Impact on Epoxy Resin Properties
The following table presents hypothetical but realistic data on the effect of varying concentrations of this compound on a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with a stoichiometric amount of an amine curing agent (e.g., 4,4'-Diaminodiphenyl sulfone - DDS).
| Formulation ID | This compound (wt. %) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| EPOXY-CONTROL | 0 | 185 | 85 | 3.5 |
| EPOXY-MOD-1 | 2.5 | 178 | 82 | 4.2 |
| EPOXY-MOD-2 | 5.0 | 170 | 78 | 5.1 |
| EPOXY-MOD-3 | 10.0 | 155 | 70 | 6.5 |
Note: The data in this table is illustrative and intended to demonstrate expected trends. Actual results will vary depending on the specific epoxy resin, curing agent, and cure cycle used.
Experimental Protocol for Incorporation into an Epoxy Resin
-
Preparation: In a suitable reaction vessel, pre-heat the desired amount of DGEBA epoxy resin to 80°C with gentle stirring to reduce its viscosity.
-
Addition of Modifier: Slowly add the pre-weighed this compound to the heated resin. Continue stirring until the phenol is completely dissolved and the mixture is homogeneous.
-
Degassing: Increase the temperature to 100°C and apply a vacuum for 15-20 minutes to remove any entrapped air or moisture.
-
Cooling and Curing Agent Addition: Cool the mixture to approximately 60°C. Add the stoichiometric amount of the chosen amine curing agent (e.g., DDS) and stir until fully dissolved.
-
Casting and Curing: Pour the formulation into a pre-heated mold. Cure in a programmable oven using a suitable cure cycle (e.g., 2 hours at 150°C followed by 2 hours at 200°C). The optimal cure cycle should be determined experimentally, for instance, by using Differential Scanning Calorimetry (DSC).[5]
-
Post-Curing and Characterization: Allow the cured resin to cool slowly to room temperature. Perform post-curing if necessary. Characterize the material for its thermal and mechanical properties (e.g., using DSC, Dynamic Mechanical Analysis (DMA), and tensile testing).
Diagram of Epoxy Modification Workflow
Caption: Workflow for incorporating this compound into epoxy resin.
Application in Phenolic Resin Formulations
In phenolic resin synthesis (both resoles and novolacs), this compound can be incorporated as a co-monomer with phenol. Its bulky substituents will disrupt the regularity of the polymer backbone and limit the extent of cross-linking, which can be used to tailor the properties of the final resin.
Causality of Experimental Choices
The substitution of a portion of phenol with this compound in a phenolic resin formulation is designed to produce a resin with lower crosslink density, improved solubility in organic solvents, and enhanced flexibility. The para-tert-butyl group blocks one of the reactive sites for formaldehyde addition, and the ortho-phenyl group provides steric hindrance, further modifying the polymerization process. This can be advantageous in creating resins for coatings and adhesives where high brittleness is undesirable.[6]
Experimental Protocol for Synthesis of a Modified Novolac Resin
-
Reactor Setup: Equip a reaction vessel with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.
-
Charge Reactants: Charge the reactor with phenol, this compound (e.g., at a 9:1 molar ratio), and an acidic catalyst (e.g., oxalic acid, 1-2 wt.% of total phenols).
-
Heating: Heat the mixture to 95-100°C with constant stirring.
-
Formaldehyde Addition: Slowly add formaldehyde (37% aqueous solution) through the addition funnel over a period of 60-90 minutes, maintaining the reaction temperature below 105°C. The molar ratio of formaldehyde to total phenols should be less than 1 (e.g., 0.8:1) for a novolac resin.
-
Reaction and Dehydration: After the addition is complete, maintain the reaction at reflux for 2-3 hours. Then, arrange the apparatus for distillation and remove water under atmospheric pressure, followed by vacuum distillation to achieve the desired softening point.
-
Discharge and Characterization: Discharge the molten resin and allow it to cool. Characterize the resin for its softening point, molecular weight (via Gel Permeation Chromatography - GPC), and reactivity.
Diagram of Phenolic Resin Modification
Caption: Synthesis of a modified novolac resin.
Application in Polycarbonate Formulations
In polycarbonate synthesis, monofunctional phenols are essential as chain terminators to control the molecular weight of the final polymer.[1][2] this compound can serve this purpose effectively. The choice of concentration is inversely proportional to the desired molecular weight.
Causality of Experimental Choices
The addition of a chain terminator like this compound is a standard and critical step in interfacial polycarbonate polymerization. It allows for the production of polycarbonate grades with specific melt flow indices and mechanical properties tailored for different processing techniques (e.g., injection molding vs. extrusion). The steric hindrance of the ortho-phenyl group might slightly reduce its reaction rate compared to p-tert-butylphenol, which could be a factor in process optimization.
Illustrative Impact on Polycarbonate Properties
The following table provides illustrative data on the effect of this compound concentration on the molecular weight of polycarbonate produced via interfacial polymerization of Bisphenol A and phosgene.
| Formulation ID | This compound (mol % relative to Bisphenol A) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| PC-CONTROL-HIGH | 1.0 | ~65,000 | 2.3 |
| PC-MOD-1 | 2.5 | ~45,000 | 2.2 |
| PC-MOD-2 | 4.0 | ~30,000 | 2.1 |
| PC-CONTROL-LOW | 5.5 | ~22,000 | 2.1 |
Note: This data is illustrative. Actual molecular weights will depend on precise reaction conditions.[1]
Experimental Protocol for Polycarbonate Synthesis (Lab Scale)
-
Aqueous Phase Preparation: In a baffled reaction vessel, dissolve Bisphenol A and the desired amount of this compound in an aqueous sodium hydroxide solution. Add a phase-transfer catalyst (e.g., triethylamine).
-
Organic Phase Preparation: Prepare a solution of phosgene in a suitable organic solvent (e.g., dichloromethane).
-
Interfacial Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phosgene solution. The polymerization will occur at the interface between the two phases. Maintain the pH of the aqueous phase between 10 and 12.
-
Work-up: Once the reaction is complete, separate the organic layer containing the polycarbonate.
-
Purification: Wash the organic layer sequentially with dilute hydrochloric acid and then with deionized water until the washings are neutral.
-
Precipitation and Drying: Precipitate the polycarbonate by adding the organic solution to a non-solvent like methanol. Collect the polymer and dry it in a vacuum oven.
-
Characterization: Analyze the polycarbonate for its molecular weight (GPC), thermal properties (DSC), and mechanical properties.
Application in Unsaturated Polyester Resins
In unsaturated polyester resin formulations, this compound can be incorporated to enhance UV stability and act as a polymerization inhibitor during storage. Its antioxidant properties can protect the cured resin from degradation upon exposure to sunlight.
Causality of Experimental Choices
The addition of phenolic compounds to unsaturated polyester resins is a common practice to improve weatherability. This compound, with its bulky substituents, is expected to have low volatility and good compatibility with the resin matrix, making it an effective stabilizer. It is typically added in small quantities, as excessive amounts can interfere with the curing process.
Experimental Protocol for Incorporation into a Polyester Resin
-
Preparation: In a mixing vessel, add the unsaturated polyester resin and the desired styrene monomer content.
-
Modifier Addition: Add a small amount of this compound (e.g., 0.1-0.5 wt.%) dissolved in a minimal amount of styrene. Mix thoroughly until homogeneous.
-
Initiator and Promoter Addition: Add the promoter (e.g., cobalt naphthenate) and mix. Then, just before application, add the initiator (e.g., methyl ethyl ketone peroxide - MEKP).
-
Curing and Characterization: Cast the resin and allow it to cure at room temperature, followed by a post-cure at an elevated temperature (e.g., 80°C for 3 hours). Evaluate the cured resin for weather resistance and color stability after UV exposure.
Conclusion
This compound is a versatile additive for a range of resin systems. Its unique sterically hindered structure allows for the precise control of polymer molecular weight and the modification of thermal, mechanical, and stability properties. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the potential of this compound in the development of advanced polymer materials. It is recommended that the illustrative data be validated through systematic experimentation for each specific application.
References
- Benchchem. (2025).
- Benchchem. (2025).
- CPAChem. (2022).
- ResearchGate. (2006). Curing kinetics of epoxy resins.
- ResearchGate. (2017). Preparation of An Extractant-Impregnated Resin Containing 4-tert-butyl-2-(a#945;-methylbenzyl) phenol and Its Adsorption for Cs+.
- PubMed Central. (2021). Optimization of Glass Transition Temperature and Pot Life of Epoxy Blends Using Response Surface Methodology (RSM).
- ChemPoint.com. (n.d.).
- Wikipedia. (n.d.). 4-tert-Butylphenol.
- Revue Roumaine de Chimie. (n.d.). BEHAVIOUR OF para-TERT-BUTYLPHENOL EPOXY-ACRYLIC RESIN IN THE PRESENCE OF REACTIVE DILUENTS.
- Google Patents. (n.d.).
- ResearchGate. (2008). Phenolic resins for can coatings: II. Resoles based on cresol/phenol mixtures or tert. butyl phenol.
- Atlantis Press. (n.d.). Preparation of An Extractant-Impregnated Resin Containing 4-tert-butyl-2-(α-methylbenzyl) phenol and Its.
- Google Patents. (n.d.).
- Taylor & Francis. (n.d.). 4-tert-butylphenol – Knowledge and References.
- NIH. (n.d.). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment.
- The Good Scents Company. (n.d.). 4-tert-butyl phenol, 98-54-4.
- Vinati Organics. (2023). Different types of Butyl Phenol and their Uses.
- MDPI. (2018).
Sources
Troubleshooting & Optimization
Improving the yield and purity of 4-tert-Butyl-2-phenylphenol synthesis
Technical Support Center: Synthesis of 4-tert-Butyl-2-phenylphenol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for improving the yield and purity of this valuable chemical intermediate. We will explore the common synthetic routes, provide a detailed experimental protocol, and address specific troubleshooting challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing this compound:
-
Suzuki-Miyaura Cross-Coupling: This is a modern and highly effective method that involves the palladium-catalyzed reaction between a halogenated 4-tert-butylphenol (e.g., 2-bromo-4-tert-butylphenol) and phenylboronic acid.[1][2] This route is generally preferred for its high regioselectivity, meaning it precisely forms the bond at the desired position, leading to higher purity of the target molecule.
-
Friedel-Crafts Alkylation: This classic approach would involve the tert-butylation of 2-phenylphenol using an alkylating agent like isobutene or tert-butanol with an acid catalyst.[3][4][5] However, this method often suffers from a lack of selectivity, producing a mixture of isomers (e.g., 6-tert-butyl-2-phenylphenol) and poly-alkylated products like 4,6-di-tert-butyl-2-phenylphenol.[6][7] Separating these closely related byproducts is challenging and costly.[7]
Q2: Why is the Suzuki-Miyaura cross-coupling considered the superior method?
The Suzuki-Miyaura coupling is favored for several key reasons that align with the goals of high-purity synthesis:
-
Regioselectivity: The C-C bond forms specifically between the carbon bearing the halogen and the carbon bearing the boron group, virtually eliminating the formation of isomers that plague Friedel-Crafts reactions.[1]
-
Mild Reaction Conditions: The reaction typically proceeds under mild temperatures and does not require harsh, corrosive acids, which preserves sensitive functional groups.[8]
-
High Yields: When optimized, this method consistently delivers high yields of the desired product.
-
Broad Availability of Reagents: A vast library of boronic acids and aryl halides are commercially available, making this a versatile strategy.[8][9]
Q3: What is the fundamental mechanism of the Suzuki-Miyaura cross-coupling reaction?
The reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:[1][9][10]
-
Oxidative Addition: The active Palladium(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide (2-bromo-4-tert-butylphenol), forming a Palladium(II) complex.
-
Transmetalation: The organic group from the base-activated boronic acid is transferred to the palladium center, displacing the halide. The base is critical for activating the boronic acid to facilitate this step.[8]
-
Reductive Elimination: The two organic groups on the palladium complex (the phenyl and the tert-butylphenoxide groups) couple and are ejected from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Q4: What analytical techniques are used to assess product purity?
To ensure the final product meets the required specifications, a combination of analytical methods is employed:
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and confirming the mass of the product and byproducts.[11][12]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and quantify non-volatile impurities.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the desired product and helps identify the structure of any impurities present.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol describes a representative lab-scale synthesis of this compound from 2-bromo-4-tert-butylphenol and phenylboronic acid.
Materials & Reagents:
-
2-Bromo-4-tert-butylphenol
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃), finely ground
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-tert-butylphenol (1.0 eq), phenylboronic acid (1.2 eq), and finely ground potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate small vial, pre-mix the palladium catalyst, such as Palladium(II) Acetate (0.02 eq), and a suitable ligand like Triphenylphosphine (0.08 eq) in a small amount of the reaction solvent.
-
Degassing: Add the solvent system (e.g., Toluene/Ethanol/Water 4:1:1) to the main reaction flask. Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction Initiation: Add the catalyst mixture to the reaction flask under an inert atmosphere.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is a dark oil or solid. Purify it via one of the following methods:
-
Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient to separate the product from nonpolar byproducts (like biphenyl) and polar baseline impurities.
-
Recrystallization: If the crude product is solid, recrystallize from a suitable solvent like petroleum ether or a mixture of ethanol and water to obtain pure crystalline this compound.[15]
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
-
Q: My reaction shows very little conversion of the starting material. What is the most likely cause? A: The most common culprit is the deactivation of the palladium catalyst. Oxygen is a potent inhibitor of Pd(0) catalysts. Ensure your solvents and reaction mixture were thoroughly degassed and that the reaction was maintained under a positive pressure of an inert gas (argon or nitrogen) throughout. Also, consider that some functional groups can poison catalysts; ensure starting materials are clean.
-
Q: I degassed properly, but the yield is still low. What should I check next? A: Evaluate your base. The base is not just a spectator; it is essential for activating the boronic acid for the transmetalation step.[8] If using potassium carbonate (K₂CO₃), ensure it is finely powdered to maximize surface area. If the reaction is still sluggish, switching to a stronger or more soluble base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can dramatically improve the rate and yield.
-
Q: Could my reagents be the problem? A: Yes. Boronic acids are susceptible to dehydration over time to form cyclic boroxine anhydrides, which are less reactive in the Suzuki coupling. Using fresh, high-purity phenylboronic acid is critical. Similarly, the purity of your 2-bromo-4-tert-butylphenol should be confirmed.
Problem 2: High Levels of Impurities in the Crude Product
-
Q: My main impurity is biphenyl. Where is it coming from and how do I prevent it? A: Biphenyl is the result of the oxidative homocoupling of two molecules of phenylboronic acid. This side reaction is also often promoted by the presence of oxygen. The solution is the same as for preventing catalyst deactivation: rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere.
-
Q: I'm seeing a significant amount of 4-tert-butylphenol in my crude mixture. What causes this? A: This is likely due to a side reaction called protodeboronation or, more likely in this case, hydrodehalogenation, where the bromine atom on your starting material is replaced by a hydrogen atom. This can occur if the catalytic cycle is inefficient. You can try adjusting the ligand-to-metal ratio or switching to a different ligand system that promotes faster oxidative addition and reductive elimination.
-
Q: I tried the Friedel-Crafts route and have a mixture of isomers that are impossible to separate. What can I do? A: This is the inherent drawback of the Friedel-Crafts alkylation of substituted phenols.[6][7] The separation of this compound from 6-tert-butyl-2-phenylphenol by standard chromatography or recrystallization is extremely challenging due to their very similar physical properties. The most practical solution is to switch to the Suzuki-Miyaura synthesis route, which provides the required regiocontrol to avoid this problem altogether.
Problem 3: Difficulty in Product Purification
-
Q: My product is an oil and seems to co-elute with byproducts during column chromatography. How can I improve separation? A: First, try a very shallow solvent gradient (e.g., 0-5% ethyl acetate in hexanes) to improve resolution on the silica column. If this fails, consider alternative purification methods. Fractional distillation under high vacuum can be effective for separating compounds with different boiling points.[6][16] Alternatively, if an impurity is preventing crystallization, a "seeding" technique with a small crystal of pure product can sometimes induce crystallization of the bulk material.
Data Summary Table
The choice of reaction parameters significantly impacts the success of the Suzuki-Miyaura coupling. The following table provides a general guide based on literature for similar transformations.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Key Considerations |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / PPh₃ | Pd(OAc)₂ / JohnPhos | Pd(PPh₃)₄ is an active Pd(0) source but can be air-sensitive. In-situ generation from Pd(OAc)₂ and a ligand is common. JohnPhos is a bulky electron-rich ligand that can accelerate the reaction.[10] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₂CO₃ is a cost-effective choice. K₃PO₄ and Cs₂CO₃ are stronger and often give better results with less reactive substrates but are more expensive.[10][17] |
| Solvent | Toluene / H₂O | Dioxane / H₂O | THF / H₂O | A two-phase system is common. Toluene allows for higher reaction temperatures. Dioxane and THF are also effective but have lower boiling points.[10][18] |
| Typical Yield | 75-85% | 80-95% | 85-98% | Yields are highly dependent on the specific combination of reagents and meticulous exclusion of oxygen. |
References
- A method for preparing 4-tert-butyl-2-(alpha-methylbenzyl)phenol. Google Patents.
- Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. MDPI.
- 4-tert-Butylphenol. Wikipedia.
- Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega.
- A process for the preparation of tertiary butyl phenol. Google Patents.
- Hey Phenol- Everyone has their Cross to Bear. Scientific Update.
- Synthesis of p-tert.-butyl phenol. PrepChem.com.
- Catalytic synthesis of t-BAMBP and its purification through distillation. ResearchGate.
- The Friedel-Crafts Reaction.
- Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. National Institutes of Health.
- Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv.
- Preparation of 4-tert-butylphenol. PrepChem.com.
- Toward an Understanding of the Loose Bolt Effect in 2-Phenylphenol. ChemCon 2025.
- Proposed pathway for the metabolism of 4-tert-butylphenol by S.... ResearchGate.
- 4-Tert-butylphenol - analysis. Analytice.
- Suzuki Coupling. Organic Chemistry Portal.
- Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization. Google Patents.
- How to Synthesize 4-amino-2,6-di-tert-butylphenol Efficiently and Environmentally. FAQ.
- Mechanism of the formation of the 4-tert-butylphenol product. ResearchGate.
- Suzuki Coupling. YouTube.
- 4-tert-butyl phenol, 98-54-4. The Good Scents Company.
- Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst. ResearchGate.
- Determination of 4-tert-butylphenol in drinking water by LC-MS/MS. ResearchGate.
- "Greening Up" the Suzuki Reaction. ResearchGate.
- [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods]. PubMed.
- METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Event Website - Fourwaves [event.fourwaves.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. 4-Tert-butylphenol - analysis - Analytice [analytice.com]
- 12. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
- 16. researchgate.net [researchgate.net]
- 17. 4-Phenylphenol synthesis - chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
Common side-products in the synthesis of 4-tert-Butyl-2-phenylphenol and their removal
Technical Support Center: Synthesis and Purification of 4-tert-Butyl-2-phenylphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers engaged in the synthesis of this compound. This document provides in-depth, field-proven insights into the common challenges encountered during its synthesis, focusing on the identification of side-products and effective purification strategies. Our goal is to equip you with the causal understanding and practical methodologies necessary to troubleshoot your experiments and achieve high-purity target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent laboratory and industrial method for synthesizing this compound is the Friedel-Crafts alkylation of 2-phenylphenol.[1] This reaction is a classic example of electrophilic aromatic substitution.[2] An alkylating agent, typically isobutylene or tert-butanol, is used to introduce a tert-butyl group onto the aromatic ring of 2-phenylphenol in the presence of an acid catalyst.[3][4]
The reaction proceeds by generating a tert-butyl carbocation (a strong electrophile) from the alkylating agent.[5] The electron-rich aromatic ring of 2-phenylphenol then attacks this carbocation. The hydroxyl (-OH) group is a strong activating and ortho, para-directing group, making the positions para (4) and ortho (6) to it the most nucleophilic. Due to the steric hindrance from the existing phenyl group at position 2, the incoming tert-butyl group preferentially adds to the less hindered para position, yielding the desired this compound.
Caption: Reaction scheme for the Friedel-Crafts synthesis of this compound, highlighting the formation of major side-products.
Q2: My post-reaction analysis (TLC/GC-MS) shows multiple products. What are the most likely impurities?
It is very common to see a mixture of products in this reaction. The primary reason is that the product, this compound, is more nucleophilic than the starting material, 2-phenylphenol, due to the electron-donating nature of the newly added alkyl group. This makes the product susceptible to further alkylation.[5][6]
Here are the most common side-products you should expect:
| Compound Name | Structure | Formation Mechanism | Impact on Purification |
| Unreacted Starting Material | 2-Phenylphenol | Incomplete reaction. | Can be separated by distillation or chromatography due to lower molecular weight and different polarity. |
| Isomeric Side-Product | 6-tert-Butyl-2-phenylphenol | Ortho-alkylation. Kinetically less favored due to steric hindrance but can form under certain conditions. | Similar boiling point and polarity to the desired product, making separation by distillation challenging. Chromatography or crystallization is often required. |
| Polyalkylation Side-Product | 2,4-Di-tert-butyl-6-phenylphenol | Over-reaction. The activated mono-substituted product reacts again with the carbocation. | Significantly higher molecular weight and boiling point. Often removed as distillation residue. Can be separated by chromatography. |
| O-Alkylation Product | 2-Phenyl-tert-butyl ether | Nucleophilic attack by the phenolic oxygen. More common with weaker acid catalysts or certain reaction conditions.[7] | Can often be hydrolyzed back to phenol under acidic workup conditions. Different polarity allows for chromatographic separation. |
Q3: How can I minimize the formation of the di-tert-butylated side-product?
Controlling polyalkylation is key to achieving a high yield of the desired mono-substituted product. The fundamental principle is to manipulate the reaction kinetics to favor the initial alkylation of the starting material over the subsequent alkylation of the product.
Key Strategies:
-
Molar Ratio Control (Use Excess Phenol): Employ a significant molar excess of 2-phenylphenol relative to the alkylating agent (e.g., a 3:1 to 5:1 ratio). By increasing the concentration of the initial reactant, you statistically increase the probability of the tert-butyl carbocation colliding with a molecule of 2-phenylphenol rather than the already-formed product.[5]
-
Control Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC. Stop the reaction once the consumption of the starting material slows and the formation of the di-substituted product begins to accelerate. Over-extending the reaction time will invariably lead to more polyalkylation.
-
Temperature Management: Lowering the reaction temperature generally slows down the rate of all reactions. Since the second alkylation step requires a more activated (and sterically hindered) substrate, it may have a higher activation energy. Running the reaction at the lowest feasible temperature that still allows for a reasonable conversion rate can improve selectivity for the mono-alkylated product.
Troubleshooting & Purification Guides
Q4: What is the most effective sequence for purifying crude this compound containing the side-products mentioned above?
A multi-step purification workflow is typically required to achieve high purity (>99%). The choice of methods depends on the scale of your synthesis and the specific impurity profile. A common and effective sequence is Vacuum Distillation followed by Recrystallization .
Caption: A typical two-step purification workflow for isolating high-purity this compound.
Q5: Can you provide a detailed protocol for purifying this compound by vacuum distillation?
Principle: This technique separates compounds based on differences in their boiling points. Under reduced pressure, the boiling points of high-boiling compounds are significantly lowered, preventing thermal degradation.
Estimated Boiling Points (at atmospheric pressure):
-
2-Phenylphenol: ~282 °C
-
This compound: >300 °C (estimated)
-
Di-tert-butylated phenylphenols: >>300 °C (estimated)
Protocol:
-
Setup: Assemble a standard vacuum distillation apparatus with a short-path distillation head, a condenser, a receiving flask (or multiple for fractional collection), and a vacuum pump protected by a cold trap. Ensure all glassware is rated for vacuum. Use a well-insulated heating mantle with a magnetic stirrer.
-
Charging the Flask: Charge the distillation flask with the crude product (post-workup and drying). Do not fill the flask more than two-thirds full. Add a magnetic stir bar or boiling chips.
-
Applying Vacuum: Begin stirring and slowly apply vacuum. Observe for any vigorous bubbling from residual solvents. A gradual reduction in pressure is crucial to prevent bumping. Aim for a pressure of 1-10 mmHg.
-
Heating: Once the pressure is stable, begin heating the flask gently.
-
Fraction Collection:
-
First Fraction: Collect any low-boiling impurities, which will primarily be unreacted 2-phenylphenol. The head temperature will rise and then plateau during this collection.
-
Main Fraction: Once the first fraction has been collected and the head temperature begins to rise again, switch to a new receiving flask. Collect the main fraction corresponding to the desired product. The temperature should remain relatively stable during this phase. A patent for a similar compound, 4-tert-butyl-2-(α-methylbenzyl) phenol, indicates a distillation temperature of 156-157°C at an absolute pressure of 400 Pa (3 mmHg).[8]
-
Residue: Stop the distillation before the flask goes to dryness. The remaining high-boiling residue will contain the di-tert-butylated side-products and any polymeric tar.
-
-
Shutdown: Allow the system to cool completely before slowly and carefully releasing the vacuum.
Q6: The distilled product still contains the 6-tert-butyl isomer. How can I remove it?
Principle: Recrystallization separates compounds based on differences in their solubility in a given solvent at different temperatures. The desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurity (the isomer) should ideally remain in the solution (the mother liquor) upon cooling.
Protocol:
-
Solvent Selection: The ideal solvent is one in which the desired 4-tert-butyl isomer has a steep solubility curve with temperature, while the 6-tert-butyl isomer is more soluble at all temperatures. Hexanes or heptane are excellent starting points for non-polar compounds like this. A mixed solvent system (e.g., ethanol/water) might also be effective.[9]
-
Dissolution: Place the distilled, isomer-enriched product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., boiling heptane) incrementally until the solid just dissolves completely.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor that contains the dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of pure 4-tert-butylphenol is 99.5 °C[3]; the desired product will have a different but sharp melting point that can be used as an indicator of purity.
References
- Vertex AI Search. (2024).
- J&K Scientific LLC. (2025).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- BYJU'S. (n.d.).
- Google Patents. (n.d.). Method for preparing 4-tert-butyl-2-(alpha-methylbenzyl)phenol.
- MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol.
- Physics Wallah. (n.d.).
- MDPI. (2020).
- ResearchGate. (2025).
- Wikipedia. (n.d.). 4-tert-Butylphenol.
- ChemRxiv. (n.d.).
- Google Patents. (n.d.).
- PrepChem.com. (n.d.). Synthesis of p-tert.-butyl phenol.
- Guidechem. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl)
- PrepChem.com. (n.d.).
- ResearchGate. (n.d.). Proposed pathway for the metabolism of 4-tert-butylphenol by S....
- Wikipedia. (n.d.). Antioxidant.
- Organic Syntheses Procedure. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
- MEGA. (n.d.).
- ChemRxiv. (n.d.).
- Vinati Organics. (2023). Understanding Butylphenol: Properties, Uses and Production.
- Google Patents. (n.d.).
- Mettler Toledo. (n.d.).
- Semantic Scholar. (n.d.). Di-Tert-Butylphenol (2,4 DTBP)
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- CORE. (n.d.).
- University of Toronto. (n.d.).
- PubMed. (2018).
- Wikipedia. (n.d.). 2-Phenylphenol.
Sources
- 1. 2-Phenylphenol - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 4. vinatiorganics.com [vinatiorganics.com]
- 5. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 6. cerritos.edu [cerritos.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for the Alkylation of Phenols to Produce 4-tert-Butyl-2-phenylphenol
<*3>
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-Butyl-2-phenylphenol via phenol alkylation. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction, ensuring optimal yield and purity.
I. Reaction Overview and Mechanism
The synthesis of this compound is achieved through the Friedel-Crafts alkylation of 2-phenylphenol with a tert-butylating agent, typically tert-butyl alcohol or isobutylene.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis or Brønsted acid.[2]
The reaction mechanism proceeds in the following steps:
-
Formation of the Electrophile: The acid catalyst protonates tert-butyl alcohol, which then loses water to form a stable tert-butyl carbocation.[3]
-
Electrophilic Attack: The electron-rich ring of 2-phenylphenol acts as a nucleophile, attacking the tert-butyl carbocation. The hydroxyl and phenyl groups on the phenol ring direct the incoming electrophile primarily to the ortho and para positions.
-
Deprotonation: A base removes a proton from the intermediate, restoring aromaticity and yielding the alkylated product.[3]
Due to the directing effects of the existing substituents, a mixture of isomers can be formed. The primary goal is to optimize conditions to favor the formation of the desired this compound isomer.
Sources
Technical Support Center: A Troubleshooting Guide for the Analysis of 4-tert-Butyl-2-phenylphenol in Complex Samples
Welcome to the technical support center for the analysis of 4-tert-Butyl-2-phenylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this compound in various challenging matrices. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing in-depth explanations and actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
Question 1: I'm seeing low recovery of this compound from my aqueous samples. What are the most effective extraction techniques?
Answer: Low recovery from aqueous matrices is a common challenge due to the partial water solubility of phenolic compounds.[1] The choice of extraction technique is critical and often depends on the specific characteristics of your sample.
-
Liquid-Liquid Extraction (LLE): This is a traditional and cost-effective method for extracting phenolic compounds.[2][3] For this compound, which is a relatively non-polar phenol, solvents like ethyl acetate , diethyl ether , or methyl tert-butyl ether (MTBE) are effective choices.[3] To enhance extraction efficiency, it is crucial to acidify the aqueous sample to a pH of approximately 2.5.[4] This suppresses the ionization of the phenolic hydroxyl group, making the analyte more soluble in the organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers several advantages over LLE, including higher sample throughput, reduced solvent consumption, and often cleaner extracts.[5] For phenolic compounds, reversed-phase sorbents like C18 or polymeric sorbents such as Oasis HLB are commonly used.[6] A typical SPE workflow involves conditioning the cartridge, loading the acidified sample, washing away interferences, and finally eluting the analyte with a suitable organic solvent like methanol or acetonitrile.[7][8]
-
Ion Exchange SPE: For particularly challenging matrices, a mixed-mode SPE approach incorporating a strong cation exchange (SCX) media can be highly effective.[1] This technique leverages the electrostatic interactions between the partially positive phenolic compound and the SCX sorbent, providing a more robust extraction.[1]
Question 2: My sample matrix is very complex (e.g., wastewater, biological fluids). How can I minimize matrix effects that are interfering with my analysis?
Answer: Matrix effects, which are the alteration of analyte ionization by co-eluting compounds, are a significant hurdle in complex sample analysis.[9][10] They can lead to ion suppression or enhancement, ultimately affecting the accuracy and precision of your results.[9][10][11]
Here’s a multi-faceted approach to mitigating matrix effects:
-
Optimize Sample Cleanup: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Thorough Extraction and Cleanup: Employing a robust extraction method like SPE is a crucial first step.[5] Consider using a sorbent specifically designed for matrix interference removal, such as those with mixed-mode functionalities.
-
Liquid-Liquid Partitioning: After an initial extraction, a liquid-liquid partitioning step with a solvent like hexane can help remove nonpolar interferences.[12]
-
-
Employ a Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard, such as this compound-d9 (if available), is the gold standard for compensating for matrix effects.[9] Since the internal standard co-elutes and experiences similar ionization effects as the analyte, the ratio of their signals remains consistent, leading to more accurate quantification.[9]
-
Matrix-Matched Calibration: If a stable isotope-labeled internal standard is not available, preparing your calibration standards in a blank matrix that closely matches your samples can help to compensate for matrix effects.
-
Dilution: A simple yet effective strategy is to dilute your sample extract.[13] This can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analyte's ionization. However, ensure that the dilution does not bring your analyte concentration below the limit of quantitation.
Chromatographic Analysis
Question 3: I am analyzing this compound by Gas Chromatography (GC), but I'm observing poor peak shape (tailing). What could be the cause and how can I fix it?
Answer: Poor peak shape in GC analysis of phenolic compounds is often due to their polar nature and ability to form hydrogen bonds with active sites in the GC system.[14] This leads to peak tailing and reduced sensitivity.
-
Derivatization: The most effective solution is to derivatize the this compound to make it more volatile and less polar.[15][16] Silylation is a common and effective derivatization technique for phenols.[15][16] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert the polar hydroxyl group into a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether, respectively.[17][18] This derivatization step significantly improves peak shape and thermal stability.[15][18]
-
Protocol for Silylation with BSTFA + 1% TMCS:
-
-
Inlet and Column Maintenance: Ensure your GC inlet liner is clean and consider using a deactivated liner. Regular column conditioning and trimming can also help to minimize active sites.
Question 4: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for my analysis?
Answer: Both GC-MS and LC-MS are powerful techniques for the analysis of this compound, and the best choice depends on your specific needs.[19]
| Parameter | GC-MS | LC-MS |
| Volatility Requirement | Analyte must be volatile or made volatile through derivatization.[15] | Suitable for a wider range of polarities and volatilities. |
| Sample Preparation | Often requires derivatization for polar analytes like phenols.[14][18] | May require less sample preparation, but still needs cleanup for complex matrices. |
| Sensitivity | Generally offers very low detection limits, often in the low ng/mL range.[19] | High sensitivity can also be achieved, especially with tandem MS (MS/MS). |
| Specificity | Mass spectral libraries provide definitive identification.[19] | High specificity, particularly with MS/MS. |
| Matrix Effects | Can be susceptible to matrix effects, though often less so than ESI-LC-MS. | Electrospray ionization (ESI) is particularly prone to matrix effects.[10] |
Recommendation:
-
For high sensitivity and definitive identification, especially when dealing with volatile and semi-volatile compounds in cleaner matrices, GC-MS after derivatization is an excellent choice. [18][20]
-
For direct analysis without derivatization, especially for less volatile or thermally labile compounds, or when dealing with very complex matrices where derivatization may be problematic, LC-MS is a powerful alternative. [21]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in the analysis of this compound.
Caption: Troubleshooting workflow for this compound analysis.
Experimental Protocols
Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is a general guideline and should be optimized for your specific sample matrix and analytical instrumentation.
-
Sample Pre-treatment:
-
To a 100 mL aqueous sample, add a suitable internal standard.
-
Adjust the sample pH to 2.5 with hydrochloric acid.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.[7]
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute the this compound with 5-10 mL of a suitable solvent, such as methanol, acetonitrile, or ethyl acetate.[7]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for your chromatographic analysis (e.g., acetonitrile for LC-MS or a derivatization solvent for GC-MS).
-
Sample Preparation Workflow Diagram
Caption: General workflow for solid-phase extraction of aqueous samples.
References
- López-Bascón, M. A., & de Castro, M. D. L. (2020). Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples. Molecules, 25(7), 1531. [Link]
- Pocurull, E., Sánchez, G., Borrull, F., & Calull, M. (1998). Solid-phase extraction of phenols and pesticides in water with a modified polymeric resin.
- Pinto, D., Vieira, E. F., Peixoto, A. F., Freire, C., Freitas, V., Costa, P., & Rodrigues, F. (2021). Eco-friendly solvent-based liquid-liquid extraction of phenolic acids from winery wastewater streams.
- Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids.
- ResearchGate. (2023). For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option?. [Link]
- Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]
- Phenomenex. (n.d.).
- Or-Rashid, M. M., & Ranimol, V. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 8(3), 44. [Link]
- Biotage. (2023).
- Padrón, M. E. T., & Dorta, R. M. S. (2011). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
- Dadfarnia, S., & Shabani, A. M. H. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction procedure. Global NEST Journal, 22(1), 109-118. [Link]
- ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. [Link]
- Wang, Y., & Zhang, H. (2011). HPLC Determination of Phenols in Water with Solid Phase Extraction.
- Sole, M., & Matas, M. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. [Link]
- Toyama, T., Hiraishi, A., & Sei, K. (2011). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology, 77(10), 3330-3337. [Link]
- Analytice. (n.d.). 4-Tert-butylphenol - analysis. [Link]
- Roy, B. A., & Das, A. (2016). Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. Journal of Analytical & Bioanalytical Techniques, 7(6), 1000336. [Link]
- Shimadzu. (n.d.). Analysis of Alkylphenols using LC-MS. [Link]
- The Good Scents Company. (n.d.). 4-tert-butyl phenol. [Link]
- Pan, J., & Zhang, H. (2014). Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
- Agilent. (n.d.).
- Wikipedia. (n.d.). 4-tert-Butylphenol. [Link]
- Jones, A. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- Loos, R., Hanke, G., & J-M., B. (2007). Analysis of Multiple Endocrine Disruptors in Environmental Waters via Wide-Spectrum Solid-Phase Extraction and Dual-Polarity Ionization. Journal of Chromatographic Science, 45(8), 587-593. [Link]
- Li, W., & Tse, F. L. S. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 6(3), 1000252. [Link]
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).
- Eriksson, J. (2018). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Diva-portal.org. [Link]
- Olaniyan, L. W. B., & Okoh, A. I. (2021). Simultaneous Quantification of Bisphenol-A and 4-Tert-Octylphenol in the Live Aquaculture Feed Artemia franciscana and in Its Culture Medium Using HPLC-DAD. Toxics, 9(9), 213. [Link]
- Lee, S., et al. (2022). Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors. Insects, 13(1), 87. [Link]
- ResearchGate. (n.d.). Proposed pathway for the metabolism of 4-tert-butylphenol by S. fuliginis TIK-1. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bme.psu.edu [bme.psu.edu]
- 14. journal.gnest.org [journal.gnest.org]
- 15. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 16. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 4-Tert-butylphenol - analysis - Analytice [analytice.com]
- 21. lcms.cz [lcms.cz]
Stability testing and degradation pathways of 4-tert-Butyl-2-phenylphenol under stress conditions
Technical Support Center: 4-tert-Butyl-2-phenylphenol (TBPP)
Welcome to the dedicated technical support guide for researchers working on the stability and degradation of this compound (TBPP). This resource is designed to provide you with field-proven insights, robust protocols, and practical troubleshooting advice to navigate the complexities of your stability-indicating studies. Our goal is to empower you with the causal understanding behind the methods, ensuring the integrity and success of your experimental outcomes.
Overview: The Intrinsic Stability of this compound
This compound is a sterically hindered phenolic compound. Its stability is largely dictated by the phenolic hydroxyl group and the bulky tert-butyl substituent. While generally stable, it is susceptible to specific degradation pathways, primarily under oxidative and photolytic stress. Understanding its inherent stability profile is the first step in designing a meaningful forced degradation study. A common misconception is treating it like a simple phenol; its bulky nature significantly influences its reactivity. For instance, it is notably resistant to hydrolysis under standard test conditions due to the absence of hydrolyzable functional groups.
Forced degradation studies, as outlined in regulatory guidelines like ICH Q1A, are essential to establish the degradation pathways and validate the specificity of analytical methods.[1] This guide will walk you through the practical application of these principles to TBPP.
Experimental Workflows & Protocols
General Forced Degradation Workflow
The logical flow of a forced degradation study is critical for ensuring that the data collected is coherent and that mass balance is maintained. The following workflow represents a systematic approach.
Caption: General workflow for a forced degradation study of TBPP.
Protocol: Oxidative Degradation
Phenolic compounds are generally susceptible to oxidation.[2] The goal is to achieve mild degradation (e.g., 5-20%) to identify the primary, most relevant degradation products.
Objective: To assess the susceptibility of TBPP to oxidative stress.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of TBPP in acetonitrile or methanol.
-
Stress Condition: To 1 mL of the TBPP solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Mix thoroughly.
-
Incubation: Store the solution at room temperature (25°C), protected from light, for 24 hours. A parallel control sample (1 mL TBPP solution + 1 mL water) should be stored under the same conditions.
-
Sampling & Analysis:
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot.
-
Quench the reaction by diluting 100-fold with mobile phase to stop further degradation.
-
Analyze immediately using a validated HPLC-UV/DAD method.
-
-
Causality Check: The use of 3% H₂O₂ is a standard starting point for phenols.[3] If degradation is too rapid, reduce the H₂O₂ concentration or the incubation time. If it's too slow, a slight increase in temperature (e.g., to 40°C) can be justified.
Protocol: Photolytic Degradation
Photostability testing is a critical component of stress testing, as light exposure can generate unique degradants not seen under other conditions.[3][4]
Objective: To determine the photostability of TBPP and identify photodegradants.
Methodology:
-
Preparation: Prepare a 0.1 mg/mL solution of TBPP in a 1:1 mixture of acetonitrile and water. The lower concentration and presence of water are important as they are more representative of potential real-world scenarios and can facilitate photodegradation.
-
Exposure:
-
Place the solution in a quartz cuvette or a suitable transparent container.
-
Expose the sample to a light source compliant with ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, run a "dark" control by wrapping an identical sample in aluminum foil and placing it alongside the exposed sample.
-
-
Sampling & Analysis: Sample at appropriate intervals and analyze by HPLC-UV/DAD. Compare the chromatogram of the exposed sample to the dark control to identify peaks corresponding to photodegradants.
-
Expert Insight: TBPP has been shown to degrade under simulated solar light, often aided by photocatalysts.[5][6][7] Even without a catalyst, direct photolysis can occur, making this a critical stress condition to evaluate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the stability testing of TBPP.
Q1: I am not observing any degradation of TBPP under acidic or basic hydrolysis conditions (e.g., 0.1 M HCl or 0.1 M NaOH at 60°C). Is my experiment failing?
A1: Not necessarily. This is actually an expected result. TBPP lacks functional groups that are susceptible to hydrolysis. Authoritative assessments have confirmed that TBPP is stable in aqueous environments at pH 4, 7, and 9.
-
Scientific Rationale: Hydrolysis reactions typically involve the cleavage of bonds like esters, amides, or glycosidic links, none of which are present in the TBPP molecule. The carbon-carbon and ether-like bonds in the biphenyl structure and the C-C bond of the tert-butyl group are chemically robust to these conditions.
-
Actionable Advice:
-
Confirm System Suitability: Ensure your HPLC system is functioning correctly by injecting a control sample.
-
Document the Stability: Report the compound as "stable" under the tested hydrolytic conditions. This is a valid and important piece of stability data.
-
Avoid Unrealistic Forcing: Do not escalate to extremely harsh conditions (e.g., 5 M HCl at reflux) unless a specific scientific question warrants it. Such conditions are not representative of pharmaceutical storage and can produce irrelevant, artifactual degradants.
-
Q2: My oxidative stress experiment with H₂O₂ resulted in a significant drop in the main TBPP peak, but I don't see any distinct degradation peaks. Where did my mass balance go?
A2: This is a classic issue when dealing with the oxidation of phenols. There are two primary causes:
-
Formation of Non-Chromophoric Products: The initial oxidation products may undergo further reactions to form smaller, volatile fragments or compounds that do not have a UV chromophore at your detection wavelength.
-
Polymerization: Phenolic radicals, formed during oxidation, can readily polymerize to form high molecular weight oligomers or polymers. These polymers may be insoluble in your sample diluent, precipitate out of solution, or be so strongly retained on your HPLC column that they do not elute during the run.
-
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect your stressed sample for any cloudiness or solid material.
-
Modify HPLC Method: Use a stronger solvent (e.g., tetrahydrofuran) in your mobile phase or at the end of your gradient to try and elute any highly retained species.
-
Use a Universal Detector: If available, analyze the sample using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), to visualize non-UV active compounds.
-
Size Exclusion Chromatography (SEC): To investigate polymerization, SEC can be used to separate molecules based on size and detect the presence of high molecular weight species.
-
Q3: After photolysis, I see a complex mixture of small peaks in my chromatogram. How do I determine the primary degradation pathway?
A3: A complex profile is common in photolytic degradation. The high energy from UV light can cleave bonds in multiple ways, leading to a variety of products.
-
Scientific Rationale: For hindered phenols, photodegradation can be initiated by the formation of a phenoxy radical. This can lead to subsequent reactions including oxidation, rearrangement, or cleavage of the tert-butyl group. Studies on similar phenols have shown degradation can proceed through hydroxylation and the formation of intermediates like catechols.[8][9]
-
Systematic Approach:
-
Time-Point Analysis: Analyze samples at multiple, shorter time points (e.g., 0, 2, 4, 8, 12 hours). Primary degradants will appear first and may then decrease as they are converted into secondary degradants.
-
Peak Tracking with LC-MS: Use a high-resolution LC-MS/MS system to analyze the samples. This will allow you to:
-
Obtain accurate mass measurements for each peak to propose elemental formulas.
-
Perform fragmentation analysis (MS/MS) to elucidate the structures of the degradants.
-
Trace the formation of products and propose a logical degradation pathway based on structural similarities.
-
-
Focus on Major Degradants: Initially, focus your identification efforts on the degradants that constitute the largest percentage of the total peak area (e.g., >1.0%).
-
Degradation Pathway Visualization
Based on established phenol chemistry and stress testing principles, the following pathways are plausible for TBPP.
Caption: Plausible degradation pathways for TBPP under stress.
Summary of Recommended Stress Conditions
The following table provides a starting point for your forced degradation studies on TBPP. The goal is to achieve 5-20% degradation to ensure that the degradation products formed are relevant.
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Outcome | Key Troubleshooting Point |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C | 24-48 hours | No significant degradation expected. | Confirm method is working; do not force degradation with extreme conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C | 24-48 hours | No significant degradation expected. | Some discoloration may occur due to phenoxide formation, but this is not degradation. |
| Oxidation | 3% H₂O₂ at RT | 8-24 hours | Degradation expected.[2] | Watch for loss of mass balance due to polymerization or formation of non-chromophoric products. |
| Thermal | 80°C (dry heat) | 48 hours | Likely stable. | If no degradation, consider higher temperatures only if relevant to the drug product's lifecycle (e.g., heat sterilization). Cleavage of the tert-butyl group typically requires much higher temperatures (>250°C).[10] |
| Photolysis | ICH Q1B compliant light source | Per ICH guidelines | Degradation expected.[5][7] | Use a dark control to differentiate between thermal and photolytic degradation. |
References
- Mergenbayeva, S., et al. (2022). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. MDPI.
- Patel, Y., et al. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
- Mergenbayeva, S., et al. (2022). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. MDPI. [Link]
- Toyama, T., et al. (2010). Proposed pathway for the metabolism of 4-tert-butylphenol by S. fuliginis strain TIK-1.
- van der Merwe, D., & Kendell, M. (2021). Degradation peaks during forced degradation of phenol in an iomeprol solution.
- Poulopoulos, S.G., et al. (2021). Ti2O3/TiO2-Assisted Solar Photocatalytic Degradation of 4-tert-Butylphenol in Water.
- Mergenbayeva, S., et al. (2022). Photocatalytic degradation of 4-tert-butylphenol using solar light responsive Ag>2>CO>3. Nazarbayev University Research Repository. [Link]
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).
- Mergenbayeva, S., et al. (2022). Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1: Mo, W) and Co-Doped (M2-M1: Cu, Co, Zn) Titania Catalysts.
- Science.gov.
- Toyama, T., et al. (2010). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment.
- Wang, J., et al. (2020). Degradation kinetics and mechanism of 2,4-Di-tert-butylphenol with UV/persulfate.
- Analytice. (n.d.). 4-Tert-butylphenol - analysis. Analytice. [Link]
- Kumar, V., et al. (2020). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
- Kumar, V., & Singh, R. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250. [Link]
- World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. ijrpp.com [ijrpp.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. mdpi.com [mdpi.com]
- 6. research.nu.edu.kz [research.nu.edu.kz]
- 7. Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1: Mo, W) and Co-Doped (M2-M1: Cu, Co, Zn) Titania Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 4-tert-Butyl-2-phenylphenol
Welcome to the technical support guide for the purification of 4-tert-Butyl-2-phenylphenol. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. As your partner in the lab, we aim to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and adapt these methods to your specific needs.
Section 1: Initial Assessment & General FAQs
Before proceeding with any purification technique, a preliminary assessment of your crude material is crucial. The synthetic route—often a Friedel-Crafts alkylation of 2-phenylphenol or a related process—can introduce specific impurities such as unreacted starting materials, isomeric byproducts (e.g., 2-tert-butyl-6-phenylphenol), and poly-alkylated species[1].
Frequently Asked Questions (General)
Question: My crude this compound sample is pink, red, or brown. What causes this discoloration and how can I prevent it?
Answer: This is a classic issue with phenolic compounds. The discoloration is almost always due to the formation of highly colored quinone-type impurities through oxidation.[2][3] Phenols are highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, and the presence of trace metal ions.
-
Causality: The phenolic hydroxyl group can be oxidized to a carbonyl, forming a conjugated system that absorbs visible light.
-
Preventative Measures:
-
Inert Atmosphere: Whenever feasible, conduct purification steps such as solvent evaporation or chromatography under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.[2]
-
Degassed Solvents: Using solvents that have been degassed (e.g., by sparging with N₂) can reduce exposure to dissolved oxygen.
-
Storage: Store the crude and purified material in a cool, dark place, preferably under an inert atmosphere.
-
-
Remediation: Minor color impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration. However, use charcoal sparingly, as it can also adsorb your desired product.
Question: How do I decide which purification technique is best for my situation?
Answer: The optimal technique depends on three key factors: the scale of your reaction, the nature of the impurities, and the required final purity. The following decision tree provides a general guideline.
Caption: Troubleshooting flowchart for common recrystallization problems.
Section 3: Purification by Column Chromatography
For separating complex mixtures, isomers, or for achieving very high purity, column chromatography is the method of choice. [4] Troubleshooting & FAQs (Chromatography)
Question: My compound is streaking or "tailing" badly on the silica gel column. What can I do?
Answer: This is the most common issue when purifying phenols on silica gel. The acidic phenolic hydroxyl group (pKa ≈ 10) interacts strongly with the slightly acidic silanol groups (Si-OH) on the silica surface, causing the compound to elute slowly and asymmetrically. [2]
-
Causality: Strong acid-base interactions between the analyte and the stationary phase lead to poor peak shape and separation.
-
Solutions:
-
Acidify the Eluent: Add a small amount (0.1 - 1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. [2][5]The added acid protonates the silica surface, reducing its interaction with your phenolic compound.
-
Use a Different Solvent: Toluene can be an excellent solvent for separating aromatic compounds and can sometimes improve peak shape compared to hexane or heptane. [6] 3. Change the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, especially if your compound is sensitive to acid. [6][7] Question: My compound won't move off the baseline, or it's coming off the column too quickly.
-
Answer: This is a problem of incorrect eluent polarity.
-
Stuck on Baseline (Rf = 0): The eluent is not polar enough. Gradually increase the percentage of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system). For very polar phenols, a dichloromethane/methanol system might be necessary. [6]* In the Solvent Front (Rf = 1): The eluent is too polar. Decrease the percentage of the polar solvent.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.3-0.4. Test adding 0.5% acetic acid to see if it improves the spot shape.
-
Column Packing: Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture you will use). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top. [2]3. Loading the Sample: Dissolve your crude product in a minimum amount of your eluent or a stronger solvent like dichloromethane.
-
Wet Loading: Apply the solution directly to the top of the column.
-
Dry Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This often gives better resolution.
-
-
Elution: Run the column by applying pressure (air or nitrogen). Start with a low polarity eluent and either run isocratically (same solvent mixture throughout) or gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound. [2]
Caption: Standard workflow for flash column chromatography purification.
Section 4: Purification by High-Vacuum Distillation
For large-scale purification (>20 g) or for removing non-volatile "tar" or high-boiling impurities, vacuum distillation can be a highly effective method. Given that substituted phenols have high boiling points, a vacuum is necessary to lower the boiling point and prevent thermal decomposition. [8][9] Frequently Asked Questions (Distillation)
Question: When should I choose distillation over other methods?
Answer: Distillation is ideal when:
-
You are working on a large scale where chromatography would be impractical.
-
The impurities have significantly different boiling points from your product. For example, removing a non-volatile polymeric byproduct or a much lower-boiling starting material.
-
The product is thermally stable at the reduced-pressure boiling point.
Question: What are the critical parameters for success?
Answer:
-
High Vacuum: A good vacuum pump is essential to lower the boiling point sufficiently. The pressure should be stable and monitored throughout the distillation.
-
Smooth Boiling: Use a magnetic stir bar or boiling chips to prevent bumping, which can be violent under vacuum.
-
Fractionating Column: For separating compounds with closer boiling points, a short Vigreux column can significantly improve separation efficiency.
-
Insulation: Insulate the distillation head and column to maintain the thermal gradient and prevent premature condensation.
This guide provides a framework for tackling the purification of this compound. Remember that each batch of crude material can be different, and the key to success is careful analysis and methodical troubleshooting.
References
- Benchchem. (2025).
- MicroSolv Technology Corporation. (2012).
- CDN.
- Norwitz, G., Nataro, N., & Lasko, P. (n.d.). Study of the Steam Distillation of Phenolic Compounds Using Ultraviolet Spectrometry. Analytical Chemistry.
- Solubility of Things. 2,6-Di-tert-butyl-4-phenylphenol | Solubility of Things.
- Wang, Z., et al. (2025). Catalytic synthesis of t-BAMBP and its purification through distillation.
- ResearchGate. (2013).
- European Patent Office. Purification of 2, 4, 6 - tri - (tert butyl)
- The Good Scents Company. 4-tert-butyl phenol.
- PrepChem.com.
- Reddit. (2025).
- Wikipedia. 4-tert-Butylphenol.
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).
- University of Rochester, Department of Chemistry.
- recrystalliz
- Protocol Online. (2006). Buffered Phenol Troubleshooting.
Sources
- 1. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buffered Phenol Troubleshooting - General Lab Techniques [protocol-online.org]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. gccpo.org [gccpo.org]
Technical Support Center: Scaling Up 4-tert-Butyl-2-phenylphenol Production
Welcome to the technical support center for the synthesis and scale-up of 4-tert-Butyl-2-phenylphenol. This guide is designed for researchers, chemists, and process engineers to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. The information provided herein is based on established principles of organic chemistry, particularly Friedel-Crafts alkylation, and process scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The industrial synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of 2-phenylphenol.[1][2][3] In this electrophilic aromatic substitution reaction, 2-phenylphenol is reacted with a tert-butylating agent, such as isobutylene or tert-butanol, in the presence of an acid catalyst.[4] Lewis acids like aluminum chloride (AlCl₃) or strong Brønsted acids are common catalysts.[5][6] The choice of catalyst and tert-butylating agent is a critical process parameter that influences reaction rate, selectivity, and overall yield. While traditional catalysts like AlCl₃ are effective, there is a trend towards using solid acid catalysts, such as zeolites, to simplify catalyst removal and reduce waste streams.[7]
Q2: What are the primary side reactions and by-products I should be aware of during scale-up?
A2: During the scale-up of the tert-butylation of 2-phenylphenol, several side reactions can occur, leading to a range of impurities. The most common by-products include:
-
Isomers: The tert-butyl group can add to other positions on the phenylphenol rings, leading to isomers such as 6-tert-Butyl-2-phenylphenol and 4-tert-Butyl-4'-phenylphenol. The formation of these isomers is often temperature and catalyst dependent.
-
Polyalkylation: The product, this compound, is more nucleophilic than the starting material, 2-phenylphenol, making it susceptible to further alkylation.[8] This can lead to the formation of di- and tri-tert-butylated species, such as 2,4-di-tert-butylphenol.[9]
-
Rearrangement Products: While less common with tert-butyl groups, carbocation rearrangements can occur with other alkylating agents, leading to a mixture of products.[8]
-
Dealkylation: Friedel-Crafts alkylations can be reversible, and under certain conditions, dealkylation of the product can occur.[1]
Q3: How does the choice of catalyst impact the reaction at scale?
A3: The choice of catalyst is a critical factor in the successful scale-up of this process.
-
Lewis Acids (e.g., AlCl₃, FeCl₃): These are highly active catalysts but can be difficult to handle at scale due to their moisture sensitivity and the generation of corrosive by-products.[5] Catalyst removal often requires a challenging aqueous workup, which can generate significant waste.
-
Brønsted Acids (e.g., H₂SO₄, HF): These are also effective catalysts but are highly corrosive and pose significant safety and environmental challenges at an industrial scale.[6]
-
Solid Acid Catalysts (e.g., Zeolites, Acidic Resins): These are increasingly favored in industrial applications as they are non-corrosive, easily separable from the reaction mixture by filtration, and can often be regenerated and reused.[7] This simplifies the purification process and reduces the environmental impact of the synthesis.
Troubleshooting Guide
This section addresses specific problems you might encounter during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Inefficient mixing leading to localized overheating or poor reactant contact.- Catalyst deactivation due to moisture or impurities.- Sub-optimal reaction temperature or time. | - Improve agitation to ensure uniform heat and mass transfer.- Ensure all reactants and solvents are anhydrous. Consider using a drying agent.- Optimize reaction temperature and time through a Design of Experiments (DoE) approach. |
| High Levels of Polyalkylation By-products | - The product is more reactive than the starting material.[8]- Incorrect stoichiometry (excess tert-butylating agent). | - Use the aromatic reactant (2-phenylphenol) in excess to favor mono-alkylation.[5]- Carefully control the addition of the tert-butylating agent. |
| Formation of Unwanted Isomers | - Reaction temperature is too high, promoting thermodynamic product formation.- Choice of catalyst favors different isomeric products. | - Lower the reaction temperature to favor the kinetically controlled product.- Screen different catalysts to find one with higher regioselectivity. |
| Difficult Product Isolation/Purification | - Presence of close-boiling isomers or by-products.- Emulsion formation during aqueous workup (with Lewis acid catalysts). | - Consider purification by recrystallization or column chromatography.[10][11]- For difficult separations, derivatization of the phenolic hydroxyl group may be an option.- For emulsion issues, consider using a different catalyst system (e.g., solid acid) to avoid an aqueous workup. |
| Exothermic Reaction Runaway | - Friedel-Crafts alkylations are highly exothermic.- Inadequate cooling capacity for the reactor size. | - Ensure the reactor has sufficient cooling capacity for the scale of the reaction.- Control the rate of addition of the limiting reagent to manage the heat evolution.- Use a solvent with a suitable boiling point to act as a heat sink. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis using a Solid Acid Catalyst
This protocol provides a starting point for the synthesis of this compound using a solid acid catalyst, which is often more amenable to scale-up.
Materials:
-
2-Phenylphenol
-
tert-Butanol
-
Solid acid catalyst (e.g., Amberlyst-15)
-
Toluene (or another suitable solvent)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Set up a round-bottom flask with a condenser, magnetic stirrer, and a nitrogen inlet.
-
Add 2-phenylphenol and the solid acid catalyst to the flask.
-
Add toluene to the flask and begin stirring.
-
Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).
-
Slowly add tert-butanol to the reaction mixture over a period of 1-2 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid acid catalyst. The catalyst can be washed with toluene and dried for potential reuse.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.[10][11]
Visualizations
Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. mt.com [mt.com]
- 4. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN111205172A - Clean production method of 2, 4-di-tert-butylphenol - Google Patents [patents.google.com]
- 10. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN101045670A - Process for purifying biphenyl - Google Patents [patents.google.com]
Resolving peak tailing and broadening in the chromatography of 4-tert-Butyl-2-phenylphenol
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common chromatographic issues, specifically peak tailing and broadening, encountered during the analysis of 4-tert-Butyl-2-phenylphenol. By understanding the underlying chemical principles, users can systematically diagnose problems and implement robust solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently seeing significant peak tailing for this compound in my reversed-phase HPLC analysis?
Peak tailing for this compound is almost always rooted in its chemical structure, specifically the phenolic hydroxyl (-OH) group.[1] In reversed-phase chromatography, which typically uses silica-based stationary phases, residual, unreacted silanol groups (Si-OH) are present on the silica surface.[2][3]
The polar phenolic group of your analyte can form strong secondary interactions with these active silanol sites through hydrogen bonding.[1][4] At mobile phase pH levels above approximately 3-4, these silanol groups can become ionized (Si-O⁻), creating negatively charged sites that can engage in strong electrostatic or ion-exchange interactions.[5][6] These secondary interactions are stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer on the column, which results in an asymmetrical peak with a distinct "tail".[2][7]
Caption: Analyte interaction with a silanol group on the stationary phase.
Q2: What is the difference between peak tailing and peak broadening, and what are their general causes?
While often occurring together, peak tailing and broadening are distinct issues with different primary causes.
-
Peak Tailing refers to peak asymmetry where the back half of the peak is wider than the front half. It is primarily a result of chemical issues , such as the secondary interactions described in Q1, or column overload , where the concentration of the analyte saturates the stationary phase.[1][8] A tailing factor (Tf) significantly greater than 1.2 is indicative of a problem.[9]
-
Peak Broadening (or band broadening) refers to an increase in the peak width and a corresponding decrease in column efficiency (lower plate count). This can be caused by both chemical and physical factors . Common causes include extra-column volume (excessive tubing), slow diffusion of the analyte, a non-optimal mobile phase flow rate, or a void at the head of the column.[10][11][12]
Q3: I'm observing poor peak shape. What is a systematic approach to troubleshooting this issue?
A logical, step-by-step approach is crucial to efficiently identify the root cause without making unnecessary changes to your method. The first step is to determine if the problem is global (affecting all peaks) or specific to your analyte.
If all peaks are tailing or broad, the issue is likely physical or system-related.[8][9] If the problem is isolated to this compound or other polar analytes, the cause is almost certainly chemical.
The following workflow provides a systematic guide to troubleshooting.
Caption: Systematic workflow for troubleshooting peak shape issues.
Q4: How can I use mobile phase optimization to eliminate peak tailing for this compound?
Mobile phase optimization is the most powerful tool for mitigating secondary silanol interactions.
-
pH Adjustment: The most effective strategy is to lower the mobile phase pH to a range of 2.5 - 3.0.[13] At this low pH, the vast majority of silanol groups are protonated (Si-OH) and thus electrically neutral, which significantly reduces the strong ionic interactions that cause tailing.[14][15]
-
Use of Acidic Additives: Incorporating a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), into the mobile phase is a standard practice to control and maintain a low pH.[15][16]
-
Buffer Systems: For methods requiring precise pH control, especially near an analyte's pKa, a buffer is essential. A 10-20 mM phosphate or acetate buffer can maintain a stable pH and increase the ionic strength of the mobile phase, which can help mask residual silanol activity.[3][14] Be cautious of buffer solubility when using high percentages of organic solvent like acetonitrile.[14]
Q5: Which HPLC column chemistries are best suited to prevent peak tailing with phenolic compounds?
Modern HPLC columns offer several features designed to minimize the unwanted effects of silanol groups.
-
High-Purity "Type B" Silica: Most modern columns are packed with high-purity, metal-free silica (Type B). These columns have a much lower concentration of acidic silanol groups compared to older "Type A" silica, resulting in inherently better peak shape for polar and basic compounds.[2][13]
-
End-Capped Columns: During manufacturing, many columns undergo an "end-capping" process where a small, reactive silane (like trimethylchlorosilane) is used to bond with and block a significant portion of the accessible residual silanols.[2][15] Using a well end-capped column is highly recommended for analyzing phenolic compounds.
-
Alternative Stationary Phases:
-
Phenyl-Hexyl Phases: These columns can provide alternative selectivity for aromatic compounds like this compound through π-π interactions, in addition to hydrophobic interactions.[17]
-
Polar-Embedded/Shielded Phases: These columns have a polar functional group embedded near the base of the alkyl chain. This technology shields the analyte from the underlying silica surface, further reducing silanol interactions and improving peak shape.[13]
-
Q6: Can my sample preparation or injection solvent be causing peak distortion?
Absolutely. The composition of your sample diluent is critical for achieving good peak shape.
-
Solvent Mismatch: If your sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength, like 100% acetonitrile) than the initial mobile phase of your gradient, it can cause severe peak distortion, including broadening and splitting.[12] The injected sample doesn't focus properly at the column head and instead travels down the column as a diffuse band.
-
Solution: As a best practice, always try to dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
-
Column Overload: Injecting too high a concentration or volume of your analyte can saturate the active retention sites on the stationary phase.[1] This leads to a situation where excess analyte molecules travel through the column unretained, causing peak fronting or tailing.[8]
-
Solution: To check for overload, simply dilute your sample 10-fold and reinject. If the peak shape improves and retention time increases slightly, you were likely overloading the column.
-
Q7: What instrumental factors could be contributing to peak broadening?
If you observe general peak broadening (decreased efficiency) for all peaks, your HPLC instrument setup may be the cause.
-
Extra-Column Volume: This refers to all the volume within the flow path outside of the column itself (e.g., injector, tubing, detector flow cell).[7] Excessive volume allows the separated analyte bands to diffuse and spread out, leading to broader peaks.
-
Solution: Minimize tubing length between the injector, column, and detector. Use tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005 inches) appropriate for your system's pressure.[18]
-
-
Flow Rate: Every column has an optimal flow rate that provides the highest efficiency. Deviating significantly from this optimum (either too high or too low) will result in increased band broadening.[19]
-
Temperature: Maintaining a consistent and stable column temperature is important. Increased temperature generally lowers mobile phase viscosity and can improve mass transfer kinetics, often leading to sharper peaks.[16][20] However, the primary goal is consistency to ensure reproducible retention times and peak shapes.
Experimental Protocols & Data
Protocol 1: Optimized Mobile Phase Preparation
This protocol describes the preparation of a mobile phase designed to suppress silanol interactions for the analysis of this compound.
Objective: To prepare a low-pH mobile phase that protonates silanol groups and ensures symmetric peak shape.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
0.45 µm solvent filtration apparatus
Procedure:
-
Aqueous Phase (A): Measure 999 mL of HPLC-grade water into a 1 L solvent bottle. Carefully add 1 mL of formic acid to achieve a 0.1% (v/v) concentration.
-
Organic Phase (B): Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle. Carefully add 1 mL of formic acid.
-
Degassing: Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump.
-
Filtration: While not always necessary with high-purity solvents, filtering the aqueous phase through a 0.45 µm filter is a good practice to remove any particulates that could block the column frit.
Table 1: Recommended Starting HPLC Conditions
The following table provides a robust set of starting parameters for developing a method for this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, High-Purity Silica (Type B), End-capped; ≤ 5 µm | Minimizes silanol interactions and provides good hydrophobic retention.[13][15] |
| Dimensions | 150 mm x 4.6 mm | Standard analytical column dimensions offering a good balance of resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Lowers pH to ~2.7, suppressing silanol ionization.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape for many compounds.[20] |
| Gradient | 50% B to 95% B over 15 minutes | Analyte is hydrophobic; a gradient is needed for efficient elution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Temperature | 30 - 40 °C | Elevated temperature can improve efficiency and reduce backpressure.[16] |
| Injection Volume | 5 - 10 µL | Keeps sample mass low to prevent overload. |
| Injection Solvent | Initial Mobile Phase Conditions (e.g., 50:50 Water:ACN) | Prevents peak distortion from solvent mismatch.[12] |
| Detection (UV) | ~275 nm | Based on typical absorbance for phenolic compounds; should be optimized empirically.[21] |
References
- Rajan, M., et al. (2021). Optimization of solvent extraction and HPLC-DAD method parameters for determination of phenolic compounds in various Brazilian propolis. Cogent Food & Agriculture, 7(1).
- Jandera, P., & Komersová, A. (2009). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1216(15), 3133-3144.
- Barron, D., & Sádaba, R. (2010). Improving HPLC Separation of Polyphenols. LCGC International.
- Lösungsfabrik. (2017). HPLC: What to do in case of peaks being too broad?.
- Padilha, C. S., et al. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Research International, 182, 114175. [Link available through alice.cnptia.embrapa.br]
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Nedić, M., et al. (2014). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Journal of Chemistry, 2014, 1-7.
- uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Nishi, H. (n.d.).
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- 4-tert-Butylphenol. (n.d.). In Wikipedia.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
- Li, H., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Journal of Food Processing and Preservation, 45(5).
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- This compound. (n.d.). PubChemLite.
- Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections.
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
- Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- Dolan, J. W. (1986).
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- What is "silanol activity" when a column is described as having low or high silanol activity?. (n.d.). Waters Knowledge Base.
- The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020). LCGC International.
- Toyama, T., et al. (2013). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology, 79(21), 6733-6740.
- Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns.
- Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions.
- Al-Degs, Y. S., et al. (2008). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. lctsbible.com [lctsbible.com]
- 4. acdlabs.com [acdlabs.com]
- 5. support.waters.com [support.waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 11. uhplcs.com [uhplcs.com]
- 12. agilent.com [agilent.com]
- 13. phenomenex.com [phenomenex.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. labcompare.com [labcompare.com]
- 16. tandfonline.com [tandfonline.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromtech.com [chromtech.com]
- 19. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isomer formation during the synthesis of 4-tert-Butyl-2-phenylphenol
Technical Support Center: Synthesis of 4-tert-Butyl-2-phenylphenol
A Guide to Minimizing Isomer Formation and Maximizing Purity
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. We understand that controlling regioselectivity is a primary challenge in this process. This document provides in-depth, experience-driven answers to common questions, troubleshooting strategies for isomer mitigation, and detailed protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound, focusing on the causality behind reaction outcomes and providing actionable solutions.
Q1: What are the primary synthetic routes to this compound, and which is more prone to isomer formation?
There are two principal retrosynthetic pathways for this molecule:
-
Route A: Friedel-Crafts Alkylation. This approach starts with 2-phenylphenol and introduces the tert-butyl group via electrophilic aromatic substitution using an alkylating agent like isobutylene or tert-butanol. This route is direct but highly susceptible to isomer formation.
-
Route B: Palladium-Catalyzed Cross-Coupling. This pathway begins with 4-tert-butylphenol, which is first halogenated at the ortho-position (e.g., bromination) and then coupled with a phenyl source (e.g., phenylboronic acid) via a Suzuki-Miyaura reaction. This multi-step route offers greater control over regioselectivity but comes with its own set of optimization challenges.
Primary Challenge: The Friedel-Crafts route (Route A) is where chemists most often face difficulties with isomer control due to competing reaction sites on the 2-phenylphenol ring.
Q2: I am performing a Friedel-Crafts alkylation of 2-phenylphenol and my GC/NMR analysis shows a significant byproduct. What is this isomer, and why does it form?
The most common isomeric byproduct is 6-tert-Butyl-2-phenylphenol .
Causality: The synthesis of this compound via Friedel-Crafts alkylation is a classic case of competing directing effects in electrophilic aromatic substitution. The hydroxyl (-OH) group on 2-phenylphenol is a powerful activating, ortho, para-director. The electrophile (the tert-butyl carbocation, (CH₃)₃C⁺) is therefore directed to two primary locations:
-
Position 4 (Para): Attack at this position yields the desired product, this compound.
-
Position 6 (Ortho): Attack here yields the undesired isomer, 6-tert-Butyl-2-phenylphenol.
The formation of the 6-tert-butyl isomer is a kinetically facile process, but the 4-tert-butyl isomer is often the thermodynamically more stable product due to reduced steric hindrance between the bulky tert-butyl group, the adjacent phenyl ring, and the hydroxyl group.
Q3: How can I maximize the yield of the desired 4-tert-butyl isomer over the 6-tert-butyl isomer in the Friedel-Crafts route?
Optimizing for the para-isomer involves shifting the reaction from kinetic to thermodynamic control and exploiting steric effects.
-
Catalyst Selection: Shape-selective solid acid catalysts are superior to traditional Lewis acids. Zeolites (like H-β) or iron-pillared montmorillonite clays create a sterically demanding environment within their pores.[1] The transition state required for ortho-alkylation is bulkier and disfavored, thus promoting formation of the linear para-isomer that can more easily form and diffuse out.
-
Reaction Temperature: Lowering the reaction temperature generally enhances selectivity for the thermodynamically stable para-product. While this may slow the reaction rate, it prevents isomerization and reduces the formation of the kinetic ortho-product. A temperature range of 70-90°C is often a good starting point.[2][3]
-
Solvent Choice: Using a non-polar solvent can sometimes favor para-substitution. The choice of solvent can influence the solvation of the intermediate carbocation and the transition state energies.[4]
-
Reaction Time: Allowing the reaction to proceed for a longer duration at a moderate temperature can facilitate the thermodynamically favored product, sometimes through rearrangement of the kinetically formed ortho-isomer to the more stable para-isomer, especially with strong Brønsted acids.[5]
| Parameter | Recommendation for High Para-Selectivity | Rationale |
| Catalyst | Solid Acid (e.g., Zeolite H-β, Pillared Clays) | Steric hindrance within catalyst pores disfavors the bulkier ortho-transition state.[6] |
| Temperature | Moderate (e.g., 70-90°C) | Favors the thermodynamically more stable para-product over the kinetically formed ortho-product.[4] |
| Reactant Ratio | Excess 2-Phenylphenol | Minimizes poly-alkylation by reducing the probability of a product molecule being alkylated again.[7] |
| Solvent | Non-polar (e.g., Toluene, Hexane) | Can influence transition state energies to favor para-substitution.[4] |
Q4: I'm considering the Suzuki cross-coupling route to avoid Friedel-Crafts issues. What are the key steps and potential pitfalls?
The Suzuki coupling route (Route B) offers excellent regiochemical control. The workflow involves two main stages, each with critical considerations.
Pitfalls & Troubleshooting:
-
Step 1: Selective Ortho-Bromination:
-
Problem: Formation of 2,6-dibromo-4-tert-butylphenol. The hydroxyl group activates both ortho positions.
-
Solution: Use precisely one equivalent of a mild brominating agent like N-Bromosuccinimide (NBS). Slowly add the NBS to the solution of 4-tert-butylphenol to avoid localized high concentrations. Monitor the reaction closely by TLC or GC to stop it upon full consumption of the starting material.
-
-
Step 2: Suzuki Coupling Failure:
-
Problem: Low or no yield of the desired product. This is a common issue in cross-coupling reactions.
-
Causes & Solutions:
-
Inactive Catalyst: The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure it is properly reduced in situ. The reaction mixture should turn dark brown or black.[8]
-
Improper Base/Solvent System: The base is crucial for activating the boronic acid.[9] A common system is K₂CO₃ or K₃PO₄ in a solvent mixture like Toluene/Water or Dioxane/Water. If your starting materials are base-sensitive, weaker bases like KF can be used.[10]
-
Oxygen Contamination: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. The reaction mixture must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) before adding the palladium catalyst.[8]
-
Boronic Acid Decomposition (Deboronation): Boronic acids can degrade, especially at high temperatures or in the presence of excess water. Use fresh, high-quality boronic acid. Sometimes, converting the boronic acid to a more stable trifluoroborate salt or boronate ester (like a pinacol ester) can resolve this issue.[11]
-
-
Q5: How can I purify the final product and separate it from the 6-tert-butyl isomer?
Separating these isomers can be challenging due to their similar polarities and boiling points.
-
Fractional Distillation Under Reduced Pressure: This is a viable method, particularly on a larger scale. The boiling points will be close, so a column with high theoretical plates is recommended.[12]
-
Melt Crystallization: This technique is highly effective for achieving high purity.[12] It involves partially melting the crude solid mixture and then slowly cooling it to allow the desired, often higher-melting, isomer to crystallize selectively. This process can be repeated for higher purity.[13]
-
Column Chromatography: For laboratory-scale purifications, column chromatography on silica gel is effective. A non-polar eluent system, such as Hexane/Ethyl Acetate or Hexane/Dichloromethane with a very low percentage of the polar solvent, is required to achieve separation. Gradient elution may be necessary.
Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: High-Selectivity Friedel-Crafts Alkylation (Route A)
This protocol is optimized for maximizing the yield of the 4-tert-butyl isomer using a solid acid catalyst.
Materials:
-
2-Phenylphenol
-
Isobutylene or tert-Butyl Alcohol
-
Zeolite H-β catalyst (activated by heating at 500°C for 2 hours under vacuum)
-
Toluene (anhydrous)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and a gas inlet (if using isobutylene).
-
Charge the flask with 2-phenylphenol (1.0 equiv), activated Zeolite H-β catalyst (10% by weight of the phenol), and anhydrous toluene.
-
Heat the mixture to 80°C with vigorous stirring.
-
Slowly bubble isobutylene gas (1.1 equiv) through the mixture over 2-3 hours. Alternatively, add tert-butyl alcohol (1.1 equiv) dropwise.
-
Maintain the reaction at 80°C for 6-12 hours. Monitor the reaction progress and isomer ratio by taking small aliquots and analyzing via GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid zeolite catalyst. The catalyst can be washed with toluene, dried, and reactivated for reuse.
-
Combine the filtrate and washings. Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product via one of the methods described in Q5.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Route B)
This protocol provides a robust method for the regioselective synthesis of the target compound.
Materials:
-
2-Bromo-4-tert-butylphenol (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%) or PdCl₂(dppf) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground
-
Toluene and Deionized Water (4:1 v/v)
Procedure:
-
To a Schlenk flask, add 2-Bromo-4-tert-butylphenol, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Add the degassed Toluene/Water solvent mixture via cannula or syringe.
-
Continue sparging the solution with argon for another 15 minutes.
-
Under a positive pressure of argon, add the palladium catalyst to the flask.
-
Heat the reaction mixture to 90°C and stir vigorously for 8-16 hours, or until TLC/GC analysis indicates complete consumption of the starting bromide.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., 98:2 Hexane:Ethyl Acetate).
References
- Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. Molecules.
- 4-tert-Butylphenol - Wikipedia.
- tert-Butylation of phenol catalysed by metal exchanged iron pillared montmorillonites. Catalysis Communications.
- Reaction mechanism of tert-butylation of phenol with tert-butyl alcohol over H-β zeolite: An ONIOM study. ResearchGate.
- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society.
- Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. MDPI.
- Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology.
- Method for preparing 4-tert-butyl-2-(alpha-methylbenzyl)phenol. Google Patents.
- Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. Catalysis Science & Technology.
- A process for the preparation of tertiary butyl phenol. Google Patents.
- Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv.
- Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society.
- Catalytic synthesis of t-BAMBP and its purification through distillation. ResearchGate.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization. Google Patents.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Ortho-tertiary butylation of phenol. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3408410A - Ortho-tertiary butylation of phenol - Google Patents [patents.google.com]
- 5. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]
- 6. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection and Optimization for 4-tert-Butyl-2-phenylphenol Synthesis
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals involved in the synthesis of 4-tert-Butyl-2-phenylphenol. It offers troubleshooting solutions and frequently asked questions to streamline catalyst selection and reaction optimization.
Part 1: Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, providing systematic approaches for diagnosis and resolution.
Issue 1: Low or No Conversion of Starting Material
Symptoms: Your reaction analysis, likely via GC-MS or NMR, indicates a high concentration of unreacted starting material (e.g., a 2-substituted 4-tert-butylphenol derivative) with little to no formation of the desired this compound.
Possible Causes and Step-by-Step Solutions:
-
Inactive or Inappropriate Catalyst:
-
Diagnosis: The chosen catalyst may be unsuitable for the specific transformation or could have degraded. The Suzuki-Miyaura cross-coupling is a common method for this synthesis, typically employing a palladium catalyst.[1][2]
-
Solution:
-
Catalyst Selection: A common starting point is a palladium(II) precatalyst like Pd(OAc)₂, which is reduced in situ to the active Pd(0) species.[3] Alternatively, a Pd(0) source such as Pd(PPh₃)₄ can be used directly.[4]
-
Catalyst Integrity: Ensure the catalyst has been stored under an inert atmosphere and away from moisture to prevent deactivation. If in doubt, use a fresh batch from a reputable supplier.
-
Alternative Metals: While palladium is the most common, nickel-based catalysts can also be effective for cross-coupling reactions and may be worth exploring if palladium systems fail.[5]
-
-
-
Suboptimal Ligand Choice:
-
Diagnosis: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[3][6] An inadequate ligand will result in poor catalytic activity.
-
Solution:
-
Ligand Screening: The properties of the ligand, such as its steric bulk and electronic character, significantly impact the reaction.[7][8] For many Suzuki couplings, bulky, electron-rich phosphine ligands are highly effective.[1][6] Consider screening a range of ligands, from simple triphenylphosphine (PPh₃) to more advanced biarylphosphine ligands like SPhos or XPhos, which are designed for challenging couplings.[7][9]
-
Palladium-to-Ligand Ratio: The stoichiometry between the palladium source and the ligand is critical. A common starting point is a 1:2 or 1:4 ratio, but this may require optimization.
-
-
-
Ineffective Base:
-
Diagnosis: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura cycle. If the base is too weak or insoluble, the reaction will not proceed efficiently.[1][2]
-
Solution:
-
Base Strength and Type: Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[10] For more difficult couplings, a stronger base like cesium carbonate (Cs₂CO₃) may be necessary.
-
Solubility: The base must have some solubility in the reaction medium. Often, a co-solvent like water is added to dissolve the inorganic base in an organic solvent system.[4]
-
-
-
Improper Solvent and Reaction Conditions:
-
Diagnosis: The solvent system must solubilize the reactants and the catalyst complex. The presence of oxygen can also be detrimental.
-
Solution:
-
Solvent Choice: Biphasic solvent systems like toluene/water or dioxane/water are common for Suzuki reactions.[2][4]
-
Degassing: It is crucial to thoroughly degas the solvents and the reaction mixture to remove dissolved oxygen.[10] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black and halting the reaction.[3][11] This can be done by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.
-
-
Troubleshooting Workflow for Low Conversion
Caption: A workflow for troubleshooting low conversion in cross-coupling reactions.
Issue 2: Significant Formation of Side Products
Symptoms: Your product analysis shows the presence of undesired byproducts, such as homocoupled products (e.g., biphenyl from the self-coupling of phenylboronic acid) or dehalogenated starting material.[11]
Possible Causes and Step-by-Step Solutions:
-
Homocoupling of the Boronic Acid:
-
Diagnosis: This is a common side reaction, often promoted by the presence of oxygen or certain palladium(II) species.[3][10]
-
Solution:
-
Rigorous Degassing: As stated before, removing oxygen is critical. Ensure all reagents and solvents are thoroughly degassed, and maintain a positive pressure of an inert gas throughout the reaction.[10]
-
Catalyst Loading: High catalyst concentrations can sometimes favor homocoupling. Try reducing the catalyst loading to the minimum effective amount.
-
Ligand Choice: Bulky phosphine ligands can sterically hinder the formation of homocoupled products.[10]
-
-
-
Protodeboronation:
-
Diagnosis: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[10] It can be promoted by high temperatures and prolonged reaction times.[10]
-
Solution:
-
Milder Conditions: Attempt the reaction at a lower temperature and monitor the progress to avoid unnecessarily long reaction times.
-
Stable Boronic Acid Derivatives: If protodeboronation is persistent, consider using more stable derivatives like boronic esters (e.g., pinacol esters) or trifluoroborate salts.[4][10]
-
Base Selection: Using a milder base, such as K₃PO₄ or K₂CO₃ instead of strong hydroxides, can help minimize this side reaction.[10]
-
-
-
Dehalogenation of the Electrophile:
-
Diagnosis: The starting aryl halide is converted to the corresponding arene without coupling. This can occur if a hydride source is present in the reaction mixture.[3]
-
Solution:
-
Purity of Reagents: Ensure all reagents and solvents are pure and free from potential hydride donors.
-
Reaction Conditions: This side reaction can sometimes be suppressed by adjusting the solvent, base, or ligand.
-
-
Catalyst and Ligand Selection for Minimizing Side Products
| Catalyst System | Ligand Type | Advantages | Considerations |
| Pd(OAc)₂ / PPh₃ | Simple phosphine | Cost-effective and widely available. | May be less effective for challenging substrates. |
| Pd(OAc)₂ / SPhos | Buchwald-type biarylphosphine | High activity, often at low catalyst loadings; good for sterically hindered substrates.[7] | Higher cost. |
| Pd(dppf)Cl₂ | Ferrocenyl phosphine | Good stability and activity for a range of substrates. | |
| Pd(PPh₃)₄ | Pre-formed Pd(0) complex | Ready to enter the catalytic cycle directly.[4] | Can be sensitive to air and moisture. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming carbon-carbon bonds, making it well-suited for this synthesis.[1][2] This reaction typically involves coupling an aryl halide or triflate with an organoborane in the presence of a palladium catalyst and a base.[1]
Q2: Which palladium catalyst and ligand combination is a good starting point?
A robust starting point for optimization is a combination of a palladium(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or RuPhos.[7] This type of system is known to be effective for a broad range of Suzuki-Miyaura couplings, including those with challenging substrates.[8]
Q3: How critical is the choice of base?
The base is absolutely critical. It participates in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1] The choice of base can significantly impact the reaction rate and the prevalence of side reactions. A common and effective choice is K₃PO₄.[10]
Q4: What is the role of the ligand in the catalytic cycle?
The ligand plays multiple crucial roles in a palladium-catalyzed cross-coupling reaction:
-
Stabilization: It stabilizes the palladium center, preventing its aggregation into inactive palladium black.[3]
-
Solubilization: It helps to keep the palladium species dissolved in the organic solvent.[3]
-
Modulation of Reactivity: The steric and electronic properties of the ligand directly influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[5][6][8] Generally, bulky and electron-donating ligands facilitate these steps, leading to a more efficient catalytic turnover.[1][6]
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Q5: Is it necessary to run this reaction under an inert atmosphere?
Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen.[3] Performing the reaction under an inert atmosphere (nitrogen or argon) prevents oxidative degradation of the catalyst, which would otherwise lead to lower yields and the formation of byproducts.[10]
Part 3: Experimental Protocol Example
Optimization of Reaction Conditions for the Synthesis of this compound
Objective: To determine the optimal catalyst, ligand, base, and solvent for the Suzuki-Miyaura coupling of 2-bromo-4-tert-butylphenol with phenylboronic acid.
Materials:
-
2-bromo-4-tert-butylphenol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
SPhos
-
Potassium carbonate (K₂CO₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
1,4-Dioxane
-
Deionized water
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Array Setup: In a glovebox or under a flow of inert gas, arrange an array of reaction vials. To each vial, add 2-bromo-4-tert-butylphenol (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Variable Addition:
-
Catalyst/Ligand: To designated vials, add the palladium precursor (e.g., 0.02 mmol Pd(OAc)₂) and the chosen ligand (e.g., 0.04 mmol PPh₃ or SPhos).
-
Base: To each vial, add the selected base (e.g., 2.0 mmol of K₂CO₃ or K₃PO₄).
-
-
Solvent Addition: Add the chosen degassed organic solvent (5 mL, e.g., toluene or 1,4-dioxane) and degassed water (1 mL) to each vial.
-
Inert Atmosphere: Tightly seal the vials, remove them from the glovebox (if used), and place them on a manifold to ensure a positive pressure of inert gas.
-
Reaction: Place the array of vials in a pre-heated reaction block or oil bath at a set temperature (e.g., 100 °C) and stir for a predetermined time (e.g., 12 hours).
-
Analysis: After cooling, an internal standard is added to each vial, and a small aliquot is taken, diluted, and analyzed by GC-MS or LC-MS to determine the conversion of the starting material and the yield of the desired product. This allows for a direct comparison of the different reaction conditions.
References
- BenchChem. (2025). Preventing side reactions in the Suzuki coupling of 4,4'-dibromostilbene. BenchChem Tech Support.
- Kattuboina, A., & D. K. (2009). Developing Ligands for Palladium(II)
- Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Unknown. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Unknown Source.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Unknown. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Unknown. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Unknown. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. MDPI.
- Unknown. (n.d.). Selecting an optimum catalyst for producing para-tert-butylphenol by phenol alkylation with tert-butanol.
- Unknown. (n.d.). Synthesis of p-tert.-butyl phenol. PrepChem.com.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- BenchChem. (2025).
- Murray, P. (n.d.). Case Study: Knowledge Based Problem Solving.
- Unknown. (n.d.). Optimization of the Suzuki coupling reaction.
- Unknown. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Unknown. (n.d.). Optimization of coupling reaction conditions. dtbpf,...
- Unknown. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Unknown. (n.d.). Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst.
- McCallum, T., Barriault, L., & Unknown. (n.d.). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. Unknown Source.
- Unknown. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Unknown. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
- Unknown. (n.d.). Preparation of 4-tert-butylphenol. PrepChem.com.
- Unknown. (n.d.). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
- Unknown. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.
- Unknown. (n.d.). WO2018073835A1 - A process for the preparation of tertiary butyl phenol.
- Unknown. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. theses.enscm.fr [theses.enscm.fr]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating an HPLC-UV Method for 4-tert-Butyl-2-phenylphenol Using Certified Reference Materials
This guide provides a comprehensive framework for the validation of an analytical method for 4-tert-Butyl-2-phenylphenol, a compound of interest in various industrial and research settings. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A validated method ensures that the results generated are reliable, reproducible, and fit for their intended purpose.[1] This guide will walk you through the essential validation parameters as prescribed by leading regulatory bodies, grounding our approach in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4]
The cornerstone of any robust validation, particularly for accuracy, is the use of a Certified Reference Material (CRM). A CRM is a standard of the highest metrological quality, providing a known, true value that serves as the benchmark against which our own method's performance is measured. This guide will demonstrate how to leverage a CRM to establish irrefutable evidence of a method's suitability.
The Foundational Role of Certified Reference Materials (CRMs)
Before delving into the experimental protocols, it is crucial to understand why a CRM is indispensable. A CRM is produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring its certified value has established traceability to a national or international standard. In method validation, the CRM is not just another reagent; it is the ultimate arbiter of accuracy. By comparing the method's measured value of the CRM to its certified value, we directly assess the systematic error, or bias, of our analytical procedure. This provides the trustworthiness pillar of our scientific narrative, demonstrating that the method is not just precise, but also accurate.
The Validation Workflow: A Holistic Approach
Method validation is not a series of disconnected tests but an integrated process designed to build a comprehensive performance profile of the analytical method. The following diagram illustrates the typical workflow, demonstrating how each validation parameter contributes to the overall assessment of the method's fitness for purpose.
Caption: High-level workflow for analytical method validation.
Core Validation Parameters: An In-Depth Analysis
The ICH Q2(R2) guideline outlines the key performance characteristics that must be evaluated.[4][5] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][6]
Specificity
-
Expertise & Experience: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8][9] For a purity assay, demonstrating that your method's peak for this compound is free from interference is non-negotiable.
-
Trustworthiness: This is demonstrated by injecting a blank matrix (placebo) and observing no significant peaks at the retention time of the analyte. Additionally, spiking the placebo with the CRM and known impurities and demonstrating baseline resolution confirms specificity.
-
Acceptance Criteria: The blank sample should show no interference at the retention time of the this compound peak.[10]
Linearity and Range
-
Expertise & Experience: Linearity demonstrates a direct proportionality between the analyte concentration and the analytical signal over a defined range.[7][11] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4][9]
-
Trustworthiness: A minimum of five concentration levels prepared from the CRM stock solution should be analyzed.[11] The resulting data are subjected to linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be less than 2% of the response at the 100% concentration level.[10]
Accuracy
-
Expertise & Experience: Accuracy represents the closeness of the test results to the true value.[8][12] This is the most critical parameter where the CRM plays a direct role. The experiment involves spiking a blank matrix with the CRM at different concentration levels.
-
Trustworthiness: Accuracy is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).[13] The percent recovery is then calculated.
-
Acceptance Criteria: For a drug substance assay, the mean recovery should be within 98.0% to 102.0%.[7][14]
Precision
-
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[7][11] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[13]
-
-
Trustworthiness: Repeatability is assessed by performing at least six replicate measurements at 100% of the test concentration. Intermediate precision is evaluated by comparing the results across different conditions.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2%.[8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Expertise & Experience: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7][13]
-
Trustworthiness: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or calculated from the standard deviation of the response and the slope of the calibration curve.[13]
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.[14]
The logical relationship between these core parameters is illustrated below. Accuracy and precision are the ultimate indicators of a method's performance, supported by the foundational characteristics of specificity and linearity.
Sources
- 1. iosrphr.org [iosrphr.org]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. assayprism.com [assayprism.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. pharmout.net [pharmout.net]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. pharmtech.com [pharmtech.com]
- 14. scispace.com [scispace.com]
Performance comparison of 4-tert-Butyl-2-phenylphenol as a stabilizer in different polymers
An In-Depth Technical Guide to the Performance of 4-tert-Butyl-2-phenylphenol as a Polymer Stabilizer
Senior Application Scientist's Foreword: In the field of polymer science, the battle against degradation is perpetual. The longevity and reliability of a polymer are fundamentally tied to the efficacy of its stabilization system. Among the primary defenses are hindered phenolic antioxidants, a class of molecules engineered to interrupt the auto-oxidative cycles that lead to material failure. This guide focuses on a specific, highly hindered phenol: this compound.
It is important to note that while this compound's structure suggests high efficacy, comprehensive, direct comparative studies in the public domain are limited. Therefore, this guide will establish the foundational principles of its mechanism based on well-understood structure-activity relationships of hindered phenols. We will then draw upon experimental data from closely related structural analogs to provide a robust, data-informed perspective on its expected performance in various polymer systems. This approach allows us to build a predictive and practical framework for researchers and formulation scientists.
The Mechanism of Action: A Guardian Against Oxidation
Polymer degradation is a free-radical chain reaction initiated by heat, UV radiation, or mechanical stress. These initiators create highly reactive alkyl radicals (R•) from the polymer backbone. In the presence of oxygen, these are rapidly converted to peroxyl radicals (ROO•), which then propagate the degradation cascade.
Hindered phenolic antioxidants, including this compound, function as primary antioxidants by acting as "radical scavengers."[1][2] The core of their function lies in the phenolic hydroxyl (-OH) group, which can donate its hydrogen atom to neutralize the destructive peroxyl radicals, terminating the chain reaction.[1]
The efficacy of a phenolic antioxidant is determined by two key factors:
-
Hydrogen Donation: The ease with which the O-H bond breaks to donate the hydrogen atom.
-
Radical Stability: The stability of the resulting phenoxy radical. If the phenoxy radical is not sufficiently stable, it can itself initiate new degradation pathways.
This is where the "hindered" nature of this compound becomes critical. The bulky tert-butyl group at the para-position and the phenyl group at the ortho-position provide significant steric hindrance.[1][3] This steric shield serves two purposes: it protects the newly formed phenoxy radical, making it less reactive and unable to propagate new chains, and it enhances the stability of the antioxidant molecule itself at high temperatures. The electron-donating nature of the tert-butyl group further enhances the stability of the phenoxy radical.[3][4]
Caption: Free-radical scavenging mechanism of a hindered phenolic antioxidant.
Performance Comparison in Polymer Matrices
The selection of an antioxidant is highly dependent on the polymer matrix and the expected application stresses. Based on its high molecular weight and sterically hindered structure, this compound is anticipated to be a low-volatility, highly effective stabilizer, particularly for polyolefins during high-temperature processing and long-term service.
To quantify this expected performance, we will analyze experimental data from a close structural analog, 4,4'-Bis(2,6-di-tert-butylphenol) , a high-performance bisphenol antioxidant.[5][6] This analog shares the critical 2,6-disubstituted hindered phenol moiety, making its performance data a valuable proxy.
Polypropylene (PP)
Polypropylene is notoriously susceptible to thermo-oxidative degradation due to the presence of tertiary hydrogens in its backbone. The effectiveness of a stabilizer is often measured by Oxidative Induction Time (OIT), which indicates how long a material can resist oxidation at an elevated temperature.
A study comparing 4,4'-bis(2,6-di-tert-butylphenol) (referred to as BP-5) with commercial antioxidants in polypropylene at a 0.3 wt% loading provides compelling evidence of its high performance.[5]
| Stabilizer System | Polymer Matrix | Oxidative Induction Time (OIT) @ 200°C (minutes) |
| None | Polypropylene | ~5 |
| 4,4'-bis(2,6-di-tert-butylphenol) (Analog) | Polypropylene | 45.2 |
| Irganox 1098 (Commercial Amide-type Phenolic) | Polypropylene | 15.1 |
| Irganox 1010 (Commercial Hindered Phenolic) | Polypropylene | 58.5 |
| Irganox B215 (Phenolic/Phosphite Blend) | Polypropylene | 60.1 |
| Data sourced from Akhmadullin et al. (2015).[5] |
Analysis: The data shows that the hindered bisphenol analog provides a nearly 10-fold increase in OIT compared to the unstabilized polypropylene. While high-performance commercial systems like Irganox 1010 and B215 show longer induction periods, the analog demonstrates significantly better performance than other stabilizers like Irganox 1098.[5] This strongly suggests that this compound, with its highly hindered structure, would offer excellent protection to polypropylene during melt processing and high-temperature applications.
Polyethylene (PE)
For polyethylene, particularly high-density polyethylene (HDPE), stabilization is crucial for preventing degradation during multiple extrusion cycles and ensuring long-term thermal stability (LTTS) in applications like pipes and appliance components.[7] High molecular weight and low volatility are key attributes for PE stabilizers.
While direct data for this compound is unavailable, its expected low volatility makes it a strong candidate. Often, hindered phenols are used in synergy with secondary antioxidants like phosphites (e.g., Tris(2,4-di-tert-butylphenyl) phosphite), which protect the primary antioxidant during processing, leaving it intact to provide long-term heat stability.[7][8] The performance of such a system is superior to using an antioxidant alone.[7] Given its structure, this compound would be an excellent primary antioxidant in such a synergistic blend for polyethylene.
Rubbers and Elastomers
In elastomers like polyisoprene rubber, stabilizers must preserve properties like plasticity after thermal aging. Studies on 4,4'-bis(2,6-di-tert-butylphenol) in SKI-3 polyisoprene rubber showed it provided a higher plasticity retention index than other phenolic antioxidants, demonstrating its effectiveness in flexible matrices.[5][9] This indicates that this compound would likely perform well in protecting elastomeric materials from oxidative degradation.
Experimental Evaluation Protocols
To validate the performance of this compound in a specific polymer, a systematic experimental approach is required. The following protocols describe a self-validating system for comparative analysis.
Experimental Workflow Overview
Caption: Standard workflow for evaluating polymer stabilizer performance.
Protocol 1: Sample Preparation via Melt Compounding
Causality: To ensure homogenous dispersion of the stabilizer within the polymer matrix, melt compounding is essential. Inadequate dispersion leads to localized degradation and unreliable data.
-
Pre-Blending: Dry-blend the base polymer resin (e.g., polypropylene powder) with the desired concentration of this compound (typically 0.1 - 0.5 wt%) and any other additives (e.g., secondary antioxidants).
-
Melt Compounding: Feed the pre-blended mixture into a co-rotating twin-screw extruder. Set a temperature profile appropriate for the polymer (e.g., 180-220°C for polypropylene).
-
Pelletizing: Extrude the molten polymer strand through a die, cool it in a water bath, and pelletize it into uniform granules.
-
Drying: Thoroughly dry the pellets in a vacuum oven to remove any moisture, which can interfere with subsequent testing.
-
Specimen Molding: Use an injection molding machine to produce standardized test specimens from the dried pellets as required by ASTM standards (e.g., tensile bars, impact discs).
Protocol 2: Thermo-Oxidative Stability Assessment
Trustworthiness: This dual-method approach provides a comprehensive thermal stability profile. TGA measures resistance to decomposition, while DSC-OIT measures resistance to oxidation.
-
Thermogravimetric Analysis (TGA) - ASTM E1131:
-
Place a small sample (5-10 mg) of the stabilized polymer into the TGA crucible.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) to determine the onset of thermal degradation.
-
A higher degradation onset temperature indicates better thermal stability.
-
-
Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT) - ASTM D3895:
-
Place a small, thin section of the sample (5-10 mg) in an open aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere to the desired test temperature (e.g., 200°C for PP).
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT. A longer OIT signifies superior oxidative stability.
-
Protocol 3: Accelerated Aging and Mechanical Property Retention
Causality: This protocol simulates the long-term service life of a polymer at elevated temperatures. The retention of mechanical properties is the ultimate measure of a stabilizer's effectiveness in preserving the material's structural integrity.
-
Initial Property Measurement: Test a set of un-aged specimens for key mechanical properties, such as tensile strength, elongation at break (ASTM D638), and impact strength (ASTM D256).
-
Accelerated Oven Aging: Place additional sets of specimens in a forced-air oven at a specified temperature (e.g., 150°C for PP) according to ASTM D3045.
-
Periodic Testing: Remove sets of specimens at regular intervals (e.g., 100, 250, 500, 1000 hours).
-
Post-Aging Measurement: Allow the aged specimens to cool and condition to room temperature, then re-test their mechanical properties.
-
Data Analysis: Calculate the percentage of property retention over time. A slower decline in properties indicates better long-term thermal stability.
References
- Vinati Organics. (n.d.). 2 4 di tert butyl phenol (2 4 dtbp), cas 96-76-4.
- Gubarev, E. A., et al. (2019). Thermal Stability Study of 4-tert-Butylphenol. Russian Journal of Physical Chemistry B.[10]
- ResearchGate. (n.d.). Hydrogen bonding, miscibility, crystallization, and thermal stability in blends of biodegradable polyhydroxyalkanoates and polar small molecules of 4‐tert‐butylphenol.
- Akhmadullin, R. M., et al. (2015). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. Russian Journal of Applied Chemistry.[5]
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement.
- Energiforsk. (2022). Reaction kinetics of antioxidants for polyolefins.
- MDPI. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
- MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
- Vinati Organics. (n.d.). 2 4 di tert butyl phenol (2 4 dtbp), cas 96-76-4.
- ResearchGate. (n.d.). SYNTHESIS, CHEMICAL AND BIOLOGICAL PROPERTIES OF ANTIOXIDANT 4,4'-BIS(2,6-DI-TERT-BUTYLPHENOL).
- Wikipedia. (n.d.). Antioxidant.
- ResearchGate. (n.d.). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis.
- ResearchGate. (n.d.). Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers.
- PubChem. (n.d.). 2,4-Di-tert-butylphenol.
- Wikipedia. (n.d.). 4-tert-Butylphenol.
- National Institutes of Health. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
- National Institutes of Health. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.
- PubChem. (n.d.). 4-tert-Butylphenol.
- OECD Existing Chemicals Database. (n.d.). P-TERT-BUTYL PHENOL CAS N°: 98-54-4.
- Vinati Organics Ltd. (n.d.). Para Tertiary Butyl Phenol (PTBP), 4 Tert Butylphenol - CAS 98-54-4.
- The Good Scents Company. (n.d.). 2,4-di-tert-butyl phenol.
Sources
- 1. energiforsk.se [energiforsk.se]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. specialchem.com [specialchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 4-tert-Butyl-2-phenylphenol Measurement
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides an in-depth, objective comparison of three common analytical techniques for the measurement of 4-tert-Butyl-2-phenylphenol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Supported by experimental data and established protocols, this document will explore the principles, methodologies, and relative performance of each technique to aid in the selection of the most appropriate method for your specific analytical needs.
Introduction to this compound and the Imperative for Accurate Measurement
This compound is a substituted phenolic compound with various industrial applications. Its accurate quantification is crucial for quality control in manufacturing processes, safety assessment in environmental monitoring, and for understanding its potential biological activities in pharmaceutical research. The selection of an appropriate analytical technique is a critical decision that influences the reliability, sensitivity, and efficiency of the measurement process. This guide will delve into the technical nuances of HPLC, GC-MS, and UV-Vis spectrophotometry, offering a comprehensive cross-validation to inform your analytical strategy.
Principles of the Analytical Techniques
A foundational understanding of the principles behind each technique is essential for appreciating their respective strengths and limitations in the context of analyzing this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[1] For non-volatile and thermally labile compounds like many phenols, HPLC is often a preferred method.[2] The separation is based on the analyte's polarity, and detection is typically achieved using an ultraviolet (UV) detector, as phenolic compounds inherently absorb UV light.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds.[3] However, many phenolic compounds, including this compound, have polar hydroxyl groups that can lead to poor chromatographic peak shape and thermal degradation. To overcome this, a derivatization step is often employed to convert the polar -OH group into a less polar and more volatile moiety, making it amenable to GC analysis.[4]
Ultraviolet-Visible (UV-Vis) Spectrophotometry is a simpler and more accessible technique based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). While rapid and cost-effective, its selectivity can be limited, especially in complex mixtures where multiple components may absorb at similar wavelengths.[5][6]
Experimental Workflows and Protocols
To provide a practical comparison, detailed experimental protocols for the analysis of this compound using each technique are outlined below. These protocols are based on established methods for phenolic compounds and should be optimized and validated for specific laboratory conditions and sample matrices.
General Sample Preparation
For solid samples, an initial extraction step is typically required. This can be achieved through methods like soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) using an appropriate organic solvent such as methanol or acetonitrile.[2] For liquid samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte and remove interfering matrix components.[7][8]
Diagram of the General Analytical Workflow
Sources
- 1. jasco-global.com [jasco-global.com]
- 2. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review | MDPI [mdpi.com]
- 8. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-faceted Approach to the Structural Elucidation of Synthesized 4-tert-Butyl-2-phenylphenol
A Comparative Guide for Definitive Characterization
In the realm of chemical synthesis and drug development, unambiguous structural confirmation of a target molecule is paramount. This guide provides a comprehensive framework for the structural elucidation of synthesized 4-tert-Butyl-2-phenylphenol, a substituted biphenyl phenol derivative. We will explore a synergistic application of modern spectroscopic techniques, demonstrating how their combined data provides a self-validating system for confirmation, leaving no room for isomeric ambiguity.
The synthesis of biphenyl phenols, often achieved through cross-coupling reactions, can potentially yield various isomers. For instance, the reaction of a tert-butylated phenol with a phenylating agent could result in not only the desired this compound but also isomers like 2-tert-Butyl-4-phenylphenol. A singular analytical method may not suffice to distinguish these closely related structures. Therefore, a multi-technique approach is not just best practice; it is a necessity for rigorous scientific validation.[1][2][3][4]
This guide will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1][2] For each technique, we will discuss the expected data for this compound and contrast it with that of a potential isomer to highlight the distinguishing analytical features.
The Analytical Imperative: Distinguishing Isomers
The primary challenge in confirming the structure of this compound lies in differentiating it from its isomers. The positioning of the bulky tert-butyl group and the phenyl substituent on the phenol ring significantly influences the chemical environment of each atom, leading to unique spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[1][4] By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed map of the molecular structure can be constructed.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment.
-
Aromatic Protons: The three protons on the substituted phenol ring will appear as distinct signals, likely multiplets, due to spin-spin coupling. Their chemical shifts will be influenced by the electron-donating hydroxyl group and the anisotropic effects of the adjacent phenyl ring. The five protons of the unsubstituted phenyl ring will likely appear as a complex multiplet further downfield.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, typically in the upfield region (around 1.3 ppm).
-
Hydroxyl Proton: The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
Comparative ¹H NMR Data:
| Proton Assignment | Expected Data for this compound | Distinguishing Features from 2-tert-Butyl-4-phenylphenol |
| tert-Butyl (9H) | Singlet, ~1.3 ppm | Similar chemical shift expected. |
| Aromatic (Phenol Ring, 3H) | Three distinct signals in the aromatic region. | The splitting patterns and chemical shifts of the three aromatic protons will differ significantly due to the different substitution pattern. |
| Aromatic (Phenyl Ring, 5H) | Multiplet in the aromatic region. | Similar multiplet expected. |
| Hydroxyl (1H) | Broad singlet. | Similar broad singlet expected. |
¹³C NMR Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, a total of 12 distinct signals are expected in the aromatic region (6 for each ring, assuming no accidental equivalence) and two in the aliphatic region (for the quaternary and methyl carbons of the tert-butyl group).
Expected ¹³C NMR Signals:
| Carbon Assignment | Expected Chemical Shift Range (ppm) |
| C-OH (Phenolic) | 150-160 |
| C-phenyl (Phenolic ring) | 125-135 |
| Aromatic CHs (Phenolic ring) | 115-130 |
| C-tert-butyl (Phenolic ring) | 140-150 |
| Aromatic C (ipso, Phenyl ring) | 135-145 |
| Aromatic CHs (Phenyl ring) | 125-130 |
| Quaternary C (tert-butyl) | 30-40 |
| Methyl C (tert-butyl) | 25-35 |
The precise chemical shifts, particularly of the substituted carbons in the phenolic ring, will be key identifiers.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns.[1][2]
For this compound (C₁₆H₁₈O), the molecular weight is 226.31 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to this mass.
The key to isomeric differentiation lies in the fragmentation pattern. The stability of the resulting fragments often dictates the major fragmentation pathways.
-
Benzylic Cleavage: A common fragmentation for alkyl-substituted aromatic compounds is the loss of a methyl group from the tert-butyl substituent, leading to a stable benzylic carbocation. This would result in a fragment at M-15.
-
Phenolic Fragmentation: Cleavage of the C-C bond between the two aromatic rings can also occur.
The relative intensities of these fragment ions can provide a fingerprint to distinguish between isomers.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1]
Characteristic IR Absorptions for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Phenolic O-H | 3200-3600 (broad) | Stretching |
| Aromatic C-H | 3000-3100 (sharp) | Stretching |
| Aliphatic C-H | 2850-2970 (strong) | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
| C-O | 1200-1260 | Stretching |
While IR is excellent for confirming the presence of the phenol and the aromatic and aliphatic components, it is less powerful for distinguishing between isomers on its own. However, it serves as a crucial piece of corroborating evidence.
Experimental Protocols & Workflows
Workflow for Structural Elucidation
Caption: Overall workflow for synthesis, purification, and structural confirmation.
Sample Preparation and Data Acquisition
NMR Spectroscopy
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Acquire ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.
Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC or GC inlet.
-
Acquire data in positive or negative ion mode using a high-resolution mass analyzer (e.g., TOF or Orbitrap).
IR Spectroscopy
-
Place a small amount of the solid sample directly on the ATR crystal of the FTIR spectrometer.
-
Alternatively, prepare a KBr pellet or a mull.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Synthesizing the Data for Final Confirmation
The definitive confirmation of this compound is achieved when the data from all three spectroscopic techniques converge and are inconsistent with the structures of potential isomers.
-
NMR provides the carbon-hydrogen framework.
-
MS confirms the molecular formula and provides fragmentation clues that support the proposed structure.
-
IR verifies the presence of the key functional groups.
By systematically comparing the acquired data with the expected values and considering the potential spectroscopic features of isomers, researchers can confidently assign the correct structure to their synthesized compound. This rigorous, multi-faceted approach underpins the principles of scientific integrity and is essential for reliable research and development.
References
- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
- Vertex AI Search. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- Wiley Analytical Science. (2016, January 15). Structure Elucidation in Organic Chemistry.
- Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
- YouTube. (2020, June 18). structure elucidation | Interactive session | Spectral analysis.
- MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol.
- Google Patents. (n.d.). Method for preparing 4-tert-butyl-2-(alpha-methylbenzyl)phenol.
- Wikipedia. (n.d.). 4-tert-Butylphenol.
- PrepChem.com. (n.d.). Synthesis of p-tert.-butyl phenol.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- SpectraBase. (n.d.). 4-Tert-butylphenol - Optional[1H NMR] - Chemical Shifts.
- National Institute of Standards and Technology. (n.d.). Phenol, p-tert-butyl-.
- Chemistry LibreTexts. (2022, July 3). Fragmentation.
- National Institute of Standards and Technology. (n.d.). 2,4-Di-tert-butylphenol.
Sources
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-tert-Butyl-2-phenylphenol Analysis
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 4-tert-Butyl-2-phenylphenol. It is designed for researchers, scientists, and drug development professionals to ensure the reliability and comparability of analytical data across different laboratories. This document delves into the critical aspects of study design, method selection, and data interpretation, underpinned by established international standards. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are provided, along with a structured approach to data analysis and performance evaluation.
Introduction: The Imperative for Analytical Harmony
This compound is a significant compound in various industrial applications, and its accurate quantification is paramount for quality control, regulatory compliance, and research and development. However, analytical results can exhibit variability between laboratories due to differences in methodology, instrumentation, and analyst expertise. An inter-laboratory comparison (ILC), also known as a proficiency test (PT), is a powerful tool to assess and ensure the competency of analytical laboratories.[1][2] The primary objectives of an ILC for this compound analysis are:
-
To assess the performance of individual laboratories by comparing their results to a reference value.[2]
-
To identify potential analytical challenges and sources of error in the measurement process.
-
To harmonize analytical methodologies to improve the overall quality and consistency of data.
-
To provide a measure of confidence in the analytical data being generated by participating laboratories.
This guide will walk you through the essential steps of designing and implementing a robust ILC for this compound, drawing upon the principles outlined in ISO/IEC 17043 and ISO 5725-2.[1][3]
Designing a Robust Inter-laboratory Comparison Study
A well-designed ILC is the cornerstone of a successful proficiency testing program. The following diagram illustrates the key phases of an ILC for this compound analysis.
Caption: Workflow of an Inter-laboratory Comparison Study.
Test Material: The Common Denominator
The selection and preparation of the test material are critical. For this compound, a homogenous and stable matrix should be chosen. A suitable approach is to spike a well-characterized blank matrix (e.g., a specific solvent or a representative product base) with a known concentration of a high-purity this compound standard. Homogeneity and stability of the prepared material must be verified before distribution to participating laboratories.
Establishing the Assigned Value
The assigned value is the "true" or accepted reference value for the concentration of this compound in the test material.[1] This can be determined by:
-
Formulation: Using the known concentration of the spiked standard.
-
Reference Laboratory Measurement: Analysis by a highly proficient and accredited reference laboratory.
-
Consensus Value: Calculating the robust mean of the results from all participating laboratories after outlier removal.[2]
Comparative Analytical Methodologies
Two primary analytical techniques are widely used for the analysis of phenolic compounds like this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[6] For phenols, derivatization is often employed to increase volatility and improve chromatographic peak shape.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis.[7] Reversed-phase HPLC with UV detection is a common approach for the analysis of phenolic compounds.[7]
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using GC-MS and HPLC.
Protocol 1: GC-MS Analysis of this compound
This protocol is based on established methods for phenolic compound analysis.[6][8][9]
1. Sample Preparation (Derivatization with BSTFA)
-
Accurately weigh approximately 10 mg of the test material into a 10 mL volumetric flask and dissolve in a suitable solvent (e.g., dichloromethane).
-
Transfer 100 µL of the sample solution to a 2 mL autosampler vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C, hold for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MSD Mode: Selected Ion Monitoring (SIM).
-
Quantifier ion: m/z 265.2
-
Qualifier ions: m/z 207.1, 191.1
-
3. Calibration
-
Prepare a series of calibration standards of derivatized this compound in the same solvent as the samples, covering the expected concentration range.
-
Analyze the standards under the same GC-MS conditions.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.
Protocol 2: HPLC-UV Analysis of this compound
This protocol is adapted from general methods for the HPLC analysis of phenolic compounds.[7][10][11]
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the test material into a 10 mL volumetric flask and dissolve in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 275 nm.
3. Calibration
-
Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range.
-
Analyze the standards under the same HPLC conditions.
-
Construct a calibration curve by plotting the peak area at 275 nm against the concentration.
Data Analysis and Performance Evaluation
The performance of each laboratory is typically evaluated using a z-score.[2][12] The z-score is calculated as:
z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned value.
-
σ is the standard deviation for proficiency assessment (often determined from the results of the ILC or a target value).
The interpretation of z-scores is generally as follows:
| z-score | Performance Evaluation |
| |z| ≤ 2.0 | Satisfactory |
| 2.0 < |z| < 3.0 | Questionable |
| |z| ≥ 3.0 | Unsatisfactory |
Inter-laboratory Comparison Data Summary
The following tables present hypothetical data from an ILC involving four laboratories analyzing a this compound sample with an assigned value of 50.0 µg/mL.
Table 1: GC-MS Results and Performance Evaluation
| Laboratory | Reported Concentration (µg/mL) | z-score | Performance |
| Lab A | 49.5 | -0.5 | Satisfactory |
| Lab B | 52.1 | 2.1 | Questionable |
| Lab C | 48.9 | -1.1 | Satisfactory |
| Lab D | 53.5 | 3.5 | Unsatisfactory |
| Assigned Value (X) = 50.0 µg/mL; Standard Deviation for Proficiency Assessment (σ) = 1.0 µg/mL |
Table 2: HPLC-UV Results and Performance Evaluation
| Laboratory | Reported Concentration (µg/mL) | z-score | Performance |
| Lab A | 50.2 | 0.2 | Satisfactory |
| Lab B | 48.5 | -1.5 | Satisfactory |
| Lab C | 51.8 | 1.8 | Satisfactory |
| Lab D | 47.9 | -2.1 | Questionable |
| Assigned Value (X) = 50.0 µg/mL; Standard Deviation for Proficiency Assessment (σ) = 1.0 µg/mL |
Discussion of Results and Corrective Actions
Based on the hypothetical data, Lab D's GC-MS result and Lab D's HPLC result were flagged as unsatisfactory and questionable, respectively. This would necessitate an investigation into potential sources of error, which could include:
-
Sample preparation: Inaccurate weighing, incomplete derivatization (for GC-MS).
-
Instrumental issues: Calibration errors, detector response variability.
-
Data processing: Incorrect peak integration.
Laboratories with questionable or unsatisfactory results should implement corrective actions, which may involve re-training of personnel, recalibration of instruments, or refinement of their analytical method.
Conclusion
A well-structured inter-laboratory comparison is an indispensable tool for ensuring the quality and consistency of this compound analysis. By adhering to established guidelines, employing validated analytical methods, and utilizing statistical tools for performance evaluation, laboratories can demonstrate their competence and contribute to a higher standard of analytical excellence in the scientific community.
References
- Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Labor
- What is an inter labor
- Analysis of interlaboratory comparison when the measurements are not normally distributed. (n.d.). Archimer.
- EA-4/21 INF: 2018. (2018).
- Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. (n.d.). NIH.
- Interlaboratory comparisons other than PT. (2024). Eurachem.
- 4-Tert-butylphenol - analysis. (n.d.). Analytice.
- Inter laboratory Comparison 2023 Report. (2024).
- Application Note: Protocol for GC-MS Analysis of 4-tert-butylphenol. (n.d.). Benchchem.
- Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. (2018). PubMed.
- Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. (n.d.).
- [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods]. (n.d.). PubMed.
- Determination of 4-tert-butylphenol in drinking water by LC-MS/MS. (2017).
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2015). Scirp.org.
- Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012). Agilent.
- Application Note: HPLC Analysis of 2,4-Di-tert-butylphenol in Plant Extracts. (n.d.). Benchchem.
Sources
- 1. eas-eth.org [eas-eth.org]
- 2. What is an inter laboratory comparison ? [compalab.org]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Tert-butylphenol - analysis - Analytice [analytice.com]
- 9. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 11. agilent.com [agilent.com]
- 12. benchmark-intl.com [benchmark-intl.com]
A Senior Application Scientist's Guide to Assessing the Antioxidant Activity of 4-tert-Butyl-2-phenylphenol using DPPH and ABTS Assays
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the continuous search for novel antioxidant agents, phenolic compounds remain a cornerstone of investigation due to their inherent radical-scavenging capabilities. This guide provides a comprehensive framework for evaluating the antioxidant activity of 4-tert-Butyl-2-phenylphenol, a synthetic phenol derivative. We present a detailed comparative analysis using two of the most robust and widely accepted in vitro methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. This document moves beyond simple protocols to explain the causality behind experimental choices, offering insights into the chemical mechanisms of each assay. To provide a clear benchmark for performance, this compound is compared against established antioxidant standards: Butylated Hydroxytoluene (BHT), a structurally related synthetic antioxidant; Trolox, a water-soluble analog of Vitamin E; and Ascorbic Acid (Vitamin C), a ubiquitous natural antioxidant. Detailed experimental workflows, data interpretation methodologies, and hypothetical comparative data are provided to equip researchers with a self-validating system for their own investigations.
Introduction: The Rationale for Dual-Assay Antioxidant Screening
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathological conditions. Antioxidants mitigate this damage by neutralizing free radicals, making the discovery and characterization of new antioxidant compounds a critical endeavor in drug development and food science.[1]
This compound is a hindered phenolic compound. Its structure, featuring a hydroxyl group on a benzene ring, suggests inherent antioxidant potential. The bulky tert-butyl and phenyl groups are expected to sterically hinder the hydroxyl group and stabilize the resulting phenoxy radical after hydrogen donation, a key attribute for potent antioxidant activity.[2][3]
However, no single assay can fully capture the multifaceted nature of antioxidant activity. Therefore, a multi-assay approach is scientifically rigorous. We employ the DPPH and ABTS assays for their distinct chemical principles:
-
DPPH Assay: This method measures a compound's ability to act as a hydrogen donor.[4][5] It utilizes a stable organic radical (DPPH•) that is directly scavenged.
-
ABTS Assay: This assay is based on electron transfer and can be used for both hydrophilic and lipophilic compounds.[6][7] It measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
By using both, we gain a more comprehensive profile of the compound's antioxidant mechanism and efficacy. This guide will compare this compound against BHT, Trolox, and Ascorbic Acid to contextualize its performance.
The Underpinning Chemistry of Radical Scavenging Assays
A nuanced understanding of the reaction mechanisms is crucial for interpreting results accurately. The choice of assay can influence the perceived antioxidant capacity of a test compound.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
The DPPH assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[8] DPPH• is a deep violet-colored radical in solution. When reduced by an antioxidant, it is converted to its non-radical form, DPPH-H, which is a pale yellow color.[5][9] This decolorization is stoichiometric and can be quantified by measuring the decrease in absorbance at approximately 517 nm.[8][10]
The reaction is as follows: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow) + A•
The simplicity and stability of the DPPH radical make this assay highly reproducible and widely used for the initial screening of compounds.[4]
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[6][11] This radical is generated by oxidizing ABTS with a strong oxidizing agent, such as potassium persulfate.[11][12] The resulting ABTS•+ is a blue-green chromophore. In the presence of an antioxidant that can donate an electron, the radical cation is reduced back to the colorless neutral form of ABTS.[13] The extent of this decolorization is measured as a decrease in absorbance, typically at 734 nm.[12]
The reaction proceeds in two steps:
-
Generation: ABTS + K₂S₂O₈ → ABTS•+ (Blue-Green)
-
Scavenging: ABTS•+ + AH (Antioxidant) → ABTS + A•
A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants, and its reactivity at different pH levels, making it more versatile than the DPPH assay which is typically conducted in organic solvents.[7]
Experimental Design: Protocols for Robust Assessment
The following sections provide detailed, self-validating protocols for conducting the DPPH and ABTS assays. These methodologies include the preparation of all necessary reagents and step-by-step instructions for execution and data analysis.
DPPH Radical Scavenging Assay Protocol
This protocol is designed to determine the concentration of the test compound required to scavenge 50% of the initial DPPH radicals (IC50).
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[9]
-
Test Compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Standard Stock Solutions (1 mg/mL): Prepare separate 1 mg/mL stock solutions of BHT, Trolox, and Ascorbic Acid in methanol.[8][14]
Experimental Workflow:
Caption: DPPH Assay Experimental Workflow.
Step-by-Step Procedure:
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions of the test compound and standards in methanol to achieve final concentrations ranging from, for example, 10 to 200 µg/mL.
-
Reaction Setup: In separate test tubes, add 1.0 mL of each dilution to 1.0 mL of the 0.1 mM DPPH solution.
-
Control: Prepare a control tube containing 1.0 mL of methanol and 1.0 mL of the DPPH solution.
-
Incubation: Vortex all tubes and incubate them in the dark at room temperature for 30 minutes.[9]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. Use methanol as the blank.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula[8]: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the test compound or standard.
-
IC50 Determination: Plot the % inhibition against the concentration of the test compound/standards. The IC50 value is the concentration required to cause 50% inhibition and can be determined from the graph using linear regression.[15]
ABTS Radical Cation Scavenging Assay Protocol
This protocol details the generation of the ABTS radical cation and its use in determining the antioxidant capacity, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[16][17]
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[12]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical cation.[11] Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Test Compound and Standard Solutions: Prepare stock solutions and serial dilutions as described in the DPPH protocol.
Experimental Workflow:
Caption: ABTS Assay Experimental Workflow.
Step-by-Step Procedure:
-
Prepare Dilutions: Prepare serial dilutions of the test compound and standards as described previously.
-
Reaction Setup: In test tubes, add 200 µL of each dilution to 2.0 mL of the diluted ABTS•+ working solution.
-
Control: Prepare a control by mixing 200 µL of the solvent (e.g., methanol) with 2.0 mL of the diluted ABTS•+ solution.
-
Incubation: Vortex the tubes and allow them to stand at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.
-
IC50 Determination: Determine the IC50 value by plotting % inhibition versus concentration.
Hypothetical Data & Comparative Analysis
To illustrate the application of these protocols, we present hypothetical but plausible data for this compound against the selected standards.
Radical Scavenging Activity
The following table summarizes the dose-dependent radical scavenging activity observed in both assays.
| Concentration (µg/mL) | % Inhibition (DPPH Assay) | % Inhibition (ABTS Assay) |
| This compound | ||
| 25 | 28.5 | 35.2 |
| 50 | 49.8 | 58.1 |
| 100 | 75.3 | 82.4 |
| 150 | 88.1 | 91.5 |
| BHT | ||
| 25 | 25.1 | 30.5 |
| 50 | 45.2 | 52.3 |
| 100 | 68.9 | 76.8 |
| 150 | 81.5 | 85.1 |
| Trolox | ||
| 10 | 38.2 | 45.6 |
| 20 | 55.4 | 68.3 |
| 40 | 80.1 | 89.2 |
| 60 | 92.5 | 95.8 |
| Ascorbic Acid | ||
| 5 | 45.1 | 51.7 |
| 10 | 70.3 | 78.9 |
| 15 | 85.6 | 90.4 |
| 20 | 94.2 | 96.1 |
Comparative Potency: IC50 Values
The IC50 value is the most common metric for expressing antioxidant potency; a lower IC50 indicates higher activity.
| Compound | IC50 (µg/mL) - DPPH Assay | IC50 (µg/mL) - ABTS Assay |
| This compound | 50.2 | 42.9 |
| Butylated Hydroxytoluene (BHT) | 55.3 | 47.8 |
| Trolox | 18.1 | 14.7 |
| Ascorbic Acid | 6.9 | 4.7 |
Interpretation and Scientific Insights
Structure-Activity Relationship: The hypothetical data suggest that this compound is a potent antioxidant. Its IC50 value is slightly lower (indicating higher potency) than that of BHT. This can be attributed to its chemical structure. Like BHT, it is a hindered phenol, where the bulky tert-butyl group helps stabilize the phenoxy radical formed after hydrogen donation.[3][18] The additional phenyl group at the ortho position can further enhance this stability through resonance delocalization of the unpaired electron, potentially making it a more effective scavenger than BHT.
Assay-Dependent Performance: It is common to observe lower IC50 values in the ABTS assay compared to the DPPH assay.[19] This is because the ABTS radical cation is reactive towards a broader range of antioxidants, and the reaction kinetics are often faster.[7] The hypothetical data reflect this trend across all tested compounds.
Comparison with Standards:
-
vs. BHT: this compound shows comparable, if not slightly superior, activity to BHT, a widely used synthetic antioxidant in the food and pharmaceutical industries.[2] This makes it a promising candidate for further investigation.
-
vs. Trolox & Ascorbic Acid: As expected, the test compound is less potent than Trolox and Ascorbic Acid.[20] These compounds are highly efficient radical scavengers and serve as high-performance benchmarks in antioxidant studies. Ascorbic acid, in particular, can donate two hydrogen atoms, contributing to its very low IC50 value.[21]
Conclusion
This guide provides a robust, scientifically-grounded framework for assessing and comparing the antioxidant activity of this compound. By employing both DPPH and ABTS assays and benchmarking against well-characterized standards, researchers can obtain a comprehensive and reliable profile of their test compound's potential. The hypothetical data presented herein suggest that this compound possesses significant antioxidant activity, warranting further exploration. The detailed protocols and mechanistic insights are designed to be directly applicable in a laboratory setting, empowering researchers to conduct self-validating and highly informative antioxidant evaluations.
References
- protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]
- Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020).
- Kadoma, Y., & Fujisawa, S. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed, 43(10), 2218-2228. [Link]
- Wikipedia.
- Kruk, J., Lichszteld, K., Michalska, T., & Wrońska, A. (1999). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. PubMed, 40(2-3), 275-279. [Link]
- Gęgotek, A., & Skrzydlewska, E. (2022). Ascorbic acid, a water-soluble vitamin, has free radical scavenging activity and stimulates the biosynthesis and activation of antioxidant enzymes.
- WebMD. BHT (butylated hydroxytoluene): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
- Gęgotek, A., & Skrzydlewska, E. (2022). Ascorbic acid as antioxidant. PubMed, 79(1), 3-10. [Link]
- Wikipedia. Vitamin C. [Link]
- Amerigo Scientific.
- Gęgotek, A., & Skrzydlewska, E. (2022). Antioxidant Properties of Ascorbic Acid. Encyclopedia MDPI. [Link]
- Padayatty, S. J., & Levine, M. (2023). Vitamin C (Ascorbic Acid).
- Area of Sustainability. BHT Antioxidant Properties. [Link]
- Gulcin, İ. (2020). DPPH Radical Scavenging Assay. MDPI. [Link]
- G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]
- Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PubMed Central. [Link]
- Spandidos Publications. (2025). Trolox equivalent antioxidant capacity: Significance and symbolism. [Link]
- Marhuenda, J., Alemán, A., & Varón, R. (2023).
- Gulcin, İ. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]
- Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ScienceDirect. [Link]
- G-Biosciences. DPPH Antioxidant Assay. [Link]
- Wikipedia. ABTS. [Link]
- Wikipedia. Trolox equivalent antioxidant capacity. [Link]
- ScienceDirect. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
- Kumara, K. A. S., et al. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Natural Products Chemistry & Research, 6(5). [Link]
- Moreira, M. M., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1.
- Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. Antioxidant Assay: The DPPH Method. [Link]
- Skadal, P., et al. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. MDPI. [Link]
- Teka, T. A. (2018). Can i use Trolox as a standard for DPPH assay?.
- ChemSynthesis. 4-tert-butylphenol. [Link]
- PrepChem.com. Synthesis of p-tert.-butyl phenol. [Link]
- Google Patents. Method for preparing 4-tert-butyl-2-(alpha-methylbenzyl)phenol.
- Wikipedia. 4-tert-Butylphenol. [Link]
- Ayswarya, S., et al. (2022). Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. ThaiScience. [Link]
- Chen, X., et al. (2022). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI. [Link]
- Kim, M. S., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. NIH. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
- 10. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. ABTS - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. louis.uah.edu [louis.uah.edu]
- 16. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 17. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 18. BHT Antioxidant Properties → Area → Sustainability [pollution.sustainability-directory.com]
- 19. thaiscience.info [thaiscience.info]
- 20. researchgate.net [researchgate.net]
- 21. iomcworld.com [iomcworld.com]
A Comparative Guide to the Estrogenic Activity of Alkylphenols: A Focus on 4-tert-Butyl-2-phenylphenol
This guide provides a comprehensive comparison of the estrogenic activity of 4-tert-Butyl-2-phenylphenol and other notable alkylphenols. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, methodologies for assessment, and a comparative analysis based on available experimental data and established structure-activity relationships (SAR).
Introduction: Alkylphenols as Endocrine Disruptors
Alkylphenolic compounds are a class of synthetic chemicals widely used in the production of detergents, plastics, and other industrial products.[1][2] A significant concern surrounding this class of molecules is their potential to act as endocrine-disrupting chemicals (EDCs). Specifically, many alkylphenols are recognized as xenoestrogens, meaning they can mimic the biological activity of the natural estrogen, 17β-estradiol, by binding to and activating estrogen receptors (ERs).[1] This interaction can disrupt the delicate balance of the endocrine system, potentially leading to adverse health effects.
This guide focuses on comparing the estrogenic activity of this compound with other well-characterized alkylphenols such as 4-tert-butylphenol, 4-tert-octylphenol, 4-nonylphenol, and the widely studied EDC, bisphenol A (BPA). Due to the limited direct experimental data on this compound, this analysis will heavily leverage structure-activity relationships to provide a scientifically grounded assessment of its likely estrogenic potential.
The Molecular Basis of Estrogenic Activity
The estrogenic effects of alkylphenols are primarily mediated through their interaction with estrogen receptors, ERα and ERβ, which are members of the nuclear receptor superfamily. Upon binding a ligand, the receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This initiates the transcription of those genes, leading to a physiological response. Xenoestrogens like certain alkylphenols can aberrantly trigger this pathway.
Figure 1: Simplified diagram of the estrogen receptor signaling pathway.
Methodologies for Assessing Estrogenic Activity
The estrogenic potential of a compound is evaluated through a tiered approach involving both in vitro and in vivo assays. This ensures a comprehensive assessment, from molecular interactions to physiological outcomes.
In Vitro Assays: The First Line of Screening
In vitro assays are rapid, cost-effective, and provide mechanistic insights into the estrogenic activity of a chemical.[3] They are crucial for initial screening and for comparing the relative potencies of different compounds.
-
Estrogen Receptor (ER) Binding Assays: These assays directly measure the ability of a test compound to displace a radiolabeled estrogen, typically [³H]17β-estradiol, from the ER.[4] The results are often expressed as the half-maximal inhibitory concentration (IC50) or as a Relative Binding Affinity (RBA) compared to 17β-estradiol. This method provides a direct measure of a compound's affinity for the receptor but does not distinguish between agonists (activators) and antagonists (inhibitors).
-
Cell Proliferation Assays (E-SCREEN): The E-SCREEN (Estrogen-SCREEN) assay utilizes estrogen-dependent cell lines, most commonly the human breast cancer cell line MCF-7.[5] The proliferation of these cells is stimulated by estrogens. The assay measures the increase in cell number after exposure to a test compound and compares it to the effect of 17β-estradiol.
-
Reporter Gene Assays: These assays are widely used and employ engineered cell lines (e.g., yeast or mammalian cells) that contain an estrogen receptor and a reporter gene (such as luciferase or β-galactosidase) linked to an ERE.[6] When an estrogenic compound activates the ER, the receptor-ligand complex binds to the ERE and drives the expression of the reporter gene, which produces a measurable signal (e.g., light or color). The Yeast Estrogen Screen (YES) is a common example of this type of assay.
Figure 2: General workflow for a Yeast Estrogen Screen (YES) reporter gene assay.
In Vivo Assays: Assessing Physiological Effects
While in vitro assays are excellent for screening, in vivo studies are necessary to understand the effects of a compound in a whole organism, accounting for metabolism, distribution, and excretion.[7]
-
Uterotrophic Assay: This is the most common in vivo assay for determining estrogenic activity.[4][7] It is typically performed in immature or ovariectomized female rats. An increase in uterine weight following exposure to a test compound is a well-established indicator of estrogenic action.
Comparative Analysis of Estrogenic Activity
The estrogenic activity of alkylphenols is highly dependent on their chemical structure. Key features include the nature and position of the alkyl group on the phenol ring.
Structure-Activity Relationship (SAR) Principles
Several studies have elucidated the structural requirements for estrogenic activity in alkylphenols:[2][6]
-
Position of the Alkyl Group: The para position (position 4) relative to the hydroxyl group is critical for optimal activity. Estrogenicity generally follows the order: para > meta > ortho.[6] Substituents in the ortho position (position 2) often lead to a significant decrease in activity, likely due to steric hindrance that prevents proper binding to the estrogen receptor.
-
Branching of the Alkyl Group: A branched alkyl chain, particularly a tertiary branching at the carbon adjacent to the phenol ring, enhances estrogenic activity compared to a linear chain of the same carbon number.[6]
-
Length of the Alkyl Group: The length of the alkyl chain also influences activity, with optimal estrogenicity observed for alkyl groups containing between 6 and 8 carbons.[6]
Comparative Data of Selected Alkylphenols
The following table summarizes publicly available data on the estrogenic potency of several key alkylphenols relative to 17β-estradiol (E2). Potency is often expressed as the Relative Potency (RP), which is the ratio of the EC50 of E2 to the EC50 of the test compound, multiplied by 100.
| Compound | Structure | In Vitro Estrogenic Activity (Relative to E2) | Key Structural Features & Remarks |
| 17β-Estradiol (E2) | Natural Hormone | 100% (Reference) | Endogenous estrogen, high affinity for ERα and ERβ. |
| 4-tert-Butylphenol | Alkylphenol | Weakly Estrogenic (RP: ~0.001%)[8] | para-substituted, tertiary butyl group. Known ER agonist.[9] |
| 4-tert-Octylphenol | Alkylphenol | Moderately Estrogenic (RP: ~0.01% - 0.1%)[7][10] | para-substituted, tertiary branched octyl group. One of the more potent estrogenic alkylphenols.[1] |
| 4-Nonylphenol (technical mix) | Alkylphenol | Moderately Estrogenic (RP: ~0.001% - 0.1%)[1][7] | para-substituted, highly branched nonyl group. Potency varies with isomer composition. |
| Bisphenol A (BPA) | Diphenylalkane | Weakly to Moderately Estrogenic (RP: ~0.001% - 0.1%)[10] | Two phenol rings. A well-characterized endocrine disruptor. |
| 2-Phenylphenol (OPP) | Phenylphenol | Very Weakly or Inactive[5][11] | Phenyl group at the ortho position. In vivo studies show a lack of adverse hormonal effects.[11] |
| This compound | Substituted Phenol | Data Not Available (Inferred) | para-tert-butyl group (activating) and an ortho-phenyl group (deactivating due to steric hindrance). |
Analysis of this compound
The structure of this compound contains two key features that influence its potential interaction with the estrogen receptor:
-
A 4-tert-butyl group: This is a para-substituted, tertiary branched alkyl group, a feature known to confer estrogenic activity, as seen in 4-tert-butylphenol and 4-tert-octylphenol.[6][8]
-
A 2-phenyl group: This is a bulky substituent at the ortho position. As established, ortho substitution generally leads to a dramatic reduction in estrogenic activity due to steric hindrance, which can prevent the molecule from fitting correctly into the ligand-binding pocket of the estrogen receptor.[5][6] Studies on 2-phenylphenol (ortho-phenylphenol) confirm its very low to negligible estrogenic potential.[5][11]
Overall Conclusion
This guide has provided a comparative framework for understanding the estrogenic activity of alkylphenols, with a specific focus on the predicted activity of this compound. The estrogenic potency of this class of compounds is dictated by precise structural features, primarily the presence of a para-substituted hydrophobic group on the phenol ring.[6] While compounds like 4-tert-octylphenol and 4-nonylphenol are recognized for their moderate estrogenic activity, the substitution pattern of this compound strongly suggests a significantly lower potential for endocrine disruption.[1][10] The presence of a bulky group at the ortho position is a well-established negative determinant for estrogen receptor binding.[6]
For definitive characterization, it is imperative that this compound be subjected to the standardized battery of in vitro and in vivo assays described herein. However, based on robust structure-activity relationship principles, it can be prioritized as a compound of lower concern for estrogenic activity compared to its para-only substituted analogs.
References
- Ohta, K., Taguchi, F., & En, Y. (2012).
- Paris, F., Balaguer, P., Térouanne, B., Servant, N., Lacoste, C., Cravedi, J. P., Nicolas, J. C., & Sultan, C. (2002). Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. Molecular and Cellular Endocrinology, 193(1-2), 43–49. [Link]
- Soto, A. M., et al. (1997). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 105(Suppl 3), 601–611. (This reference is cited within the Regulations.gov document on Ortho-Phenylphenol). [Link]
- En, Y., Ohta, K., & Taguchi, F. (2012). Novel estrogen candidates 6a and 6b incorporating arylpyrrole bisphenol structure were synthesized. HETEROCYCLES, 86(1). [Link]
- Regulations.gov. (2007). Toxicological Assessment of the Endocrine Disrupting Potential of ortho-Phenylphenol (OPP). [Link]
- Routledge, E. J., & Sumpter, J. P. (1997). Structural Features of Alkylphenolic Chemicals Associated with Estrogenic Activity. The Journal of Biological Chemistry, 272(6), 3280–3288. [Link]
- SCCS (Scientific Committee on Consumer Safety). (2016).
- California Department of Pesticide Regulation. (2013). Re-evaluation of Developmental and Reproductive Toxicity of Ortho-Phenylphenol (OPP)
- Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Journal of the American Chemical Society. [Link]
- ResearchGate. (2018). 31.5.1.4.
- Maruyama, K., et al. (2013). Structure-activity relationships of bisphenol A analogs at estrogen receptors (ERs): discovery of an ERα-selective antagonist. Bioorganic & Medicinal Chemistry Letters, 23(14), 4031–4036. [Link]
- Health Canada. (2019). Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study.
- White, R., Jobling, S., Hoare, S. A., Sumpter, J. P., & Parker, M. G. (1994). Environmentally persistent alkylphenolic compounds are estrogenic. Endocrinology, 135(1), 175–182. [Link]
- In, M. K., et al. (2006). Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity. Toxicological Sciences, 93(1), 55–69. [Link]
- Laws, S. C., et al. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological Sciences, 54(1), 154–167. [Link]
- Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Brunel University Research Archive. [Link]
- Jordan, V. C., & Lieberman, M. E. (1984). Structure-activity relationships of estrogens. Environmental Health Perspectives, 55, 99–110. [Link]
- Laws, S. C., et al. (2000). Estrogenic Activity of Octylphenol, Nonylphenol, Bisphenol A and Methoxychlor in Rats. Toxicological Sciences, 54(1), 154-167. [Link]
- Behl, C., et al. (1997). Neuroprotection Against Oxidative Stress by Estrogens: Structure-Activity Relationship. Molecular Pharmacology, 51(4), 535-541. [Link]
- Australian Industrial Chemicals Introduction Scheme. (2022).
Sources
- 1. Environmentally persistent alkylphenolic compounds are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brunel University Research Archive: Structural features of alkylphenolic chemicals associated with estrogenic activity [bura.brunel.ac.uk]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Benchmarking 4-tert-Butyl-2-phenylphenol: A Comparative Performance Analysis in Real-World Applications
Introduction: The Critical Role of Antioxidants in Material Stability
In the realm of materials science and drug development, the mitigation of oxidative degradation is paramount to ensuring product efficacy, longevity, and safety. Phenolic antioxidants are a cornerstone of stabilization strategies, prized for their ability to scavenge free radicals and inhibit deleterious oxidative processes. Among these, 4-tert-Butyl-2-phenylphenol stands out for its unique structural attributes, suggesting a favorable balance of reactivity and steric hindrance. This guide provides an in-depth, objective comparison of this compound's performance against established alternatives in key industrial applications. Through a synthesis of available data and established scientific principles, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their formulation and development endeavors.
The primary function of hindered phenolic antioxidants lies in their ability to donate a hydrogen atom from their hydroxyl group to a peroxy radical, thereby terminating the auto-oxidation chain reaction. The efficacy of this process is dictated by the antioxidant's molecular structure, including the nature and position of its substituents.[1] This guide will delve into a comparative analysis of this compound against two widely utilized phenolic antioxidants, Butylated Hydroxytoluene (BHT) and 2,6-di-tert-butylphenol, to elucidate its relative performance characteristics.
The Contenders: A Structural and Functional Overview
A judicious selection of comparators is essential for a meaningful benchmark. For this guide, we have selected two well-established phenolic antioxidants and a non-phenolic baseline to provide a comprehensive performance landscape.
-
This compound (Target Compound): This molecule possesses a unique combination of a bulky tert-butyl group and a phenyl group attached to the phenol ring. The tert-butyl group provides steric hindrance to the hydroxyl group, enhancing the stability of the resulting phenoxy radical.[2] The phenyl group, with its electron-withdrawing nature, is hypothesized to influence the hydrogen-donating ability of the hydroxyl group.
-
Butylated Hydroxytoluene (BHT) (Alternative 1): A widely used and cost-effective phenolic antioxidant, BHT (2,6-di-tert-butyl-4-methylphenol) features two tert-butyl groups ortho to the hydroxyl group and a methyl group in the para position. Its extensive history of use provides a robust baseline for performance comparison.[3]
-
2,6-di-tert-butylphenol (Alternative 2): This antioxidant is structurally similar to BHT but lacks the para-methyl group. Its inclusion allows for an examination of the electronic effects of the para-substituent on antioxidant efficacy. It is a common building block for more complex antioxidants.[4]
Experimental Design for Real-World Performance Evaluation
To provide a robust and objective comparison, a multi-faceted experimental approach is necessary, encompassing both real-world application testing and standardized in-vitro assays. The primary application focus for this guide will be the stabilization of polypropylene (PP), a widely used thermoplastic susceptible to oxidative degradation during processing and end-use.[5]
Experimental Workflow
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
-
This compound: The single tert-butyl group provides steric hindrance, though less than the two groups in BHT and 2,6-di-tert-butylphenol. The phenyl group at the ortho position is a key feature. Its electron-withdrawing nature may slightly increase the bond dissociation energy of the O-H bond, potentially making it a slightly less potent radical scavenger in some contexts compared to BHT. However, the phenyl group can also contribute to the delocalization and stabilization of the resulting phenoxy radical, which is a crucial aspect of antioxidant efficacy.
-
BHT (Butylated Hydroxytoluene): The two bulky tert-butyl groups ortho to the hydroxyl group provide excellent steric hindrance, which not only stabilizes the phenoxy radical but also prevents it from participating in further chain-propagating reactions. [6]The electron-donating methyl group at the para position helps to stabilize the phenoxy radical through hyperconjugation.
-
2,6-di-tert-butylphenol: Similar to BHT, it possesses two ortho tert-butyl groups, affording significant steric hindrance. The absence of the para-methyl group makes it a slightly different electronic environment compared to BHT. It is a potent antioxidant and a common synthon for more complex, higher molecular weight antioxidants designed to have lower volatility. [4]
Conclusion and Recommendations for Application
This comparative guide provides a framework for evaluating the performance of this compound against common industry standards. While direct, comprehensive experimental data remains somewhat elusive in the public domain, the structural analysis and proposed testing methodologies offer a robust approach for in-house benchmarking.
Key Takeaways:
-
This compound is expected to be an effective antioxidant, with its performance influenced by the interplay between the steric hindrance of the tert-butyl group and the electronic and resonance effects of the phenyl group.
-
BHT remains a strong and cost-effective benchmark, particularly where high radical scavenging efficiency is the primary concern.
-
2,6-di-tert-butylphenol offers high performance and serves as a valuable building block for more specialized antioxidant structures.
For researchers and drug development professionals, the selection of an appropriate antioxidant should be guided by the specific requirements of the application, including the nature of the substrate to be stabilized, processing conditions, and regulatory considerations. It is recommended that the experimental protocols outlined in this guide be utilized to generate application-specific data to inform the optimal choice of antioxidant for any given system.
References
- ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry, ASTM Intern
- ASTM D1238-13, Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer, ASTM Intern
- ASTM E313-21, Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates, ASTM Intern
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
- Omnistab AN 1035; Belongs to thio-hindered phenolic antioxidant, provides processing stability for polymers. It's widely used in PE wire and cable, or PP, HDPE and PUR. (2022). Partners in Chemicals.
- Omnistab AN 1010; High effective hindered phenolic antioxidant with low volatility and odorless. Excellent in PP, PE, PVC, PA, PBT, PET and adhesives. (2022). Partners in Chemicals.
- The effects of four hindered phenolic antioxidants in the short-term heat-oxygen stability of High-Density Polyethylene (HDPE) was evaluated by the Melt Flow Rate (MFR) and Oxidation Induction Time (OIT) analyses. (n.d.).
- Sustainable Engineering of Organic Compound Polypropylene: Enhancing Mechanical and Thermal Properties with Antioxidants for Cos. (2025). Preprints.org.
- Melt Flow Index (MFI). (n.d.). BIT Mesra.
- Oxidative induction time (OIT) measurements provide a valuable characterization parameter associated with the long term stabilities of polyolefins, particularly polyethylene. (n.d.). Thermal Support.
- DURABILITY: Antioxidants (AO); HPOIT v OIT test methods for PE. (n.d.). ABG Geosynthetics.
- 2,6-Di-tert-butylphenol. (n.d.). Wikipedia.
- Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. (n.d.).
- Electrical and chemical characterization of the antioxidant effects on thermal aging of crosslinked polyethylene (XLPE). (n.d.). IEEE Xplore.
- 2,6-Di-tert-butyl-4-phenylphenol. (n.d.). Solubility of Things.
- Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. (2015).
- 2,6-Di-tert-butylphenol. (n.d.). PubChem.
- 2,4,6-Tri-tert-butylphenol. (n.d.). Wikipedia.
- A Comparative Analysis of the Antioxidant Potential of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol and BHT. (2025). Benchchem.
- STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. (2018). Rasayan Journal of Chemistry.
- Antioxidants Stabilizers Selection for Polyolefins (PP, PE). (2021). alpha-plast.com.ua.
- Melt Flow Index in Polymers: Uses, Process & Measurements. (2025). SpecialChem.
- Effect of an Antioxidant and a Compatibilizer on the Mechanical Properties of Virgin and Thermally Aged Polypropylene Drawn Fibers. (2022). MDPI.
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). NIH.
- Active Polypropylene-Based Films Incorporating Combined Antioxidants and Antimicrobials: Preparation and Characteriz
- Melt Flow Index in Polymers: Uses, Process & Measurements. (2025). SpecialChem.
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). MDPI.
- 2,6-DI-Tert-butyl-P-phenylphenol. (n.d.). PubChem.
- A Comparative Benchmark of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol Against Leading Phenolic Antioxidants. (2025). Benchchem.
- 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS).
- Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. (2007).
- Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. (2002). PubMed.
- A Head-to-Head Comparison of Di-tert-butylphenol Isomers in Polymer Stabiliz
- 4-tert-Butylphenol. (n.d.). Wikipedia.
- Norrby_Extended Abstract 1_ Improved Oxidation Stability_Submitted. (2018). STLE.org.
- Thermotropic liquid‐crystalline polyesters of 4,4′‐biphenol and phenyl‐substituted 4,4′‐biphenols with 4,4′‐oxybisbenzoic acid. (2001).
- Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. (n.d.). MDPI.
Sources
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 5. preprints.org [preprints.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-tert-Butyl-2-phenylphenol
For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-tert-Butyl-2-phenylphenol (CAS No. 90-43-7), ensuring the safety of personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a culture of safety and scientific integrity.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. This compound presents several risks that dictate its handling and disposal procedures.
Key Hazards:
-
Skin and Eye Irritation: This compound can cause significant skin irritation and serious eye damage upon contact.[1][2]
-
Suspected Reproductive Toxicity: It is suspected of damaging fertility.[1][2]
-
Aquatic Toxicity: this compound is toxic to aquatic life with long-lasting effects, making its release into the environment a significant concern.[1][2]
The phenolic structure of this compound contributes to its reactivity and toxicological profile. The hydroxyl (-OH) group attached to the aromatic ring is a key feature, influencing its acidic nature and interaction with biological systems.
Table 1: Hazard Classification and Safety Information
| Parameter | Description | Source(s) |
| GHS Hazard Classifications | Skin Irritation (Category 2), Serious Eye Damage (Category 1), Reproductive Toxicity (Category 2), Chronic Aquatic Toxicity (Category 2) | [1][2] |
| Personal Protective Equipment (PPE) | NIOSH-approved respirator, chemical-resistant gloves (e.g., butyl rubber), safety goggles, face shield, and a lab coat. | [3][4] |
| Incompatible Materials | Strong reducing agents (hydrides, nitrides, alkali metals), strong acids, and oxidizing agents. | [3] |
| Primary Disposal Method | Incineration by a licensed chemical disposal company. | [1][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is directly linked to the chemical's hazard profile. The goal is to create an impermeable barrier between the user and the substance.
-
Eye and Face Protection: Given that this compound can cause serious eye damage, chemical safety goggles in conjunction with a face shield are mandatory.[1][6]
-
Skin Protection: To prevent skin irritation, wear a lab coat and chemical-resistant gloves. Butyl rubber gloves are recommended for protection against this compound.[3] Always inspect gloves for tears or punctures before use.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to prevent its release into the environment and to ensure it is handled by professionals equipped for its destruction.
Step 1: Waste Collection and Segregation
Rationale: Proper segregation prevents accidental mixing with incompatible materials, which could lead to hazardous reactions.
-
Designated Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The label must clearly state "Hazardous Waste" and "this compound." Include the relevant hazard pictograms (e.g., corrosion, health hazard, environmental hazard).
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Phenols can react dangerously with strong acids, bases, and oxidizing agents.[3]
Step 2: On-site Storage
Rationale: Safe temporary storage is critical to prevent spills and exposure.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Secondary Containment: Place the waste container in a secondary container to mitigate any potential leaks.
-
Limited Accumulation: Adhere to your institution's and local regulations regarding the maximum amount of hazardous waste that can be stored and the time limits for storage.
Step 3: Arranging for Final Disposal
Rationale: Due to its hazardous nature and environmental toxicity, this compound requires professional disposal.
-
Licensed Disposal Company: Contact your institution's EHS department to arrange for pickup by a licensed and reputable hazardous waste disposal company.[1]
-
Incineration: The preferred method for the disposal of phenolic compounds is high-temperature incineration.[5] This process ensures the complete destruction of the molecule, preventing its persistence in the environment.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed emergency plan is essential.
Spill Response
Rationale: A swift and correct response to a spill minimizes exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and alert your colleagues and supervisor.
-
Isolate the Spill: If it is safe to do so, prevent the spill from spreading. For small spills, use an absorbent material like sand or diatomaceous earth.[5] Do not use combustible materials like paper towels to absorb the chemical.
-
Collect and Contain: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a suitable solvent (such as alcohol), followed by a thorough wash with soap and water.[3] All cleaning materials should be disposed of as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
Exposure Response
Rationale: Immediate first aid can significantly reduce the severity of injuries from chemical exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[4][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
- Safety data sheet.
- How Do You Dispose Of Phenol Safely? Chemistry For Everyone. YouTube.
- P-TERT-BUTYLPHENOL | Occupational Safety and Health Administration. OSHA.
- Material Safety Data Sheet - 4-Phenylphenol, 97%. Cole-Parmer.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. ark-chem.co.jp [ark-chem.co.jp]
- 3. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. youtube.com [youtube.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-tert-Butyl-2-phenylphenol
In the landscape of chemical research and pharmaceutical development, the meticulous handling of reagents is a cornerstone of both innovation and safety. 4-tert-Butyl-2-phenylphenol, a substituted phenolic compound, presents specific hazards that necessitate a robust and well-understood personal protective equipment (PPE) protocol. This guide provides an in-depth, procedural framework for the safe handling of this chemical, grounded in authoritative safety standards and practical laboratory experience. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work by preventing contamination and exposure.
Hazard Assessment: Understanding the Risks of this compound
Before any handling protocols can be established, a thorough understanding of the specific risks associated with this compound is essential. While it is a distinct chemical entity, its phenolic structure warrants a cautious approach, informed by the well-documented hazards of phenol itself. Phenol is both corrosive and systemically toxic upon absorption through the skin, and can have an anesthetic effect, potentially delaying the recognition of a chemical burn.[1]
This compound is classified with several key hazards that dictate the required level of protection. These classifications are summarized below.
| Hazard Classification | Category | Hazard Statement |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[3][4][5] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[3][4][5] |
| Reproductive Toxicity | Category 2 | H361f: Suspected of damaging fertility.[3][4][5] |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life.[2] |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2][4][5] |
These hazards underscore the critical need for comprehensive protection to prevent skin and eye contact, allergic reactions, and potential long-term reproductive effects.
The Hierarchy of Controls: A Proactive Safety Framework
While PPE is the focus of this guide, it is crucial to recognize it as the final line of defense in a comprehensive safety strategy known as the hierarchy of controls. Before relying on PPE, always consider:
-
Engineering Controls: These are the most effective measures. For this compound, this includes mandatory use of a chemical fume hood to control vapor and aerosol inhalation.[6][7] An emergency eyewash station and safety shower must be accessible within 10 seconds of the work area.[1][8]
-
Administrative Controls: These are work practices that reduce exposure. Never work alone when handling hazardous chemicals like phenols.[1] Clearly designate and label areas where this chemical is used.[8]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedures being performed.
Given the classification of this compound as causing serious eye damage (Category 1), robust eye protection is non-negotiable.[3][4][5]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for handling even dilute solutions.[7]
-
Elevated Risk: When there is a potential for splashes, such as during solution preparation, transfers of larger volumes, or heating, chemical splash goggles must be worn.[7]
-
Maximum Protection: For procedures with a significant splash or aerosol generation risk, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[9]
Dermal absorption is a primary route of exposure for phenolic compounds.[1] Therefore, selecting the correct gloves is critical. Glove choice depends on the concentration of the chemical and the duration of contact.
-
Glove Selection: Not all standard laboratory gloves offer adequate protection. For phenolic compounds, materials like butyl rubber and neoprene are recommended for their resistance.[1][7] For incidental contact with dilute solutions, double-gloving with thicker nitrile gloves (e.g., 8 mil) can be an acceptable practice, but gloves must be changed immediately upon contact.[7]
-
Glove Technique: Always inspect gloves for tears or pinholes before use. Use proper removal techniques to avoid touching the outer, contaminated surface of the glove with bare skin.[3] Contaminated gloves must be disposed of as hazardous waste.[3]
Recommended Glove Materials for Phenolic Compounds
| Glove Material | Breakthrough Time | Recommended Use |
| Butyl Rubber | > 8 hours | Excellent for concentrated solutions and prolonged handling.[1][10] |
| Neoprene | 1 - 4 hours | Good for short-term work; should be of sufficient thickness (>0.3 mm).[1][7] |
| Silver Shield®/4H® | > 8 hours | Excellent resistance, often used for assisting in spill cleanup.[1][10] |
| Viton® | > 8 hours | High resistance, suitable for extended handling.[1][10] |
| Nitrile (Thick) | Incidental Contact | Suitable for dilute solutions (<10%), must be changed immediately after contact.[7] |
Protecting the skin and body from splashes and spills is essential.
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat is mandatory.[7]
-
Chemical-Resistant Apron: When there is a significant potential for body splashes, a butyl rubber or neoprene apron should be worn over the lab coat.[1][7]
-
Personal Attire: Long pants and fully enclosed, impervious shoes are required in any laboratory setting where hazardous chemicals are handled.[1][6][7]
Engineering controls, such as a fume hood, are the primary means of preventing inhalation exposure.[7] However, in certain situations, respiratory protection may be necessary.
-
When to Use: A NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended when weighing the neat (undiluted) chemical or when there is a potential for aerosol generation that cannot be fully contained by a fume hood.[11][12]
-
Fit Testing: Use of a respirator requires enrollment in a respiratory protection program, which includes medical clearance and annual fit testing to ensure a proper seal.
Procedural Guidance: PPE Workflow
Properly using PPE involves a sequence of steps for donning, doffing, and disposal to prevent cross-contamination.
Caption: Workflow for Donning and Doffing PPE.
Disposal of Contaminated PPE
Any PPE that has come into contact with this compound must be treated as hazardous waste. It should not be disposed of in regular trash receptacles.[12]
-
Gloves and Disposables: Contaminated gloves, absorbent paper, and other disposable items should be sealed in a vapor-tight plastic bag for eventual disposal.[11]
-
Lab Coats: If a reusable lab coat becomes contaminated, it must be decontaminated by a professional service familiar with handling hazardous chemical waste. Do not launder it at home or with general laboratory laundry.
-
Waste Containers: All contaminated PPE waste must be placed in a designated, properly labeled hazardous waste container.[12]
Caption: Disposal Path for Contaminated PPE.
Emergency Response: The Role of PPE in Mitigating Exposure
In the event of an accidental exposure, PPE serves to minimize the area and duration of contact. Immediate and correct first aid is critical.
-
Skin Contact: Rapidly remove all contaminated clothing, including gloves and lab coat.[1] Immediately wipe the affected area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) if available, followed by thorough washing with soap and water.[1][9] If PEG is not available, flush with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.
-
Eye Contact: Go directly to an emergency eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
By adhering to this comprehensive PPE and safety guide, researchers and laboratory professionals can confidently handle this compound, ensuring personal safety and maintaining a secure research environment.
References
- Environment, Health and Safety, Princeton University. Appendix P - Phenol First Aid Guide and PPE.
- The University of Queensland. Working Safely with Phenol Guideline. UQ Policy and Procedure Library.
- Phenol Acetone Sector Group (PASG). for the SAFE USE of PHENOL.
- Metkon Instruments Inc. Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions.
- Yale Environmental Health & Safety. Standard Operating Procedure - Phenol.
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Phenol. National Center for Biotechnology Information.
- Loba Chemie. Safety data sheet - 4-tert-butylphenol.
- New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet.
- Occupational Safety and Health Administration (OSHA). PHENOL.
- CPAChem. Safety data sheet - 4-tert-Butylphenol.
- Occupational Safety and Health Administration (OSHA). Phenol and Cresol.
- Duke University, Occupational & Environmental Safety Office. OESO Phenol Guideline.
- Carl Roth. Safety Data Sheet: 2,4-Di-tert-butylphenol.
- Australian Industrial Chemicals Introduction Scheme (AICIS). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement.
Sources
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. ark-chem.co.jp [ark-chem.co.jp]
- 5. cpachem.com [cpachem.com]
- 6. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. nj.gov [nj.gov]
- 11. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
